Ubenimex hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFITZJGKUSDK-UDYGKFQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65391-42-6 | |
| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65391-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UBENIMEX HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Y2JX7NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ubenimex Hydrochloride: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ubenimex hydrochloride, also known as Bestatin, is a competitive and reversible protease inhibitor originally isolated from Streptomyces olivoreticuli. It has garnered significant interest in the scientific community for its multifaceted therapeutic potential, including anti-cancer, immunomodulatory, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising therapeutic agent.
Core Mechanism of Action: Multi-Targeted Enzyme Inhibition
The primary mechanism of action of this compound is centered on its ability to inhibit a specific set of metalloproteases, most notably Aminopeptidase N (APN/CD13), Leukotriene A4 Hydrolase (LTA4H), and Aminopeptidase B.[1][2][3] By competitively binding to the active sites of these enzymes, Ubenimex prevents the degradation of their respective peptide substrates, leading to a cascade of downstream cellular effects.[4]
Inhibition of Aminopeptidase N (APN/CD13)
Aminopeptidase N (CD13) is a zinc-dependent metalloprotease expressed on the surface of various cell types, including tumor cells. It plays a crucial role in tumor cell invasion, angiogenesis, and proliferation.[5] Ubenimex's inhibition of CD13 is a key contributor to its anti-tumor effects. By blocking CD13 activity, Ubenimex can hinder the degradation of extracellular matrix components, thereby impeding tumor cell motility and invasion. Furthermore, inhibition of CD13 has been shown to modulate the tumor microenvironment and enhance the efficacy of conventional anticancer drugs.
Inhibition of Leukotriene A4 Hydrolase (LTA4H)
Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme with both epoxide hydrolase and aminopeptidase activities. Its primary role is the conversion of Leukotriene A4 to Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. Ubenimex inhibits the aminopeptidase activity of LTA4H, which in turn reduces the production of LTB4. This reduction in LTB4 levels is believed to be a major contributor to Ubenimex's anti-inflammatory properties and is the basis for its investigation in the treatment of conditions like lymphedema.
Other Targeted Aminopeptidases
In addition to APN/CD13 and LTA4H, Ubenimex also inhibits other aminopeptidases, such as Aminopeptidase B and Leucine Aminopeptidase. This broad-spectrum inhibitory activity contributes to its diverse biological effects, including the modulation of various physiological processes through the prevention of bioactive peptide degradation.
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound against its key target enzymes has been quantified in various studies. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Enzyme Target | Parameter | Value | Assay Conditions | Reference |
| Aminopeptidase N (APN/CD13) | IC50 | 0.13 µM (human) | In vitro enzyme assay | |
| IC50 | 5 nM | In vitro enzyme assay with cytosol aminopeptidase | ||
| IC50 | 0.65 µM (porcine) | In vitro enzyme assay | ||
| Leukotriene A4 Hydrolase (LTA4H) | Ki | 172 nM (aminopeptidase activity) | Enzymatic Assay | |
| Ki | 201 ± 95 µM (hydrolase activity) | Enzymatic Assay | ||
| Aminopeptidase B (APB) | IC50 | 1–10 µM | In vitro enzyme assay | |
| Cytosol Aminopeptidase | IC50 | 0.5 nM | In vitro enzyme assay | |
| Zinc Aminopeptidase | IC50 | 0.28 µM | In vitro enzyme assay |
Modulation of Intracellular Signaling Pathways
This compound exerts its cellular effects by modulating several key intracellular signaling pathways. The inhibition of its primary enzyme targets triggers a series of downstream events that influence cell proliferation, survival, apoptosis, and inflammation.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is involved in cellular responses to stress and inflammation. Ubenimex has been shown to inhibit the phosphorylation of p38 MAPK in certain cancer cells, which is a critical step in its ability to enhance the differentiation of acute promyelocytic leukemia cells.
References
- 1. Ubenimex suppresses glycolysis mediated by CD13/Hedgehog signaling to enhance the effect of cisplatin in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Hedgehog Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Ubenimex Hydrochloride: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubenimex hydrochloride, also known as Bestatin, is a potent, low-molecular-weight dipeptide isolated from Streptomyces olivoreticuli. It functions as a competitive inhibitor of multiple aminopeptidases, most notably aminopeptidase N (APN/CD13) and leukotriene A4 hydrolase (LTA4H).[1][2] This dual inhibitory action underlies its diverse applications in biomedical research, ranging from oncology to immunology and the study of inflammatory diseases. Initially recognized for its immunomodulatory properties, ubenimex has been extensively investigated as an anticancer agent, both as a monotherapy and in combination with conventional treatments.[3][4] This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action
Ubenimex exerts its biological effects primarily through the inhibition of key enzymes:
-
Aminopeptidase N (APN/CD13) Inhibition: APN/CD13 is a transmembrane zinc-dependent metalloprotease overexpressed in various cancer cells. It plays a crucial role in tumor growth, angiogenesis, and metastasis. By inhibiting APN/CD13, ubenimex can suppress cancer cell proliferation, migration, and invasion.[5]
-
Leukotriene A4 Hydrolase (LTA4H) Inhibition: LTA4H is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. Inhibition of LTA4H by ubenimex leads to a reduction in LTB4 levels, thereby mitigating inflammation. This mechanism is particularly relevant in the context of inflammatory diseases such as lymphedema.
Research Applications in Oncology
Ubenimex has demonstrated significant potential in cancer research, exhibiting antitumor effects across a range of malignancies.
Bladder Cancer
In bladder cancer cell lines (RT112 and 5637), ubenimex has been shown to inhibit cell proliferation in a dose-dependent manner. Research suggests that its mechanism involves the induction of both apoptosis and autophagy, potentially through the modulation of the Akt signaling pathway.
Hepatocellular Carcinoma (HCC)
Ubenimex has been found to synergistically enhance the effects of conventional anticancer drugs like 5-fluorouracil (5-FU), cisplatin (CDDP), and doxorubicin (DXR) in HCC. Studies have shown that anticancer drugs can increase the expression of CD13 in HCC cells, and co-administration of ubenimex can counteract this effect. Furthermore, ubenimex has been shown to inhibit glycolysis in liver cancer cells by targeting the CD13/Hedgehog signaling pathway, thereby enhancing the efficacy of cisplatin.
Cervical Cancer
Research indicates that ubenimex can act as a radiosensitizer in cervical cancer. By inhibiting APN/CD13 activity, which is induced by radiation, ubenimex enhances radiation-induced apoptosis in cervical cancer cells, both in vitro and in vivo.
Lung Cancer
In non-small-cell lung cancer (NSCLC), ubenimex is being investigated in combination with immunotherapy and chemotherapy. One study is evaluating its efficacy and safety with pembrolizumab, nab-paclitaxel, and carboplatin in advanced squamous NSCLC. Another area of research focuses on its ability to inhibit the JAK2/STAT3 signaling pathway in lung adenocarcinoma, in combination with pemetrexed, by upregulating the suppressor of cytokine signaling 1 (SOCS1).
Melanoma
In melanoma cell lines (A375 and A2058), ubenimex has been shown to inhibit cell proliferation, migration, and invasion. The proposed mechanism involves the induction of apoptosis and autophagic cell death, associated with the upregulation of the JNK pathway and a protective activation of the Akt pathway.
Other Cancers
Ubenimex has also been studied in gastric cancer, where it can reverse multidrug resistance by activating caspase-3-mediated apoptosis and suppressing the expression of membrane transport proteins. In prostate cancer cells, it has been shown to inhibit cell proliferation and induce autophagic cell death.
Research Applications in Immunology and Inflammation
Immunomodulation
Ubenimex has been shown to possess immunomodulatory effects, enhancing the functions of T-cells, B-cells, and natural killer (NK) cells. This immunostimulatory activity contributes to its antitumor effects and has led to its use as an adjuvant in cancer therapy to improve the host's immune response against tumor cells.
Lymphedema
A significant area of non-oncological research for ubenimex is in the treatment of lymphedema. Preclinical studies in mouse models have shown that elevated levels of LTB4 contribute to the pathology of lymphedema by impairing lymphatic function and promoting inflammation. By inhibiting LTA4H and reducing LTB4 production, ubenimex has been demonstrated to reverse edema, improve lymphatic function, and restore lymphatic architecture in these models. A phase 2 clinical trial (ULTRA) has investigated the efficacy of ubenimex in adult patients with lymphedema of the lower limbs.
Quantitative Data Summary
| Research Area | Model/System | Key Finding | Quantitative Data | Reference |
| Hepatocellular Carcinoma | HuH7 and PLC/PRF/5 cell lines | Ubenimex decreases CD13 expression increased by anticancer drugs. | CDDP (24h) + Ubenimex: CD13 expression decreased to 8.6±0.5% vs. 13.2±0.4% with CDDP alone in HuH7 cells. | |
| Lung Cancer | Squamous Cell Lung Carcinoma Patients | Ubenimex in combination with chemo- and radiotherapy prolongs survival. | 50% survival time: 449 days (Ubenimex group) vs. 363 days (placebo group) (p=0.0473). Response rate: 60.9% (Ubenimex) vs. 50.0% (placebo). | |
| Malignant Tumors (Meta-analysis) | Cancer Patients | Standardised treatments combined with ubenimex may improve survival rates. | 1-year OR: 1.40 (95% CI = 1.06 to 1.85), 2-year OR: 1.43 (95% CI = 1.08 to 1.89), 3-year OR: 1.39 (95% CI = 1.07 to 1.81). | |
| Choriocarcinoma | NaUCC-4 xenografted nude mice | Ubenimex inhibits tumor growth in vivo. | Significant inhibition at 2 mg/kg (p < 0.01) and 20 mg/kg (p < 0.001) daily i.p. administration for 4 weeks. | |
| Lymphedema Clinical Trial (ULTRA) | Adult patients with lower limb lymphedema | To evaluate the efficacy and safety of ubenimex. | Dose: 150 mg three times a day (total daily dose of 450 mg) for 24 weeks. |
Experimental Protocols
Cell Viability Assessment (CCK-8 Assay)
This protocol is adapted from studies on bladder and lung cancer cells.
-
Cell Seeding: Plate cells (e.g., RT112, 5637, A549, PC-9) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1 mg/mL).
-
Incubation: Incubate the cells for specified time periods (e.g., 16, 32, 48, or 72 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Invasion and Migration Assessment (Transwell Assay)
This protocol is based on methodologies used in gastric cancer research.
-
Chamber Preparation: Use a 24-well Transwell plate with 8 µm pore size inserts. For invasion assays, coat the upper surface of the insert with Matrigel. For migration assays, no coating is necessary.
-
Cell Preparation: Starve the gastric cancer cells (e.g., MGC-803, SGC-7901) in serum-free medium for 10-24 hours.
-
Cell Seeding: Resuspend the cells in serum-free medium containing the desired concentration of ubenimex (e.g., 0.12 mg/mL). Add 3 x 10⁵ cells to the upper chamber.
-
Chemoattractant: Add medium supplemented with 20% fetal bovine serum (FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal: Carefully remove the non-invading/migrating cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface with 4% paraformaldehyde for 1 hour, followed by staining with crystal violet for 40 minutes.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Protein Expression Analysis (Western Blot)
This is a general protocol applicable to various cell lines, as described in studies on melanoma and lung cancer.
-
Cell Lysis: After treatment with ubenimex, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., APN, p-Akt, Akt, LC3B, cleaved-caspase-3, SOCS1, p-JAK2, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.
In Vivo Tumor Xenograft Model
This protocol is a generalized representation from studies on cervical and choriocarcinoma.
-
Animal Model: Use immunodeficient mice (e.g., nude mice, SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer ubenimex via a suitable route (e.g., intraperitoneal injection or oral gavage) at specified doses (e.g., 2-30 mg/kg) and schedules (e.g., daily or 3 times a week). The control group receives the vehicle.
-
Monitoring: Monitor tumor volume (calculated as (length x width²)/2) and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or western blotting).
Signaling Pathway Visualizations
Ubenimex-Mediated Inhibition of the Akt Signaling Pathway in Cancer
Caption: Ubenimex inhibits APN/CD13, leading to decreased Akt phosphorylation and reduced cell proliferation and survival.
Ubenimex and Pemetrexed Synergism via the JAK2/STAT3 Pathway in Lung Adenocarcinoma
Caption: Ubenimex and Pemetrexed upregulate SOCS1, which inhibits the JAK2/STAT3 signaling cascade in lung cancer.
Ubenimex Modulation of Leukotriene B4 (LTB4) Synthesis in Inflammation
Caption: Ubenimex inhibits LTA4 hydrolase, blocking the synthesis of the pro-inflammatory mediator LTB4.
Conclusion
This compound is a multifaceted research tool with well-documented activities in oncology and immunology. Its ability to inhibit APN/CD13 and LTA4H provides a dual mechanism to combat cancer progression and inflammation. The synergistic effects of ubenimex with standard chemotherapies and radiotherapies highlight its potential as an adjuvant treatment. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of further research into the therapeutic potential of this promising compound.
References
- 1. torontophysiotherapy.ca [torontophysiotherapy.ca]
- 2. Ubenimex Combined with Pemetrexed Upregulates SOCS1 to Inhibit Lung Adenocarcinoma Progression via the JAK2-STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubenimex Suppresses the Ability of Migration and Invasion in Gastric Cancer Cells by Alleviating the Activity of the CD13/NAB1/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant bestatin (Ubenimex) treatment following full-dose local irradiation for bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Treatment of Secondary Lymphedema - PMC [pmc.ncbi.nlm.nih.gov]
Ubenimex Hydrochloride: A Technical Guide to its Function as an Aminopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubenimex hydrochloride, also known as Bestatin, is a potent, competitive, and reversible dipeptide inhibitor of multiple aminopeptidases. Originally isolated from Streptomyces olivoreticuli, it has garnered significant attention for its immunomodulatory and anti-tumor activities. This technical guide provides an in-depth overview of ubenimex's mechanism of action, its modulation of critical signaling pathways, and detailed experimental protocols for its application in research settings. Quantitative data on its inhibitory potency and effective concentrations are summarized, and key molecular pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound
Ubenimex is a low-molecular-weight dipeptide, chemically N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine.[1] It is recognized for its broad inhibitory action against several zinc-dependent metalloproteases, primarily cell-surface aminopeptidases.[2][3] These enzymes play crucial roles in cleaving N-terminal amino acids from peptides, thereby regulating the bioactivity of various hormones, neuropeptides, and cytokines.[2] Dysregulation of aminopeptidase activity is implicated in numerous pathologies, including cancer progression, immune evasion, and inflammation.[2]
Clinically, ubenimex has been used as an adjuvant to chemotherapy for acute non-lymphocytic leukemia, where it has been shown to prolong remission and survival, particularly in elderly patients. Its therapeutic potential stems from a dual mechanism: direct cytostatic or cytotoxic effects on tumor cells and indirect, host-mediated antitumor activity through immunomodulation.
Mechanism of Action as an Aminopeptidase Inhibitor
Ubenimex functions as a competitive, reversible inhibitor that targets the active site of several key aminopeptidases. Its primary targets include Aminopeptidase N (APN/CD13), Aminopeptidase B (APB), and Leukotriene A4 (LTA4) hydrolase.
-
Aminopeptidase N (APN/CD13): A ubiquitous cell-surface zinc metalloproteinase involved in tumor cell invasion, angiogenesis, and the degradation of regulatory peptides. Inhibition of CD13 is a cornerstone of ubenimex's anti-cancer effects.
-
Aminopeptidase B (APB): An enzyme involved in the processing of peptides with N-terminal arginine and lysine residues.
-
Leukotriene A4 (LTA4) Hydrolase: A bifunctional enzyme that catalyzes the final step in the synthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. By inhibiting LTA4 hydrolase, ubenimex reduces LTB4 levels, exerting anti-inflammatory effects.
Enzyme Inhibition and Potency
The inhibitory activity of ubenimex varies depending on the target enzyme and the experimental conditions. The following tables summarize key quantitative data regarding its potency and effective concentrations.
| Enzyme Target | Inhibitor Constant (Ki) / IC50 | Comments | Reference(s) |
| Leukotriene A4 (LTA4) Hydrolase | Ki = 172 nM | Inhibition of intrinsic aminopeptidase activity. | |
| Leukotriene A4 (LTA4) Hydrolase | Ki = 201 mM | Inhibition of LTB4 formation by isolated enzyme. | |
| Aminopeptidase N (CD13) | IC50 = 0.13 µM | For a ubenimex derivative (BC-05). | |
| 20S Proteasome | IC50 = 1.39 µM | For a ubenimex derivative (BC-05). |
| Cell Line | Assay Type | Effective Concentration / IC50 | Comments | Reference(s) |
| A549 (Lung Cancer) | Cytotoxicity | IC50 = 512.9 µM | 48-hour treatment. | |
| HL-60 (Leukemia) | Growth Inhibition | 0.1 µg/mL | Remarkable growth inhibition. | |
| HL-60R (Resistant Leukemia) | Growth Inhibition | 1 µg/mL | Effective concentration in resistant cells. | |
| NaUCC-4 (Choriocarcinoma) | Proliferation Inhibition | 5 to 20 µg/mL | Caused mild G0/G1 phase accumulation after 72h. | |
| PC-3 (Prostate Cancer) | Proliferation Inhibition | 0.5 or 1 mg/mL | Concentration-dependent inhibition. | |
| LNCaP (Prostate Cancer) | Proliferation Inhibition | 0.5 or 1 mg/mL | Concentration-dependent inhibition. | |
| 786-O, OS-RC-2 (Renal Cell Carcinoma) | Proliferation Inhibition | Concentration-dependent | Assessed by WST-8 proliferation assay. |
Key Signaling Pathways Modulated by Ubenimex
Ubenimex exerts its cellular effects by intervening in multiple signaling cascades. Its inhibition of cell-surface peptidases can alter the local concentration of bioactive peptides, while its intracellular actions can directly impact signaling pathways crucial for cancer cell survival, proliferation, and invasion.
Inhibition of Leukotriene B4 (LTB4) Synthesis
Ubenimex directly inhibits LTA4 hydrolase, the enzyme responsible for converting LTA4 to the pro-inflammatory molecule LTB4. This is particularly relevant in inflammatory conditions and lymphedema, where elevated LTB4 levels contribute to tissue inflammation and impaired lymphatic function.
Modulation of Cancer-Related Pathways
In cancer cells, ubenimex's inhibition of CD13 has been shown to disrupt several downstream signaling pathways that promote tumor progression.
-
CD13/Hedgehog (Hh) Signaling: In liver cancer, ubenimex suppresses the CD13/Hh pathway, leading to decreased glycolysis and enhanced sensitivity to cisplatin. Inhibition of this pathway reduces the expression of key glycolytic proteins like HK2, PKM2, and GLUT1.
-
JAK2/STAT3 Signaling: Ubenimex, alone or with pemetrexed, can upregulate the expression of Suppressor of Cytokine Signaling 1 (SOCS1). SOCS1, in turn, inhibits the JAK2/STAT3 pathway, hindering lung adenocarcinoma progression.
-
PI3K/AKT/NF-κB Pathway: In cisplatin-resistant gastric cancer cells, ubenimex inhibits CD13 expression, which modulates the EMP3/PI3K/AKT/NF-κB pathway, thereby suppressing autophagy and overcoming drug resistance.
-
CD13/NAB1/MAPK Pathway: In gastric cancer, ubenimex has been shown to suppress cell migration and invasion by downregulating CD13, which in turn inhibits NGFI-A-binding protein 1 (NAB1) and mitigates the activity of the MAPK signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments frequently used to characterize the effects of this compound.
Aminopeptidase Activity Assay
This assay quantifies enzyme activity by measuring the release of a chromogenic product, p-nitroaniline, from a synthetic substrate.
Principle: Aminopeptidase cleaves the substrate (e.g., L-Leucine-p-nitroanilide), releasing p-nitroaniline, which can be measured spectrophotometrically at 405 nm.
Materials:
-
Tricine Buffer (e.g., 200 mM, pH 8.0)
-
Substrate Stock Solution (e.g., 50 mM L-Leucine p-nitroanilide in Methanol)
-
Enzyme Dilution Buffer (e.g., Tricine buffer with 0.05% BSA)
-
Purified enzyme or cell lysate
-
This compound solutions at various concentrations
-
96-well microplate or cuvettes
-
Spectrophotometer (plate reader or standard)
Procedure:
-
Prepare Reaction Cocktail: Dilute the substrate stock solution to the desired final concentration (e.g., 0.2 mM) in Tricine buffer.
-
Enzyme Preparation: Prepare a working solution of the aminopeptidase enzyme or cell lysate in cold enzyme dilution buffer.
-
Assay Setup:
-
To appropriate wells of a microplate, add the enzyme solution.
-
Add varying concentrations of ubenimex or vehicle control. Pre-incubate for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
To initiate the reaction, add the reaction cocktail to all wells.
-
-
Measurement: Immediately begin reading the absorbance at 405 nm (A405nm) in kinetic mode, taking readings every minute for 10-30 minutes.
-
Calculation: Determine the rate of reaction (ΔA405nm/minute) from the linear portion of the curve. Calculate percent inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus log[ubenimex].
References
Ubenimex Hydrochloride's Role in Immune Modulation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ubenimex hydrochloride, also known as Bestatin, is a dipeptide isolated from Streptomyces olivoreticuli. It functions as a potent inhibitor of several aminopeptidases, most notably aminopeptidase N (APN/CD13), and leukotriene A4 hydrolase.[1][2] This dual inhibitory action underlies its complex and multifaceted role in the modulation of the immune system. Ubenimex has demonstrated a range of immunomodulatory activities, including the activation of monocytes and macrophages, enhancement of T cell and natural killer (NK) cell function, and regulation of cytokine production.[3][4][5] These properties have led to its clinical use as an adjunct in cancer immunotherapy, particularly for acute nonlymphocytic leukemia. This technical guide provides a comprehensive overview of the mechanisms of action of this compound in immune modulation, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Core Mechanism of Action
Ubenimex primarily exerts its immunomodulatory effects through the inhibition of cell surface peptidases, particularly CD13/APN. CD13 is a zinc-dependent metalloprotease expressed on a wide variety of cells, including hematopoietic cells such as monocytes, macrophages, and granulocytes. By inhibiting CD13, ubenimex modulates a range of cellular processes, including antigen presentation, cytokine signaling, and cell migration. Additionally, its inhibition of leukotriene A4 hydrolase interferes with the production of pro-inflammatory leukotrienes.
Data Presentation: Quantitative Effects of Ubenimex
The following tables summarize the key quantitative data on the effects of ubenimex on various immune parameters, compiled from multiple studies.
Table 1: In Vitro Inhibitory Activity of Ubenimex
| Target Enzyme | Cell Type/Source | IC50 Value | Reference |
| Human CD13 | Recombinant | 0.13 µM | |
| Porcine CD13 | Recombinant | 0.65 µM | |
| 20S Proteasome | - | 1.39 µM |
Table 2: Effects of Ubenimex on Monocyte and Macrophage Activation
| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |
| CD16 Expression | Human Monocytes (in vivo) | 90 and 180 mg daily for 60 days | Significant increase in frequency of CD16+ monocytes | |
| HLA-DR Expression | Human Monocytes (in vivo) | 90 and 180 mg daily for 60 days | Significant increase in frequency of HLA-DR+ monocytes | |
| Neopterin Levels | Human Serum (in vivo) | 90 and 180 mg daily for 60 days | Increased serum neopterin levels | |
| Pinocytic Uptake | Mouse Macrophages | In vitro and in vivo | Dose-dependent increase | |
| Oxidative Metabolism | Mouse Macrophages | In vitro and in vivo | Dose-dependently augmented |
Table 3: Effects of Ubenimex on T Lymphocytes and NK Cells
| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |
| Cytotoxic Activity | Human PBL and Spleen Cells | 1 µg/mL in vitro | Augmented cytotoxicity against K562, KATO-III, and autologous tumor cells | |
| CD4+ T Cell Subpopulation | Human Precursor T-cells | In vitro | Significant increase | |
| CD8+ T Cell Subpopulation | Human Precursor T-cells | In vitro | Significant decrease | |
| NK Cell Activity | Spleen cells from high responder mice | In vivo | Significant increase |
Table 4: Effects of Ubenimex on Cytokine Production
| Cytokine | Cell Type | Treatment Conditions | Observed Effect | Reference |
| IL-1β and IL-2 | - | In vitro | Enhanced release |
Key Signaling Pathways Modulated by Ubenimex
Ubenimex has been shown to influence several intracellular signaling pathways, contributing to its immunomodulatory and anti-tumor effects.
CD13/NAB1/MAPK Pathway
In gastric cancer cells, ubenimex has been shown to suppress cell migration and invasion by inhibiting the CD13/NAB1/MAPK signaling pathway. Inhibition of CD13 by ubenimex leads to the downregulation of NGFI-A-binding protein 1 (NAB1), which in turn mitigates the activity of the MAPK signaling pathway.
Hedgehog Signaling Pathway
Ubenimex can inhibit glycolysis in liver cancer cells by targeting the CD13/Hedgehog (Hh) signaling pathway. This action enhances the efficacy of chemotherapeutic agents like cisplatin.
JAK2/STAT3 Signaling Pathway
In lung adenocarcinoma, ubenimex, alone or in combination with pemetrexed, can upregulate the expression of Suppressor of Cytokine Signaling 1 (SOCS1). This leads to the inhibition of the JAK2/STAT3 signaling pathway, thereby hindering cancer progression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of ubenimex.
CD13/APN Enzymatic Activity Assay
This protocol is adapted from methodologies used to assess the inhibitory effect of ubenimex on CD13/APN activity.
Materials:
-
Recombinant human CD13/APN
-
L-leucine-p-nitroanilide (substrate)
-
This compound
-
Phosphate buffer (pH 7.2)
-
96-well microtiter plates
-
Microplate reader (405 nm)
-
DMSO
Procedure:
-
Prepare a stock solution of L-leucine-p-nitroanilide in DMSO.
-
Prepare serial dilutions of ubenimex in phosphate buffer.
-
In a 96-well plate, add the ubenimex dilutions.
-
Add the L-leucine-p-nitroanilide solution to each well.
-
Initiate the reaction by adding the recombinant human CD13/APN enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each ubenimex concentration and determine the IC50 value.
References
- 1. In vitro augmentation of cytotoxic activity of peripheral blood lymphocytes and spleen cells of cancer patients by ubenimex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubenimex suppresses glycolysis mediated by CD13/Hedgehog signaling to enhance the effect of cisplatin in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopeptidase N (APN)/CD13 inhibitor, Ubenimex, enhances radiation sensitivity in human cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monocyte activation by an oral immunomodulator (bestatin) in lymphoma patients following autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ubenimex Hydrochloride: A Technical Guide to its Anti-Tumor Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubenimex hydrochloride, also known as Bestatin, is a dipeptide isolated from Streptomyces olivoreticuli. Initially recognized for its immunomodulatory capabilities, extensive research has unveiled its direct and indirect anti-tumor properties. This technical guide provides an in-depth analysis of the mechanisms of action of ubenimex, focusing on its role as a potent inhibitor of aminopeptidases, particularly CD13/aminopeptidase N (APN), and its impact on crucial cancer-related signaling pathways. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the complex molecular interactions through signaling pathway diagrams to support further research and drug development efforts in oncology.
Introduction
This compound is a competitive, reversible inhibitor of several aminopeptidases, including leucine aminopeptidase, aminopeptidase B, and most notably, CD13/aminopeptidase N (APN).[1] CD13 is a transmembrane zinc-dependent metalloprotease frequently overexpressed in various malignancies, correlating with poor prognosis.[2] Its enzymatic activity is implicated in tumor cell proliferation, invasion, angiogenesis, and resistance to apoptosis. Ubenimex exerts its anti-tumor effects through a dual mechanism: direct inhibition of tumor cell growth and metastasis by targeting CD13, and indirect enhancement of the host's anti-tumor immune response.[3] This guide will dissect these mechanisms, presenting the underlying molecular pathways and experimental evidence.
Mechanisms of Action
Direct Anti-Tumor Effects via CD13 Inhibition
The primary direct anti-tumor effect of ubenimex is mediated through the inhibition of CD13/APN. This inhibition disrupts several key cellular processes essential for tumor progression:
-
Induction of Apoptosis and Cell Cycle Arrest: Ubenimex has been shown to induce apoptosis in various cancer cell lines, including non-small-cell lung cancer and bladder cancer.[4][5] This is often accompanied by cell cycle arrest, primarily at the G0/G1 or G2/M phase. For instance, in human choriocarcinoma cells, ubenimex treatment led to an accumulation of cells in the G0/G1 phase.
-
Inhibition of Glycolysis: Recent studies have revealed that ubenimex can suppress glycolysis in liver cancer cells by targeting the CD13/Hedgehog (Hh) signaling pathway. This leads to a reduction in lactic acid and ATP production, thereby depriving cancer cells of the energy required for rapid proliferation.
-
Synergistic Effects with Chemotherapy and Radiotherapy: Ubenimex demonstrates synergistic anti-tumor effects when combined with conventional chemotherapeutic agents like cisplatin, 5-fluorouracil, and pemetrexed, as well as with radiotherapy. This synergy is attributed to the sensitization of cancer cells to these treatments through various mechanisms, including increased intracellular reactive oxygen species (ROS) levels and enhanced apoptosis.
Immunomodulatory Effects
Ubenimex enhances the host's immune response against tumors through several mechanisms:
-
Activation of Immune Effector Cells: It stimulates the activity of T-lymphocytes, natural killer (NK) cells, and macrophages.
-
Cytokine Release: Ubenimex promotes the release of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2), which play a crucial role in the anti-tumor immune response.
-
Enhancement of LAK Cell Susceptibility: Studies have shown that ubenimex treatment can increase the susceptibility of gastric cancer cells to lysis by lymphokine-activated killer (LAK) cells.
Key Signaling Pathways Modulated by Ubenimex
Ubenimex's anti-tumor activity is intricately linked to its ability to modulate several key signaling pathways that are often dysregulated in cancer.
The CD13/Hedgehog (Hh) Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development and is aberrantly activated in many cancers, promoting cell proliferation and survival. Ubenimex has been shown to inhibit this pathway by targeting its upstream regulator, CD13. Inhibition of CD13 leads to the downregulation of key Hh pathway components, including Smoothened (SMO) and the GLI family of transcription factors. This, in turn, suppresses the expression of glycolysis-related proteins, contributing to the anti-tumor effect of ubenimex.
The JAK2/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for cytokine-mediated cell growth and differentiation. Constitutive activation of the JAK2/STAT3 pathway is common in many cancers. Ubenimex, particularly in combination with pemetrexed, has been shown to inhibit this pathway in lung adenocarcinoma. The mechanism involves the upregulation of the Suppressor of Cytokine Signaling 1 (SOCS1), a negative regulator of the JAK/STAT pathway. Increased SOCS1 expression leads to the inhibition of JAK2 and STAT3 phosphorylation, thereby suppressing tumor progression.
References
- 1. Induction of apoptosis by ubenimex (Bestatin) in human non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Standardised Treatments Combined with Ubenimex in Patients with Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. Ubenimex, an APN inhibitor, could serve as an anti-tumor drug in RT112 and 5637 cells by operating in an Akt-associated manner - PMC [pmc.ncbi.nlm.nih.gov]
Ubenimex hydrochloride in cancer research overview
An In-depth Technical Guide to Ubenimex Hydrochloride in Cancer Research
Introduction
Ubenimex, also known as Bestatin, is a dipeptide isolated from the culture broth of Streptomyces olivoreticuli.[1] It functions as a potent, competitive inhibitor of several cell surface aminopeptidases, most notably aminopeptidase N (APN), which is also known as CD13, along with aminopeptidase B and leukotriene A4 hydrolase.[1][2][3][4] Initially recognized for its immunomodulatory properties, ubenimex has been clinically utilized, particularly in Japan, as an adjuvant therapy for various cancers, including acute non-lymphocytic leukemia and lung cancer. Its low toxicity profile, even with long-term oral administration, makes it a compelling agent for combination therapies. This guide provides a comprehensive overview of the molecular mechanisms, preclinical data, and clinical research involving ubenimex in oncology.
Core Mechanism of Action
Ubenimex exerts its anticancer effects through a multifaceted mechanism involving direct enzyme inhibition, modulation of critical signaling pathways, and enhancement of the host immune response.
Enzyme Inhibition
The primary mechanism of ubenimex is the inhibition of cell surface metalloproteinases.
-
Aminopeptidase N (CD13): CD13 is a transmembrane ectoenzyme overexpressed in various solid tumors and is correlated with poor prognosis. It plays a crucial role in tumor progression, including angiogenesis, invasion, and metastasis. Ubenimex directly binds to and inhibits the enzymatic activity of CD13.
-
Leukotriene A4 (LTA4) Hydrolase: By inhibiting LTA4 hydrolase, ubenimex blocks the synthesis of leukotriene B4 (LTB4), a potent inflammatory mediator. This action contributes to its anti-inflammatory and immunomodulatory effects within the tumor microenvironment.
Modulation of Signaling Pathways
Inhibition of CD13 by ubenimex triggers downstream effects on several intracellular signaling pathways that govern cancer cell survival, proliferation, and metastasis.
-
Akt Signaling Pathway: Ubenimex has been shown to inhibit the Akt signaling pathway in bladder and prostate cancer cells. This inhibition leads to the induction of both apoptosis and autophagic cell death. Interestingly, in some melanoma cell models, ubenimex treatment induced a protective Akt activation, suggesting that combining ubenimex with an Akt inhibitor could yield a synergistic effect.
-
JAK2/STAT3 Signaling Pathway: In lung adenocarcinoma, ubenimex, particularly when combined with pemetrexed, upregulates the expression of Suppressor of Cytokine Signaling 1 (SOCS1). SOCS1, in turn, inhibits the JAK2/STAT3 signaling pathway, leading to suppressed tumor progression.
-
MAPK Pathway: In gastric cancer cells, ubenimex suppresses migration and invasion by targeting CD13, which subsequently downregulates NGFI-A-binding protein 1 (NAB1) and inactivates the MAPK signaling pathway.
Immunomodulation
Ubenimex enhances the body's natural anti-tumor immune response. It stimulates the function of T-lymphocytes and macrophages and increases the activity of Natural Killer (NK) cells. Clinical studies have shown that ubenimex treatment can help restore T-cell subset values to normal levels in cancer patients and enhance the release of cytokines like Interleukin-1 (IL-1) and IL-2. This immunomodulatory effect is crucial, especially in counteracting the immunosuppressive effects of chemotherapy.
Preclinical Research: In Vitro and In Vivo Evidence
A substantial body of preclinical research has demonstrated the anticancer efficacy of ubenimex across various cancer types.
Direct Effects on Cancer Cells
-
Inhibition of Proliferation: Ubenimex shows dose-dependent growth inhibition against various cancer cell lines, including leukemia, bladder cancer, and melanoma.
-
Induction of Apoptosis and Autophagy: Ubenimex induces programmed cell death. In bladder cancer and melanoma cells, it triggers a mixed phenotype of both apoptosis (caspase-dependent) and autophagy (caspase-independent). This is often associated with the upregulation of cleaved caspase-3 and changes in autophagy markers like LC3B and Beclin 1.
-
Inhibition of Invasion and Metastasis: Ubenimex effectively inhibits the invasion of cancer cells through reconstituted basement membranes (Matrigel) in a concentration-dependent manner. This effect is linked to its ability to inhibit the degradation of extracellular matrix components like type IV collagen.
Quantitative Data from In Vitro Studies
| Cell Line(s) | Cancer Type | Effect | Observation | Citation |
| HL-60 | Leukemia | Growth Inhibition | Remarkable inhibition at 0.1 µg/ml. | |
| HL-60R | Leukemia | Growth Inhibition | Effective at a higher concentration of 1 µg/ml. | |
| RT112, 5637 | Bladder Cancer | Proliferation | Prominent, dose-dependent decrease in cell viability. | |
| A375, A2058 | Melanoma | Proliferation | Significant inhibition at 1 mg/mL after 48 hours. | |
| HuH7, PLC/PRF/5 | Hepatocellular Carcinoma | CD13 Expression | Chemotherapy (5-FU, CDDP, etc.) increased CD13 expression (from ~3-4% to ~14-36%). Ubenimex co-treatment decreased this expression. | |
| YMB-S | Breast Cancer | Cell Adhesion | Induces cell-cell adhesion via activation of E-cadherin. |
In Vivo Animal Studies
Animal models have corroborated the in vitro findings, demonstrating that ubenimex can suppress tumor growth, angiogenesis, and metastasis.
| Animal Model | Cancer Type | Treatment | Key Findings | Citation |
| Nude Mice | Cervical Cancer | Ubenimex + Radiation | Significant prolongation of tumor-doubling time compared to radiation alone. | |
| Nude Mice | Lung Adenocarcinoma | Ubenimex + Pemetrexed | Combination therapy significantly inhibited in vivo tumor growth. | |
| C57BL/6 Mice | Melanoma (B16F10) | BC-05 (Ubenimex derivative) | Significantly increased survival time compared to vehicle group. | |
| Syngeneic Mice | Melanoma (B16-BL6) | Ubenimex | Significantly inhibited melanoma cell-induced angiogenesis. |
Experimental Protocols: Generalized Methodologies
The following are generalized protocols for key experiments cited in ubenimex research, intended to provide a methodological framework.
Cell Proliferation Assay (CCK8/MTT)
-
Objective: To quantify the effect of ubenimex on cancer cell viability and proliferation.
-
Methodology:
-
Cancer cells (e.g., RT112, 5637, A375) are seeded in 96-well plates at a specified density.
-
After allowing cells to adhere, they are treated with varying concentrations of ubenimex (e.g., 0.25, 0.5, 1 mg/ml) or a vehicle control.
-
Cells are incubated for specified time points (e.g., 16, 32, 48 hours).
-
At each time point, a reagent (CCK-8 or MTT) is added to each well and incubated according to the manufacturer's instructions.
-
The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is calculated as a percentage relative to the control group.
-
Matrigel Invasion Assay
-
Objective: To assess the effect of ubenimex on the invasive potential of cancer cells.
-
Methodology:
-
Transwell inserts with an 8-µm pore size are coated with Matrigel, a reconstituted basement membrane.
-
Cancer cells are serum-starved, resuspended in a serum-free medium containing ubenimex, and seeded into the upper chamber of the Transwell.
-
The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Western Blot Analysis
-
Objective: To detect changes in protein expression in key signaling pathways (e.g., Akt, JAK/STAT) following ubenimex treatment.
-
Methodology:
-
Cells are treated with ubenimex for a specified duration and then lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, cleaved caspase-3, SOCS1, β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Clinical Research and Applications
Ubenimex has been evaluated in clinical trials for both hematological malignancies and solid tumors, primarily as an adjuvant to standard chemotherapy.
Hematological Malignancies
In a randomized controlled study for adult acute non-lymphocytic leukemia (ANLL), combining ubenimex with maintenance chemotherapy resulted in a significant prolongation of both remission duration and survival, especially in elderly patients. It has also shown promise in treating myelodysplastic syndrome (MDS) and chronic myelogenous leukemia (CML).
Solid Tumors
Ubenimex has been studied as an adjuvant therapy for a range of solid tumors.
-
Lung Cancer: A Phase II trial is evaluating ubenimex combined with pembrolizumab and chemotherapy for advanced squamous non-small-cell lung cancer (NSCLC). Another study showed that combining ubenimex with pemetrexed could inhibit lung adenocarcinoma progression.
-
Gastric Cancer: In patients with advanced gastric cancer, the addition of ubenimex to a docetaxel-based chemotherapy regimen improved general performance (KPS score), stabilized body weight, and reduced myelosuppression.
-
Cervical Cancer: Preclinical studies strongly suggest ubenimex acts as a radiosensitizer, enhancing radiation-induced apoptosis in cervical cancer cells.
-
Hepatocellular Carcinoma (HCC): Ubenimex synergistically enhances the effects of anticancer drugs like 5-FU, cisplatin, and doxorubicin in HCC cell lines.
Clinical Trial Data Summary
| Cancer Type | Study Design | Treatment Regimen | Outcome | Citation |
| Malignant Tumors (various) | Meta-analysis of 5 RCTs (n=1,372) | Standard Treatment + Ubenimex vs. Standard Treatment | Improved survival rate with ubenimex. 3-year OR: 1.39 (95% CI = 1.07 to 1.81). | |
| Acute Non-lymphocytic Leukemia | Randomized Controlled Study | Maintenance Chemotherapy + Ubenimex vs. Chemotherapy alone | Prolongation of remission duration and survival in the ubenimex group. | |
| Advanced Gastric Cancer | Randomized Study (n=63) | Chemotherapy + Ubenimex (30mg/day) vs. Chemotherapy alone | Improved KPS score, more stable body weight, and milder myelosuppression in the ubenimex group. | |
| Advanced Squamous NSCLC | Phase II Trial (TORG2241) | Ubenimex + Pembrolizumab + Nab-paclitaxel + Carboplatin | Ongoing study to evaluate safety and efficacy (objective response rate). |
Conclusion and Future Directions
This compound stands out as a well-tolerated oral agent with a dual mechanism of direct antitumor activity and host immunomodulation. Its ability to inhibit CD13 and modulate critical cancer-related signaling pathways, such as Akt and JAK/STAT, provides a strong rationale for its use in oncology. Furthermore, its capacity to enhance the efficacy of chemotherapy, radiotherapy, and immunotherapy makes it an excellent candidate for combination strategies.
Future research should focus on:
-
Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to ubenimex-based therapies.
-
Novel Combinations: Exploring synergy with newer targeted therapies and immune checkpoint inhibitors across a wider range of solid tumors.
-
Mechanism in Resistance: Investigating whether ubenimex can help overcome resistance to standard anticancer drugs.
The multifaceted nature of ubenimex continues to make it a valuable and promising agent in the field of cancer research and drug development.
References
Ubenimex Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubenimex hydrochloride, also known as Bestatin, is a potent, competitive, and reversible protease inhibitor.[1] Originally isolated from Streptomyces olivoreticuli, it is a dipeptide analogue with a broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, mechanism of action, and detailed experimental protocols for its study.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | [3] |
| Synonyms | Bestatin hydrochloride, (-)-Bestatin hydrochloride, N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine hydrochloride | [3] |
| CAS Number | 65391-42-6 | |
| Molecular Formula | C₁₆H₂₅ClN₂O₄ | |
| Molecular Weight | 344.84 g/mol | |
| Appearance | White to almost white powder to crystal | |
| Melting Point | 108 °C (decomposes) | |
| Solubility | Soluble in water (approx. 10 mg/mL), DMSO (≥125 mg/mL), and ethanol (≥68 mg/mL). Insoluble in ether, chloroform, and benzene. | |
| pKa (Strongest Acidic) | 3.73 | |
| pKa (Strongest Basic) | 8.35 |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of various aminopeptidases. These enzymes play crucial roles in peptide metabolism and are implicated in numerous physiological and pathological processes.
Enzyme Inhibition
Ubenimex is a potent inhibitor of several metalloproteases, including:
-
Aminopeptidase N (APN/CD13): A key target involved in tumor cell invasion, angiogenesis, and immune modulation.
-
Leukotriene A4 Hydrolase (LTA4H): An enzyme with dual functions, acting as both an epoxide hydrolase in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4) and as an aminopeptidase.
-
Aminopeptidase B (APB): Involved in the processing of various peptides.
-
Leucine Aminopeptidase (LAP): A cytosolic enzyme involved in peptide degradation.
The inhibitory activity of Ubenimex against these enzymes is summarized in the table below.
| Enzyme Target | Inhibition Constant (Ki) / IC50 | Reference(s) |
| Aminopeptidase B | 60 nM (IC50) | |
| Leucine Aminopeptidase | 20 nM (IC50) | |
| Leukotriene A4 Hydrolase | 201 ± 95 nM (Ki) | |
| Aminopeptidase N (APN/CD13) | Varies by cell type and assay conditions |
The inhibition of these enzymes by Ubenimex leads to a cascade of downstream effects, including the modulation of immune responses, anti-tumor activity, and anti-inflammatory effects.
Cellular Signaling Pathways
This compound has been shown to modulate several key intracellular signaling pathways, contributing to its therapeutic potential.
Ubenimex can induce the generation of reactive oxygen species (ROS), which in turn activates the Extracellular Signal-Regulated Kinase (ERK) pathway. This activation can lead to apoptosis and autophagy in cancer cells.
Ubenimex-induced ROS/ERK signaling cascade.
Ubenimex has also been demonstrated to inhibit the Akt signaling pathway in certain cancer cells. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its inhibition by Ubenimex can contribute to the induction of apoptosis and autophagy.
Inhibition of the Akt signaling pathway by Ubenimex.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Enzyme Inhibition Assay (Aminopeptidase N)
This protocol describes a spectrophotometric method to determine the inhibitory effect of Ubenimex on Aminopeptidase N (APN/CD13) activity using a chromogenic substrate.
Workflow for Aminopeptidase N inhibition assay.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa) in appropriate culture dishes and grow to a suitable confluency.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions to the desired concentrations.
-
Prepare a stock solution of the substrate, L-leucine-p-nitroanilide, in an appropriate buffer.
-
-
Inhibition Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control (no inhibitor).
-
Initiate the reaction by adding the L-leucine-p-nitroanilide substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Stop the reaction (e.g., by adding a stop solution or by transferring the supernatant to a new plate).
-
Measure the absorbance of the product (p-nitroaniline) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each Ubenimex concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (CCK-8 Assay)
This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value for each time point.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Workflow for Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
In Vitro and In Vivo Efficacy
This compound has demonstrated anti-tumor effects in a variety of cancer cell lines and in vivo models. The IC50 values for cell growth inhibition vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference(s) |
| HL-60 | Promyelocytic Leukemia | ~0.1 µg/mL | Not specified | |
| HL-60R | Promyelocytic Leukemia (resistant) | ~1 µg/mL | Not specified | |
| ABC-1 | Lung Adenocarcinoma | Dose-dependent inhibition | Not specified | |
| RERF-LC-OK | Lung Adenocarcinoma | Dose-dependent inhibition | Not specified | |
| SQ-5 | Lung Squamous Cell Carcinoma | More sensitive than adenocarcinoma lines | Not specified | |
| EBC-1 | Lung Squamous Cell Carcinoma | More sensitive than adenocarcinoma lines | Not specified | |
| PC-3 | Prostate Cancer | Dose-dependent inhibition | 24 and 48 hours | |
| LNCaP | Prostate Cancer | Dose-dependent inhibition | 24 and 48 hours |
Conclusion
This compound is a well-characterized aminopeptidase inhibitor with a multifaceted mechanism of action that includes direct enzyme inhibition and modulation of key cellular signaling pathways. This technical guide provides a foundational understanding of its core properties and offers detailed experimental protocols for its investigation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of the therapeutic potential of this compound.
References
- 1. Effect of ubenimex (Bestatin) on the cell growth and phenotype of HL-60 and HL-60R cell lines: up-and down-regulation of CD13/aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ubenimex induces apoptotic and autophagic cell death in rat GH3 and MMQ cells through the ROS/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ubenimex Hydrochloride (Bestatin): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ubenimex hydrochloride, also known as Bestatin, is a dipeptide isolated from Streptomyces olivoreticuli. It functions as a competitive, reversible inhibitor of several aminopeptidases, most notably aminopeptidase N (APN/CD13) and leukotriene A4 (LTA4) hydrolase.[1][2][3] This inhibitory action underlies its diverse pharmacological effects, including antitumor and immunomodulatory activities.[4][5] Ubenimex has been utilized as an adjuvant in cancer chemotherapy, particularly for acute myeloid leukemia (AML), and has been investigated for its therapeutic potential in other malignancies and conditions such as lymphedema. This guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and a summary of key experimental data and protocols to facilitate further research and development.
Core Chemical and Physical Properties
Ubenimex is a dipeptide with the IUPAC name N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine. It is often used in its hydrochloride salt form for improved solubility and stability.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₄N₂O₄ | |
| Molecular Weight | 308.37 g/mol | |
| CAS Number | 58970-76-6 (Ubenimex) | |
| CAS Number | 65391-42-6 (this compound) | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in acetic acid, DMSO, and methanol. Less soluble in water. Insoluble in ethyl acetate, benzene, hexane, and chloroform. | |
| Melting Point | 233-236°C |
Mechanism of Action
Ubenimex exerts its biological effects primarily through the competitive and reversible inhibition of zinc-dependent metalloproteases, specifically cell surface aminopeptidases and LTA4 hydrolase.
Inhibition of Aminopeptidases
Ubenimex is a potent inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13), aminopeptidase B, and leucine aminopeptidase. APN/CD13 is a transmembrane glycoprotein overexpressed on the surface of various cancer cells and is implicated in tumor growth, invasion, and angiogenesis. By inhibiting APN/CD13, Ubenimex can directly exert cytostatic effects on tumor cells and modulate the tumor microenvironment.
Inhibition of Leukotriene A4 Hydrolase
Ubenimex also inhibits leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and is involved in various inflammatory processes. Inhibition of LTA4 hydrolase by Ubenimex reduces the production of LTB4, thereby exerting anti-inflammatory effects. This mechanism has been the rationale for investigating Ubenimex in inflammatory conditions like lymphedema.
Immunomodulation
Ubenimex has been shown to possess immunomodulatory properties, including the enhancement of T-lymphocyte and macrophage function. It can stimulate the release of cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2), contributing to its anti-tumor effects by augmenting the host's immune response against cancer cells.
Quantitative Data
Inhibitory Activity (IC₅₀ & Kᵢ Values)
The inhibitory potency of Ubenimex against various enzymes has been determined in numerous studies. The following table summarizes key inhibitory constants.
| Enzyme | Substrate/Condition | IC₅₀ | Kᵢ | Reference |
| Aminopeptidase N (APN/CD13) | L-Leucine-p-nitroanilide | 5 nM | 4.1 x 10⁻⁶ M | |
| Aminopeptidase B | Arginine-β-naphthylamide | 1-10 µM | - | |
| Leucine Aminopeptidase | Leucine-p-nitroanilide | - | 2 x 10⁻⁸ M | |
| Leukotriene A4 Hydrolase | LTA4 | - | 201 µM | |
| Cytosol Aminopeptidase | - | 0.5 nM | - | |
| Zinc Aminopeptidase | - | 0.28 µM | - |
Pharmacokinetic Parameters
Pharmacokinetic studies of Ubenimex have been conducted in both animal models and humans.
| Species | Administration | Dose | Cₘₐₓ | Tₘₐₓ | t₁/₂ | Reference |
| Human | Oral | 150 mg | 7.1 ± 4.7 µg/mL | 5 hr | 2.1 ± 0.7 hr | |
| Mouse | Oral | - | - | - | 15.4 min | |
| Mouse | Intravenous | - | - | - | 12.8 min (β-phase) | |
| Mouse | Intraperitoneal | - | - | - | 8.56 min (β-phase) | |
| Mouse | Subcutaneous | - | - | - | 16.91 min (β-phase) | |
| Mouse | Intramuscular | - | - | - | 19.25 min (β-phase) |
Clinical Trials Summary
Ubenimex has been evaluated in numerous clinical trials for various indications.
| Indication | Phase | Dosage | Key Outcomes | Reference |
| Acute Myeloid Leukemia (AML) | - | 30 mg/day orally after remission induction | In elderly patients, a complete remission rate of 67% and a three-year survival rate of 32% were observed. | |
| Acute Nonlymphocytic Leukemia (ANLL) | Randomized Controlled | 30 mg/day orally | Prolonged remission and survival, especially in patients aged 50-65 years. | |
| Lymphedema (Lower Limb) | Phase 2 (ULTRA trial) | 150 mg, 3 times daily for 6 months | The trial did not meet its primary or secondary endpoints for reducing skin thickness or limb volume. |
Experimental Protocols
Aminopeptidase N (APN/CD13) Activity Assay (Colorimetric)
This protocol describes a method to determine APN activity by measuring the hydrolysis of a chromogenic substrate.
Materials:
-
Cells expressing APN (e.g., U-937 or HEK-ANPEP cells)
-
L-alanine 4-nitroanilide hydrochloride (substrate)
-
Phosphate-buffered saline (PBS) with 10% Fetal Bovine Serum (FBS)
-
Ubenimex (Bestatin)
-
96-well flat-bottom culture plates
-
Microplate reader
Procedure:
-
Seed 1 x 10⁵ cells in 50 µL of PBS with 10% FBS into each well of a 96-well plate.
-
Pre-incubate the cells with varying concentrations of Ubenimex for 1 hour at 37°C. Include a control group without Ubenimex.
-
Add the substrate, L-alanine 4-nitroanilide hydrochloride, to a final concentration of 6 mM.
-
Incubate the plate for 1 hour at 37°C.
-
Pellet the cells by centrifugation.
-
Transfer the supernatants to a new plate and immediately measure the absorbance at 405 nm.
-
Calculate the percentage of APN activity relative to the control group.
Leukotriene A4 (LTA4) Hydrolase Activity Assay (HPLC-based)
This protocol outlines a method for determining LTA4 hydrolase activity by quantifying the production of LTB4 via HPLC.
Materials:
-
Purified LTA4 hydrolase
-
LTA4 methyl ester
-
50 mM NaOH
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Methanol (quenching solution)
-
Acetic acid
-
Reverse-phase HPLC system with UV detector
Procedure:
-
Prepare LTA4 substrate: Hydrolyze LTA4 methyl ester in 50 mM NaOH on ice for 60 minutes in the dark.
-
Enzyme reaction: In a microcentrifuge tube on ice, add the desired amount of LTA4 hydrolase in the assay buffer.
-
Inhibitor pre-incubation (if applicable): Pre-incubate the enzyme with Ubenimex for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate reaction: Add the freshly prepared LTA4 substrate to the enzyme mixture.
-
Quench reaction: After a defined incubation time (e.g., 30 seconds), stop the reaction by adding chilled methanol.
-
Sample preparation for HPLC: Acidify the samples with a small volume of acetic acid.
-
HPLC analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the LTB4 produced. Monitor absorbance at 270-280 nm.
-
Calculate the amount of LTB4 formed by comparing the peak area to a standard curve.
In Vivo Tumor Growth Inhibition Assay
This protocol describes a general workflow for assessing the anti-tumor efficacy of Ubenimex in a xenograft mouse model.
Materials:
-
Cancer cell line (e.g., NaUCC-4 choriocarcinoma)
-
Immunocompromised mice (e.g., nude mice)
-
Ubenimex solution for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor cell implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor growth and randomization: Allow tumors to grow to a palpable size. Randomize mice into treatment and control groups.
-
Treatment administration: Administer Ubenimex (e.g., daily intraperitoneal injections at doses of 2 and 20 mg/kg) to the treatment group. Administer vehicle to the control group.
-
Tumor measurement: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) for a specified duration (e.g., 4 weeks).
-
Data analysis: Calculate tumor volume and compare the tumor growth curves between the treatment and control groups to determine the extent of tumor growth inhibition.
Cytokine Release Assay from Spleen Cells
This protocol details a method to assess the effect of Ubenimex on cytokine release from spleen cells.
Materials:
-
Spleens from mice
-
RPMI-1640 medium with 10% FBS
-
Ubenimex
-
Concanavalin A (Con A) as a mitogen (optional)
-
ELISA kits for specific cytokines (e.g., IL-2)
Procedure:
-
Spleen cell isolation: Aseptically remove spleens from mice and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer.
-
Cell culture: Resuspend spleen cells in complete RPMI medium and plate in a 24-well plate.
-
Stimulation: Treat the cells with various concentrations of Ubenimex (e.g., 0.1 to 10 µg/mL). A positive control with Con A can be included.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant collection: Centrifuge the plate to pellet the cells and collect the cell-free supernatants.
-
Cytokine measurement: Measure the concentration of the desired cytokine (e.g., IL-2) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
References
Methodological & Application
Application Notes: In Vitro Evaluation of Ubenimex Hydrochloride
Introduction
Ubenimex, also known as Bestatin, is a potent, competitive, and reversible dipeptide-like protease inhibitor derived from Streptomyces olivoreticuli.[1] Its primary mechanism of action involves the inhibition of several aminopeptidases, most notably Aminopeptidase N (APN/CD13), Aminopeptidase B, and Leukotriene A4 (LTA4) hydrolase.[2][3] By blocking these enzymes, ubenimex interferes with the breakdown of bioactive peptides, thereby modulating key physiological processes such as immune response, inflammation, and cell proliferation.[2][4] In oncological research, ubenimex has demonstrated significant anti-tumor effects, including the induction of apoptosis (programmed cell death), inhibition of cell growth and invasion, and cell cycle arrest in various cancer cell lines. These properties make it a valuable tool for in vitro studies aimed at understanding cancer biology and developing novel therapeutic strategies.
These application notes provide detailed protocols for essential in vitro assays to characterize the biological effects of ubenimex hydrochloride on cancer cells.
Key In Vitro Applications and Data
Ubenimex has been shown to exert multiple anti-tumor effects across a range of cancer cell lines. The following table summarizes key quantitative data from various in vitro studies.
| Cell Line | Cancer Type | Assay | Concentration / IC50 | Key Finding |
| U937, HL60, P39/TSU | Human Leukemia | Growth Inhibition | IC50 values near the maximum serum concentration of a 30 mg oral dose. | High sensitivity to ubenimex-induced growth inhibition and apoptosis. |
| SQ-5, EBC-1 | Squamous Cell Carcinoma (Lung) | Growth Inhibition | Dose-dependent inhibition observed. | More sensitive to ubenimex compared to adenocarcinoma cell lines. |
| ABC-1, RERF-LC-OK | Adenocarcinoma (Lung) | Growth Inhibition | Dose-dependent inhibition observed. | Ubenimex induces apoptosis. |
| NaUCC-4 | Choriocarcinoma | Cell Proliferation | Inhibition at >5 µg/ml after 72h. | Caused mild accumulation of cells in the G0/G1 phase. |
| GH3, MMQ | Pituitary Adenoma | Apoptosis & Autophagy | 0.25 mg/mL | Ubenimex induces apoptosis and autophagy via the ROS/ERK pathway. |
| B16-BL6 | Melanoma | Cell Invasion (Matrigel) | Concentration-dependent inhibition. | Inhibited hydrolyzing activities of aminopeptidases. |
| PC-3, LNCaP | Prostate Cancer | Cell Proliferation (WST-8) | Significant inhibition at 0.5 and 1 mg/mL after 24h or 48h. | Ubenimex inhibits proliferation and induces autophagic cell death. |
| U87, U251 | Glioma | Cell Proliferation (WST-8) | Significant inhibition at doses from 0.125 to 2 mg/mL after 24h. | Induces G2/M cell cycle arrest and apoptosis. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT or WST-8/CCK-8)
This protocol determines the effect of ubenimex on cell proliferation and cytotoxicity.
Materials:
-
This compound (Bestatin hydrochloride)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (CCK-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl solution)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Ubenimex Preparation: Prepare a stock solution of ubenimex in DMSO (e.g., 10-50 mg/mL). Further dilute the stock solution with culture medium to achieve desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of ubenimex. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance on a plate reader. For MTT, read at 570 nm. For WST-8, read at 450 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following ubenimex treatment.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of ubenimex for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples immediately using a flow cytometer. Collect at least 10,000 events per sample.
-
Analysis: Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing PI, RNase A, and Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Culture and treat cells with ubenimex as described in previous protocols. Harvest approximately 1-2 x 10⁶ cells.
-
Fixation:
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (overnight is recommended).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Diagrams and Workflows
References
Ubenimex Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubenimex, also known as Bestatin, is a dipeptide isolated from Streptomyces olivoreticuli. It is a potent, competitive inhibitor of several aminopeptidases, most notably aminopeptidase N (APN/CD13) and leukotriene A4 hydrolase.[1][2] By inhibiting these enzymes, ubenimex interferes with the breakdown of bioactive peptides, thereby modulating various physiological processes, including immune response and inflammation.[3] Its ability to retard the proliferation of cancer cells has made it a subject of significant interest in oncology research.[3] Ubenimex has been shown to induce apoptosis and autophagy in various cancer cell lines and is being investigated for its potential as an anti-tumor agent.[4]
These application notes provide a comprehensive overview of the use of ubenimex hydrochloride in cell culture, including recommended concentrations, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation: this compound Efficacy in Cancer Cell Lines
The anti-proliferative activity of this compound varies across different cancer cell lines and is dependent on the duration of exposure. The following table summarizes the half-maximal inhibitory concentration (IC50) values and observed dose-dependent effects of ubenimex in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Incubation Time | Notes |
| NaUCC-4 | Choriocarcinoma | 0.5 | ~1.62 | Not Specified | Highly sensitive to bestatin. |
| BeWo | Choriocarcinoma | 2.1 | ~6.81 | Not Specified | |
| HL-60 | Myeloid Leukemia | 1.0 | ~3.24 | Not Specified | Bestatin (0.1 µg/ml) showed remarkable cell growth inhibition. |
| K562 | Myeloid Leukemia | Not explicitly stated, but growth was significantly inhibited in a dose-dependent manner. | - | Dose-dependent | |
| RT112 | Bladder Cancer | Not explicitly stated, but viability was inhibited at 0.5 and 1 mg/ml. | - | 16, 32, 48 hours | Dose-dependent inhibition of cell viability. |
| 5637 | Bladder Cancer | Not explicitly stated, but viability was inhibited at 0.5 and 1 mg/ml. | - | 16, 32, 48 hours | Dose-dependent inhibition of cell viability. |
| ABC-1 | Adenocarcinoma (Lung) | Not explicitly stated, but growth was inhibited in a dose-dependent manner. | - | Not Specified | |
| RERF-LC-OK | Adenocarcinoma (Lung) | Not explicitly stated, but growth was inhibited in a dose-dependent manner. | - | Not Specified | |
| SQ-5 | Squamous Cell Carcinoma (Lung) | Not explicitly stated, but growth was inhibited in a dose-dependent manner. | - | Not Specified | More sensitive to ubenimex than adenocarcinoma cell lines. |
| EBC-1 | Squamous Cell Carcinoma (Lung) | Not explicitly stated, but growth was inhibited in a dose-dependent manner. | - | Not Specified | More sensitive to ubenimex than adenocarcinoma cell lines. |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water, DMSO, and methanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent and then dilute it to the final working concentration in the cell culture medium.
-
Reagents and Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or PBS to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
-
-
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
-
Western Blot Analysis of Akt Signaling Pathway
This protocol outlines the procedure for analyzing the phosphorylation status of Akt, a key protein in a signaling pathway affected by ubenimex, using Western blotting.
-
Reagents and Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Akt.
-
-
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Ubenimex - LKT Labs [lktlabs.com]
- 2. Ubenimex, an APN inhibitor, could serve as an anti‑tumor drug in RT112 and 5637 cells by operating in an Akt‑associated manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expression of Aminopeptidase N on Human Choriocarcinoma Cells and Cell Growth Suppression by the Inhibition of Aminopeptidase N Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ubenimex Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubenimex, also known as Bestatin, is a potent, competitive, and reversible inhibitor of multiple aminopeptidases, including aminopeptidase N (CD13), aminopeptidase B, and leukotriene A4 hydrolase.[1][2][3] Initially isolated from Streptomyces olivoreticuli, Ubenimex has demonstrated a range of biological activities, including antitumor and immunomodulatory effects.[4][5] These properties have led to its investigation in various preclinical animal models for oncology, immunology, and inflammatory diseases. This document provides a comprehensive overview of Ubenimex hydrochloride dosage and administration protocols in common animal models, its mechanism of action, and safety data to guide researchers in their experimental design.
Ubenimex exerts its biological effects through several mechanisms. As an inhibitor of cell surface aminopeptidases, it can modulate peptide-mediated signaling pathways, impacting cell proliferation, invasion, and angiogenesis. Furthermore, Ubenimex has been shown to influence key signaling cascades, such as the Hedgehog pathway, by targeting CD13. Its immunomodulatory functions are attributed to the activation of T lymphocytes, macrophages, and bone marrow stem cells, as well as the enhanced release of cytokines like interleukin-1 and -2.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize the reported dosages of this compound in various animal models. It is crucial to note that the optimal dosage can vary depending on the specific animal model, disease state, and experimental endpoint.
Table 1: this compound Dosage in Murine Models (Mouse)
| Indication | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Key Findings |
| Oncology | |||||
| Choriocarcinoma Xenograft | Nude Mice | Intraperitoneal (i.p.) | 2 and 20 mg/kg | Daily for 4 weeks | Significant tumor growth inhibition. |
| IMC Carcinoma | Not Specified | Not Specified | Not Specified | Starting 7 days after tumor inoculation | Effective in inhibiting tumor growth. |
| Immunomodulation | |||||
| General Immunostimulation | Not Specified | Not Specified | Not Specified | Not Specified | Generates cytotoxic T cells and NK cells in the spleen. |
| Other | |||||
| Diabetic Retinopathy | Not Specified | Intravitreal | 20 µM | Not Specified | Reduced CD13 expression and inhibited MMP-9. |
Table 2: this compound Dosage in Murine Models (Rat)
| Indication | Rat Strain | Route of Administration | Dosage | Dosing Schedule | Key Findings |
| Oncology | |||||
| MNNG-induced tumor | Not Specified | Oral | Not Specified | Not Specified | Active against the tumor. |
| Inflammation | |||||
| Lipopolysaccharide-induced Sepsis | Wistar | Not Specified | Not Specified | Single dose, or 6 hours prior to LPS | Reduced MMP-2 and MMP-12 levels in spleen and lungs. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The solubility and stability of this compound should be considered when preparing dosing solutions.
-
For Intraperitoneal (i.p.) and Intravenous (i.v.) Injection:
-
Vehicle: Phosphate-buffered saline (PBS).
-
Preparation: this compound can be dissolved in PBS. To enhance solubility, ultrasonic treatment and warming to 60°C may be necessary. A final concentration of up to 10 mg/mL in PBS is achievable.
-
Note: Always prepare fresh solutions for injection and filter through a 0.22 µm sterile filter before use.
-
-
For Oral Gavage:
-
Vehicle: Corn oil or water.
-
Preparation for Corn Oil: To prepare a working solution in corn oil, first dissolve this compound in a minimal amount of a suitable solvent like DMSO (e.g., 100 µL of a 20.8 mg/mL DMSO stock solution) and then suspend this in the desired volume of corn oil (e.g., 900 µL). Mix thoroughly to ensure a uniform suspension.
-
Preparation for Water: While Ubenimex has some water solubility, for higher concentrations, a suspension may be necessary. Use of a suspending agent like carboxymethylcellulose (CMC) may be beneficial.
-
Protocol for a Murine Xenograft Cancer Model
This protocol is a general guideline based on published studies.
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 human choriocarcinoma cells (or other tumor cells of interest) in 100 µL of sterile PBS into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control (e.g., PBS, i.p., daily).
-
This compound (e.g., 2 mg/kg, i.p., daily).
-
This compound (e.g., 20 mg/kg, i.p., daily).
-
-
Dosing Regimen:
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Administer this compound or vehicle intraperitoneally daily for a predetermined period (e.g., 4 weeks).
-
-
Endpoint Analysis:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Protocol for Assessing Immunomodulatory Effects in Mice
This protocol is a general guideline for evaluating the impact of Ubenimex on the immune system.
-
Animal Model: C57BL/6 or BALB/c mice (6-8 weeks old).
-
Treatment Groups:
-
Vehicle control.
-
This compound (various doses can be tested).
-
-
Dosing Regimen: Administer this compound via the desired route (e.g., i.p. or oral gavage) for a specified duration (e.g., 7-14 days).
-
Endpoint Analysis:
-
Spleen and Lymph Node Analysis: Harvest spleens and lymph nodes. Prepare single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., T cells, B cells, NK cells, macrophages).
-
Cytokine Analysis: Analyze serum or culture supernatants from stimulated splenocytes for cytokine levels (e.g., IL-2, IFN-γ) using ELISA or multiplex assays.
-
Functional Assays: Perform functional assays such as a cytotoxic T lymphocyte (CTL) assay or a natural killer (NK) cell cytotoxicity assay.
-
Safety and Toxicity
Table 3: Acute Toxicity of Ubenimex (Bestatin) in Animal Models
| Species | Route of Administration | LD50 | Observed Toxic Signs |
| Mouse | Oral | > 4 g/kg | No deaths occurred at the maximum dose. |
| Subcutaneous (s.c.) | Not specified | Depression, suppressed movement, piloerection, anorexia, emaciation. | |
| Intraperitoneal (i.p.) | Not specified | Depression, suppressed movement, piloerection, anorexia, emaciation. | |
| Rat | Oral | > 2 g/kg | No deaths occurred at the maximum dose. |
| Subcutaneous (s.c.) | Not specified | Depression, suppressed movement, piloerection, anorexia, emaciation. | |
| Intraperitoneal (i.p.) | Not specified | Depression, suppressed movement, piloerection, anorexia, emaciation. | |
| Dog | Oral | > 1.2 g/kg | No deaths occurred at the maximum dose. |
Histopathological examination of deceased animals (from s.c. and i.p. administration) indicated the kidney, lymphoid tissue, and liver as target organs for toxicity.
Mechanism of Action and Signaling Pathways
Ubenimex's primary mechanism of action is the inhibition of various aminopeptidases. One of its key targets is Aminopeptidase N (CD13), a cell surface enzyme involved in the regulation of many physiological processes.
Recent studies have elucidated a more specific pathway involving the inhibition of CD13 and the subsequent modulation of the Hedgehog (Hh) signaling pathway, particularly in the context of cancer.
Conclusion
This compound is a versatile research tool with demonstrated efficacy in a variety of animal models. The provided dosage tables, experimental protocols, and safety information offer a solid foundation for designing preclinical studies. Researchers should carefully consider the specific experimental context to optimize the administration route, dosage, and schedule for their particular research question. The elucidation of its mechanism of action, including the modulation of key signaling pathways, opens new avenues for its therapeutic application and further investigation.
References
Ubenimex Hydrochloride: Application Notes and Protocols for Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubenimex hydrochloride, also known as Bestatin, is a dipeptide isolated from Streptomyces olivoreticuli. It functions as a potent inhibitor of several aminopeptidases, most notably aminopeptidase N (APN), also known as CD13, and leukotriene A4 hydrolase.[1] Due to its role in modulating key cellular processes, ubenimex has garnered significant interest in cancer research, particularly in the context of leukemia. These application notes provide a comprehensive overview of the use of this compound in leukemia research, including its mechanism of action, effects on signaling pathways, and detailed protocols for in vitro experimentation.
Mechanism of Action in Leukemia
This compound primarily exerts its anti-leukemic effects through the inhibition of cell surface peptidases, leading to the induction of apoptosis and modulation of intracellular signaling pathways.
Inhibition of Aminopeptidase N (CD13): CD13 is a zinc-dependent metalloprotease frequently overexpressed on the surface of leukemia cells. Its inhibition by ubenimex is a key mechanism of action. This inhibition can disrupt several cellular processes, including cell proliferation, differentiation, and survival.[2]
Induction of Apoptosis: Ubenimex has been shown to induce apoptosis in various human leukemic cell lines.[3] This programmed cell death is characterized by DNA fragmentation and the activation of key apoptotic mediators such as caspase-3. Studies have shown that the growth-inhibitory effects of ubenimex can be reduced by caspase inhibitors, confirming the role of apoptosis in its anti-leukemic activity.
Modulation of Signaling Pathways: The binding of ubenimex to cell surface receptors like CD13 can trigger downstream signaling cascades. Research suggests that ubenimex can influence the phosphorylation status of key signaling proteins within the MAPK (mitogen-activated protein kinase) pathway, including p38 and ERK1/2. There is also evidence suggesting a potential link to the PI3K/Akt/NF-κB signaling axis through its interaction with CD13.
Quantitative Data: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human leukemia cell lines. This data is essential for designing experiments and understanding the differential sensitivity of various leukemia subtypes to ubenimex.
| Cell Line | Leukemia Type | IC50 (µg/mL) | Exposure Time | Reference |
| P39/TSU | Acute Myeloid Leukemia | ~10 | Not Specified | |
| HL-60 | Acute Promyelocytic Leukemia | ~10 | Not Specified | |
| U937 | Histiocytic Lymphoma | ~10 | Not Specified | |
| KG1 | Acute Myelogenous Leukemia | >100 | Not Specified | |
| K562 | Chronic Myelogenous Leukemia | >100 | Not Specified | |
| MT-1 | T-cell Leukemia | Not Specified | Not Specified | |
| MT-2 | T-cell Leukemia | Not Specified | Not Specified | |
| Molt-4 | T-cell Leukemia | Not Specified | Not Specified | |
| Raji | B-cell Lymphoma | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in ubenimex research, the following diagrams are provided in the DOT language for Graphviz.
References
Application Notes and Protocols for Ubenimex Hydrochloride in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ubenimex hydrochloride in Western blot analysis. This compound, also known as Bestatin, is a competitive protease inhibitor, primarily targeting aminopeptidase N (APN/CD13) and leukotriene A4 hydrolase.[1] Its application in cancer research is expanding due to its demonstrated ability to induce apoptosis and autophagy, and to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.[2][3] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of this compound's action by quantifying its effects on protein expression levels.
Mechanism of Action and Key Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting APN/CD13, which leads to the modulation of several downstream signaling pathways.[2][4] Western blot analyses in various cancer cell lines have revealed that Ubenimex treatment can lead to:
-
Induction of Apoptosis: Ubenimex has been shown to increase the expression of pro-apoptotic proteins like cleaved Caspase-3 and Bax, while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and survivin.
-
Induction of Autophagy: Treatment with Ubenimex can increase the levels of autophagy markers like LC3B and Beclin 1, and decrease the expression of p62.
-
Inhibition of Pro-Survival Pathways: Ubenimex has been demonstrated to suppress the phosphorylation of key proteins in several pro-survival signaling cascades, including the Akt, JAK2/STAT3, MAPK, and PI3K/AKT/mTOR pathways.
-
Reversal of Multidrug Resistance: Ubenimex can downregulate the expression of membrane transport proteins like P-glycoprotein (P-gp) and MRP1, contributing to the reversal of multidrug resistance in cancer cells.
-
Inhibition of Glycolysis: By targeting the CD13/Hedgehog signaling pathway, Ubenimex can inhibit glycolysis in liver cancer cells.
Data Presentation: Effects of this compound on Protein Expression
The following tables summarize the quantitative changes in protein expression observed in various cancer cell lines after treatment with this compound, as determined by Western blot analysis.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment Conditions | Protein | Change in Expression | Reference |
| Bladder Cancer (RT112, 5637) | 0.25, 0.5, 1 mg/ml for 16h | Cleaved Caspase-3 | Increased (dose-dependent) | |
| Lung Adenocarcinoma (A549, PC-9) | Ubenimex alone or with Pemetrexed | Bax | Increased | |
| Lung Adenocarcinoma (A549, PC-9) | Ubenimex alone or with Pemetrexed | Bcl-2 | Decreased | |
| Gastric Cancer (SGC7901/X, MKN45/X) | Ubenimex treatment | Bax | Increased | |
| Gastric Cancer (SGC7901/X, MKN45/X) | Ubenimex treatment | Bcl-2, Bcl-xl, survivin | Decreased |
Table 2: Effect of this compound on Autophagy-Related Proteins
| Cell Line | Treatment Conditions | Protein | Change in Expression | Reference |
| Bladder Cancer (RT112, 5637) | 0.25, 0.5, 1 mg/ml for 16h | LC3B, Beclin 1 | Increased (dose-dependent) | |
| Bladder Cancer (RT112, 5637) | 0.25, 0.5, 1 mg/ml for 16h | p62 | Decreased (dose-dependent) | |
| Prostate Cancer (LNCaP, PC-3) | Different doses of Ubenimex | - | Induces autophagic cell death |
Table 3: Effect of this compound on Signaling Pathway Proteins
| Cell Line | Treatment Conditions | Pathway | Protein | Change in Expression | Reference |
| Bladder Cancer (RT112, 5637) | 0.25, 0.5, 1 mg/ml for 16h | Akt | p-Akt | Decreased (dose-dependent) | |
| Lung Adenocarcinoma (A549, PC-9) | 0.5, 1 mg/ml Ubenimex | JAK2/STAT3 | SOCS1 | Increased | |
| Lung Adenocarcinoma (A549, PC-9) | 0.5, 1 mg/ml Ubenimex | JAK2/STAT3 | p-JAK2, p-STAT3 | Decreased | |
| Gastric Cancer | 0.12, 0.25 mg/ml Ubenimex | MAPK | NAB1 | Decreased | |
| Gastric Cancer (SGC7901/X, MKN45/X) | Ubenimex treatment | PI3K/AKT/mTOR | Phosphorylation | Inhibited | |
| Liver Cancer | Ubenimex treatment | Hedgehog | - | Inhibited |
Table 4: Effect of Ubenimimex Hydrochloride on Multidrug Resistance Proteins
| Cell Line | Treatment Conditions | Protein | Change in Expression | Reference |
| Gastric Cancer (SGC7901/X, MKN45/X) | Ubenimex treatment | P-gp, MRP1 | Decreased | |
| Non-small cell lung cancer (A549/ADR) | Ubenimex and 5FU | P-gp | Decreased |
Experimental Protocols
A generalized protocol for Western blot analysis following this compound treatment is provided below. This should be optimized for specific cell lines and target proteins.
1. Cell Culture and this compound Treatment
-
Culture cells to 70-80% confluency in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 0.25, 0.5, 1 mg/ml) for a specified duration (e.g., 16, 24, or 48 hours).
-
Include a vehicle-treated control group (e.g., DMSO or PBS).
2. Cell Lysis and Protein Extraction
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentrations of all samples.
4. SDS-PAGE and Protein Transfer
-
Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting
-
Block the membrane with 5% non-fat milk or 3-5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image of the blot using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for Western blot analysis.
Caption: Logical flow from Ubenimex treatment to Western blot verification.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ubenimex, an APN inhibitor, could serve as an anti-tumor drug in RT112 and 5637 cells by operating in an Akt-associated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubenimex inhibits cell proliferation, migration and invasion by inhibiting the expression of APN and inducing autophagic cell death in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ubenimex Hydrochloride: Modulating the Tumor Microenvironment for Cancer Therapy
Application Notes and Protocols for Researchers
Introduction
Ubenimex hydrochloride, also known as Bestatin, is a dipeptide isolated from Streptomyces olivoreticuli. It functions as a potent inhibitor of several cell surface peptidases, most notably aminopeptidase N (APN/CD13) and leukotriene A4 hydrolase.[1] Initially recognized for its immunomodulatory properties, ubenimex is gaining significant attention for its direct and indirect antitumor activities, which collectively modulate the tumor microenvironment (TME). These notes provide detailed protocols and data for researchers investigating the potential of this compound in cancer therapy.
Ubenimex exerts its anticancer effects through a multi-pronged approach:
-
Direct Cytotoxicity and Cytostasis: It can directly inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis) and autophagy.[2][3]
-
Inhibition of Metastasis: By inhibiting APN/CD13, ubenimex can suppress tumor cell invasion and migration.[4][5]
-
Modulation of the Tumor Microenvironment: Ubenimex has been shown to enhance the activity of immune cells, including T lymphocytes and macrophages, and may influence the function of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).
-
Interference with Key Signaling Pathways: It can modulate critical intracellular signaling pathways involved in cell survival, proliferation, and drug resistance, such as the Akt and JAK/STAT pathways.
These multifaceted actions make ubenimex a compelling agent for both standalone and combination cancer therapies.
Data Presentation
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
Ubenimex has demonstrated inhibitory effects on the proliferation of a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) | Reference |
| HL-60 | Acute Myeloid Leukemia | 0.1 | Not Specified | |
| HL-60R | Acute Myeloid Leukemia | 1 | Not Specified | |
| NaUCC-4 | Choriocarcinoma | Not Specified (Significant inhibition at 5-20 µg/mL) | 72 | |
| ABC-1 | Lung Adenocarcinoma | Dose-dependent inhibition | Not Specified | |
| RERF-LC-OK | Lung Adenocarcinoma | Dose-dependent inhibition | Not Specified | |
| SQ-5 | Lung Squamous Cell Carcinoma | Dose-dependent inhibition | Not Specified | |
| EBC-1 | Lung Squamous Cell Carcinoma | Dose-dependent inhibition | Not Specified | |
| MGC-803 | Gastric Cancer | Not Specified (Significant inhibition at 0.12, 0.25 mg/mL) | Not Specified | |
| SGC-7901 | Gastric Cancer | Not Specified (Significant inhibition at 0.12, 0.25 mg/mL) | Not Specified | |
| BGC-823 | Gastric Cancer | Not Specified (Significant inhibition at 0.12, 0.25 mg/mL) | Not Specified | |
| MKN-28 | Gastric Cancer | Not Specified (Significant inhibition at 0.12, 0.25 mg/mL) | Not Specified |
In Vivo Efficacy: Tumor Growth Inhibition
In preclinical animal models, ubenimex has shown significant antitumor activity.
| Tumor Model | Animal Model | Ubenimex Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| NaUCC-4 Choriocarcinoma Xenograft | Nude Mice | 2 and 20 mg/kg/day (i.p.) | 4 weeks | Significant inhibition (p<0.01 and p<0.001, respectively) | |
| IMC Carcinoma | Mice | Not Specified | Started 7 days post-inoculation | Effective inhibition of tumor growth | |
| P3x63Ag8.653 Myeloma Xenograft | Mice | 0.05 mmol/kg | Not Specified | Moderate antitumor activity |
Signaling Pathways and Mechanisms of Action
Ubenimex modulates several key signaling pathways within cancer cells, contributing to its antitumor effects.
Mechanism of Action Overview
Caption: this compound's multifaceted antitumor mechanism.
Akt Signaling Pathway
Ubenimex has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of Akt phosphorylation leads to downstream effects such as the induction of apoptosis.
Caption: Ubenimex inhibits the pro-survival Akt signaling pathway.
JAK/STAT Signaling Pathway
Ubenimex can also suppress the JAK/STAT signaling pathway, which is often constitutively active in cancer cells and drives their proliferation and survival.
Caption: Ubenimex suppresses the pro-proliferative JAK/STAT pathway.
Experimental Protocols
Cell Viability Assay (MTT/WST-8)
This protocol is for determining the effect of ubenimex on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution prepared in sterile PBS or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of ubenimex in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the ubenimex dilutions (including a vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Transwell Invasion Assay
This protocol assesses the effect of ubenimex on the invasive capacity of cancer cells.
Materials:
-
Cancer cell line
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet or H&E stain
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Add 1 x 10⁵ to 2 x 10⁵ cells in 200 µL of serum-free medium, with or without ubenimex, to the upper chamber of the Transwell insert.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet or H&E.
-
Count the number of invaded cells in several random fields under a microscope.
Caption: Workflow for the Transwell invasion assay.
Western Blot Analysis
This protocol is for analyzing changes in protein expression in key signaling pathways upon ubenimex treatment.
Materials:
-
Cancer cells treated with ubenimex
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse ubenimex-treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: 1:1000 for most antibodies.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by ubenimex.
Materials:
-
Cancer cells treated with ubenimex
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after ubenimex treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Isolation and Analysis of MDSCs and TAMs
This protocol outlines the general steps for isolating and analyzing MDSCs and TAMs from a tumor-bearing mouse model treated with ubenimex.
Materials:
-
Tumor-bearing mice (control and ubenimex-treated)
-
Tumor dissociation kit (e.g., collagenase, DNase)
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies for MDSC and TAM markers (e.g., CD11b, Gr-1, F4/80, CD86, CD206)
-
Flow cytometer
Procedure:
-
Excise tumors from control and ubenimex-treated mice.
-
Mechanically and enzymatically dissociate the tumors to obtain a single-cell suspension.
-
Lyse red blood cells.
-
Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against MDSC (e.g., CD11b+, Gr-1+) and TAM (e.g., F4/80+) markers.
-
For TAM polarization, include markers for M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire and analyze the data on a flow cytometer to determine the percentage and phenotype of MDSCs and TAMs in the TME.
Conclusion
This compound is a promising anticancer agent with a diverse range of mechanisms that impact both the tumor cells directly and the surrounding microenvironment. The protocols and data presented here provide a foundation for researchers to explore its therapeutic potential further. The ability of ubenimex to inhibit key survival pathways, induce cell death, and modulate the immune response makes it a strong candidate for further investigation in various cancer types, both as a monotherapy and in combination with other anticancer agents.
References
- 1. Ubenimex Suppresses the Ability of Migration and Invasion in Gastric Cancer Cells by Alleviating the Activity of the CD13/NAB1/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Tumor Cell Invasion by Ubenimex (Bestatin) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Ubenimex Hydrochloride in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubenimex hydrochloride, also known as Bestatin, is a potent inhibitor of several cell surface peptidases, most notably aminopeptidase N (APN/CD13), as well as aminopeptidase B and leukotriene A4 hydrolase.[1][2] Its multifaceted mechanism of action interferes with bioactive peptide breakdown, thereby modulating key physiological processes including immune response and inflammation.[1] In the context of oncology, ubenimex has demonstrated significant anti-tumor potential by retarding cancer cell proliferation, inducing apoptosis and autophagy, and inhibiting migration and invasion in various cancer types.[3][4]
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. These models better recapitulate the complex tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, which often contribute to a more clinically relevant drug resistance profile. This document provides detailed application notes and protocols for the evaluation of this compound in 3D tumor spheroid models.
Mechanism of Action
Ubenimex primarily exerts its anti-cancer effects by inhibiting aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease overexpressed in numerous cancers. This inhibition disrupts several downstream signaling pathways crucial for tumor progression, including the Akt, MAPK, and Hedgehog pathways. By modulating these pathways, ubenimex can suppress tumor growth, induce programmed cell death, and reduce the metastatic potential of cancer cells.
Data Presentation: Efficacy of this compound in 3D Spheroid Models (Illustrative Data)
The following tables summarize hypothetical quantitative data representing the potential effects of this compound in 3D tumor spheroid models based on its known activity in 2D cultures. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: Dose-Response of this compound on Spheroid Viability (IC50)
| Cell Line | 3D Model Type | Treatment Duration (hours) | IC50 (µM) [Illustrative] |
| A549 (Lung Carcinoma) | Spheroid (Ultra-low attachment) | 72 | 150 |
| HT-29 (Colon Adenocarcinoma) | Spheroid (Hanging drop) | 72 | 200 |
| U87-MG (Glioblastoma) | Spheroid (Ultra-low attachment) | 96 | 120 |
Table 2: Effect of this compound on Spheroid Growth
| Cell Line | Ubenimex Concentration (µM) [Illustrative] | Treatment Duration (days) | % Reduction in Spheroid Diameter [Illustrative] |
| A549 | 100 | 5 | 25% |
| A549 | 200 | 5 | 45% |
| HT-29 | 150 | 7 | 30% |
| HT-29 | 300 | 7 | 55% |
Table 3: Modulation of Signaling Proteins by this compound in 3D Spheroids
| Cell Line | Treatment (150 µM Ubenimex, 48h) [Illustrative] | Protein | Change in Expression (Fold Change vs. Control) [Illustrative] |
| A549 | Ubenimex | p-Akt (Ser473) | ↓ 0.4 |
| A549 | Ubenimex | p-ERK1/2 | ↓ 0.5 |
| HT-29 | Ubenimex | Gli1 | ↓ 0.3 |
| HT-29 | Ubenimex | Cleaved Caspase-3 | ↑ 2.5 |
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate (yielding 5,000 cells/well).
-
Centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids are typically ready for treatment within 48-72 hours when they appear as compact, spherical aggregates.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 400 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove 100 µL of the old medium from each well containing a spheroid.
-
Add 100 µL of the freshly prepared medium containing the respective this compound concentration to each well.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay determines the number of viable cells in a spheroid based on the quantification of ATP.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Place the plate on a plate shaker for 5 minutes at a speed sufficient to induce spheroid lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Protocol 4: Spheroid Growth and Morphology Analysis
Materials:
-
Treated spheroids in a 96-well ULA plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At designated time points (e.g., every 24 hours), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter (or area) of each spheroid.
-
Calculate the average spheroid size for each treatment group.
-
Plot the spheroid growth over time for each concentration of this compound.
Protocol 5: Protein Extraction and Western Blot Analysis of Spheroids
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Cell scraper (optional)
-
Sonicator (optional)
-
BCA Protein Assay Kit
-
Standard Western blotting reagents and equipment
Procedure:
-
Carefully collect spheroids from each treatment group into pre-chilled microcentrifuge tubes. This can be done by gentle pipetting.
-
Centrifuge at a low speed (e.g., 200 x g) for 5 minutes at 4°C to pellet the spheroids.
-
Aspirate the supernatant and wash the spheroids with ice-cold PBS. Repeat the centrifugation and aspiration.
-
Add an appropriate volume of ice-cold RIPA buffer to the spheroid pellet.
-
Mechanically disrupt the spheroids by pipetting up and down, followed by vortexing. For more robust spheroids, sonication on ice may be necessary.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
-
Proceed with standard Western blotting protocols to analyze the expression of target proteins (e.g., p-Akt, p-ERK, Gli1, Cleaved Caspase-3).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating this compound in 3D spheroids.
Caption: Ubenimex inhibits the Akt signaling pathway.
Caption: Ubenimex modulates the MAPK signaling pathway.
Caption: Ubenimex interferes with the Hedgehog signaling pathway.
References
Application Notes and Protocols: Ubenimex Hydrochloride for Immunotherapy Combination Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Ubenimex, also known as Bestatin, is a dipeptide isolated from Streptomyces olivoreticuli.[1][2] It functions as a competitive, reversible inhibitor of several cell surface proteases, most notably aminopeptidase N (APN), also known as CD13, as well as aminopeptidase B and leukotriene A4 hydrolase.[1][2][3] Initially recognized for its role in cancer treatment as an adjuvant chemotherapy agent, ubenimex has garnered significant interest for its immunomodulatory properties. These properties, which include stimulating T-lymphocytes and activating macrophages, position ubenimex as a promising candidate for combination studies with modern immunotherapies, such as immune checkpoint inhibitors. This document provides an overview of its mechanism, summarizes key quantitative data, and offers detailed protocols for its application in immunotherapy research.
Mechanism of Action Ubenimex exerts its anti-tumor and immunomodulatory effects through a multi-faceted mechanism primarily centered on the inhibition of CD13/APN. CD13 is a zinc-dependent metalloprotease overexpressed on various tumor cells and myeloid cells, where it plays a role in tumor growth, invasion, and angiogenesis.
Key Actions of Ubenimex:
-
Immunomodulation: By inhibiting peptidases, ubenimex can modulate the breakdown of various bioactive peptides, thereby influencing immune responses. It has been shown to enhance the functions of T and B lymphocytes, activate macrophages, stimulate bone marrow stem cells, and increase the release of cytokines like Interleukin-1 (IL-1) and IL-2. This can lead to an enhanced anti-tumor immune response and increased susceptibility of cancer cells to immune effector cells like lymphokine-activated killer (LAK) cells.
-
Direct Anti-Tumor Effects: Ubenimex can directly inhibit the growth of cancer cell lines. Inhibition of CD13 can lead to increased intracellular Reactive Oxygen Species (ROS) in cancer cells, promoting apoptosis, particularly when combined with ROS-inducing chemotherapies.
-
Signaling Pathway Interference: Ubenimex has been shown to suppress tumor progression by interfering with key signaling pathways downstream of CD13, including the Hedgehog and MAPK pathways, which are involved in glycolysis, cell migration, and invasion. It can also affect the Akt signaling pathway, which is involved in regulating apoptosis and autophagy.
Caption: Ubenimex inhibits key enzymes, modulating downstream pathways to reduce tumor growth and enhance immunity.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies involving ubenimex.
Table 1: Clinical Efficacy of Ubenimex in Combination Therapy for Malignant Tumors
| Time Point | Odds Ratio (OR) for Survival | 95% Confidence Interval (CI) | Study Population |
|---|---|---|---|
| 1-Year | 1.40 | 1.06 to 1.85 | 1,372 patients (684 ubenimex, 688 control) |
| 2-Year | 1.43 | 1.08 to 1.89 | 1,372 patients (684 ubenimex, 688 control) |
| 3-Year | 1.39 | 1.07 to 1.81 | 1,372 patients (684 ubenimex, 688 control) |
Data from a meta-analysis of five randomized controlled trials comparing standardized treatments with or without ubenimex.
Table 2: In Vitro Effects of Ubenimex on Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Treatment | Change in CD13 Expression | Effect |
|---|---|---|---|
| HuH7 | Cisplatin (CDDP) for 72h | Increase | N/A |
| HuH7 | CDDP + Ubenimex for 72h | Decrease (vs. CDDP alone) | Synergistic apoptosis induction |
| PLC/PRF/5 | Doxorubicin (DXR) for 72h | Increase | N/A |
| PLC/PRF/5 | DXR + Ubenimex for 72h | Decrease (vs. DXR alone) | Synergistic apoptosis induction |
Ubenimex synergistically enhances the antitumor effects of conventional anticancer drugs by increasing intracellular ROS levels and apoptosis.
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model for Combination Immunotherapy
This protocol outlines a general procedure for evaluating the efficacy of ubenimex in combination with an immune checkpoint inhibitor (e.g., anti-PD-1) in a syngeneic mouse tumor model.
1. Materials and Reagents:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c), age-matched (6-8 weeks old).
-
Tumor Cells: Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6).
-
Ubenimex hydrochloride: Soluble in DMSO, methanol, or acetic acid. Prepare a stock solution and dilute in sterile PBS or saline for injection.
-
Checkpoint Inhibitor: InVivoMAb anti-mouse PD-1 antibody or appropriate isotype control.
-
Consumables: Syringes, needles, calipers, cell culture reagents.
2. Experimental Procedure:
-
Tumor Cell Implantation: Culture tumor cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL (1 x 10^6 cells) into the flank of each mouse.
-
Animal Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: Ubenimex alone
-
Group 3: Anti-PD-1 antibody alone
-
Group 4: Ubenimex + Anti-PD-1 antibody
-
-
Treatment Administration:
-
Ubenimex: Administer daily via oral gavage or intraperitoneal (IP) injection. Dosing can range from 10-100 mg/kg, based on literature.
-
Anti-PD-1: Administer via IP injection (e.g., 200 µ g/mouse ) twice a week.
-
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
-
Excise tumors for weighing and subsequent analysis (e.g., flow cytometry, immunohistochemistry).
-
Collect spleens and lymph nodes for immune cell profiling.
-
Plot tumor growth curves and perform statistical analysis (e.g., two-way ANOVA).
-
Caption: Workflow for an in vivo study combining ubenimex with a checkpoint inhibitor in a mouse tumor model.
Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
This protocol describes the isolation and analysis of immune cells from tumor tissue to assess the impact of ubenimex combination therapy on the tumor microenvironment.
1. Materials and Reagents:
-
Digestion Buffer: RPMI-1640 medium containing Collagenase IV (1 mg/mL), Hyaluronidase (100 U/mL), and DNase I (20 U/mL).
-
Red Blood Cell (RBC) Lysis Buffer: 1X RBC Lysis Buffer.
-
Staining Buffer (FACS Buffer): PBS with 2% FBS and 0.05% sodium azide.
-
Antibodies: Fluorochrome-conjugated antibodies for mouse immune markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1/Ly-6G, F4/80).
-
Viability Dye: e.g., Zombie NIR™ or similar fixable viability dye.
-
Fixation/Permeabilization Buffer: For intracellular staining if required.
-
Equipment: GentleMACS Dissociator (or manual dissociation), 70µm cell strainers, flow cytometer.
2. Experimental Procedure:
-
Tissue Preparation:
-
Excise tumors and place them in cold PBS. Mince the tumor into small pieces (~1-2 mm).
-
Transfer minced tissue to a gentleMACS C Tube containing 5 mL of pre-warmed Digestion Buffer.
-
Run the appropriate program on the gentleMACS Dissociator or incubate at 37°C for 30-45 minutes with intermittent shaking.
-
-
Cell Filtration and Lysis:
-
Pass the digested cell suspension through a 70µm cell strainer into a 50 mL conical tube.
-
Wash the strainer with 10 mL of FACS buffer. Centrifuge cells at 400 x g for 5 minutes at 4°C.
-
Resuspend the pellet in 2 mL of 1X RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add 10 mL of FACS buffer to stop the lysis reaction and centrifuge again.
-
-
Cell Staining:
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
Aliquot 1-2 x 10^6 cells per tube.
-
Stain with the viability dye for 15 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer.
-
Add a cocktail of surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire samples on a calibrated flow cytometer. Ensure single-stain controls are prepared for compensation.
-
Caption: A representative gating strategy for identifying key immune cell populations within a tumor.
References
Ubenimex Hydrochloride: Application Notes and Protocols for Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studying the anticancer effects of ubenimex hydrochloride (also known as Bestatin). Ubenimex is a potent inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13), and has demonstrated antitumor activities through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and invasion, and modulation of the immune system.[1][2] This document outlines detailed protocols for in vitro and in vivo studies to evaluate the efficacy and mechanism of action of ubenimex in various cancer models.
Mechanism of Action
Ubenimex primarily exerts its anticancer effects by inhibiting cell surface aminopeptidases, leading to the disruption of key cellular processes. Its multifaceted mechanism involves:
-
Enzyme Inhibition: Ubenimex is a competitive inhibitor of aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N (CD13).[2] Inhibition of these enzymes interferes with peptide breakdown, modulating immune responses and inflammation, and can retard the proliferation of cancer cells.[3]
-
Induction of Apoptosis and Autophagy: Studies have shown that ubenimex can induce both apoptotic and autophagic cell death in various cancer cell lines.[1] This is often associated with the activation of signaling pathways such as the ROS/ERK and JNK pathways, and the modulation of apoptosis-related proteins like caspases.
-
Inhibition of Metastasis: By inhibiting aminopeptidase N, ubenimex can suppress the invasion and migration of cancer cells.
-
Immunomodulation: Ubenimex can enhance the function of immune cells, contributing to its overall antitumor effect.
Data Presentation
In Vitro Studies: this compound Concentration and Effects
| Cancer Type | Cell Line(s) | Assay | Ubenimex Concentration | Duration | Observed Effects |
| Prostate Cancer | PC-3, LNCaP | Cell Proliferation (WST-8) | 0.1, 0.5, 1 mg/mL | 24, 48 h | Inhibition of cell proliferation. |
| Prostate Cancer | PC-3 | Migration/Invasion (Transwell) | 0.1, 0.5, 1 mg/mL | 16 h | Suppression of migration and invasion. |
| Lung Cancer | A549, PC-9 | Cell Proliferation (MTT) | 0.5, 1 mg/mL | Not Specified | Inhibition of cell proliferation. |
| Lung Cancer | A549, PC-9 | Apoptosis (Flow Cytometry) | 0.5, 1 mg/mL | Not Specified | Increased apoptosis. |
| Lung Cancer | A549, PC-9 | Invasion (Transwell) | 0.5, 1 mg/mL | Not Specified | Inhibition of cell invasion. |
| Leukemia | HL-60 | Cell Growth | 0.1 µg/mL | Not Specified | Significant cell growth inhibition. |
| Choriocarcinoma | NaUCC-4 | Cell Proliferation | 5, 20 µg/mL | 72 h | Inhibition of cell proliferation. |
In Vivo Studies: this compound Dosing and Effects
| Cancer Type | Animal Model | Cell Line | Ubenimex Dosage | Administration Route | Duration | Observed Effects |
| Choriocarcinoma | Nude Mice | NaUCC-4 | 2, 20 mg/kg/day | Intraperitoneal (i.p.) | 4 weeks | Significant inhibition of tumor growth. |
| Multiple Myeloma | Mice | P3x63Ag8.653 | 0.05 mmol/kg | Not Specified | Not Specified | Moderate anti-tumor activity. |
| Lung Adenocarcinoma | Nude Mice | Not Specified | Not Specified | Not Specified | Not Specified | Inhibition of tumor growth in combination with pemetrexed. |
Experimental Protocols
In Vitro Cell Proliferation Assay (CCK-8/WST-8 Assay)
This protocol is for determining the effect of ubenimex on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium at the desired concentrations (e.g., 0.1, 0.5, 1 mg/mL).
-
Remove the medium from the wells and add 100 µL of the ubenimex-containing medium or control medium (without ubenimex) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 or WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying ubenimex-induced apoptosis and necrosis in cancer cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol assesses the effect of ubenimex on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet or H&E for staining
-
Microscope
Procedure: For Migration Assay:
-
Pre-hydrate Transwell inserts with serum-free medium.
-
Add 600 µL of complete medium (with FBS) to the lower chamber of the 24-well plate.
-
Resuspend cancer cells in serum-free medium containing different concentrations of ubenimex.
-
Seed 1-5 x 10⁴ cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.
-
Incubate for 16-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet or H&E.
-
Count the number of migrated cells in several random fields under a microscope.
For Invasion Assay:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Follow steps 1-9 of the migration assay protocol.
Western Blot Analysis
This protocol is for detecting changes in protein expression in cancer cells treated with ubenimex.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., APN, p-JNK, p-Akt, Caspase-3, LC3B) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cancer cells with ubenimex at desired concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of ubenimex in a nude mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer ubenimex (e.g., 2-20 mg/kg/day) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
Visualizations
Caption: this compound's multifaceted mechanism of action in cancer.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Signaling pathways modulated by ubenimex in cancer cells.
References
- 1. Ubenimex Combined with Pemetrexed Upregulates SOCS1 to Inhibit Lung Adenocarcinoma Progression via the JAK2-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ubenimex (Bestatin) on the cell growth and phenotype of HL-60 and HL-60R cell lines: up-and down-regulation of CD13/aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Ubenimex Hydrochloride in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubenimex hydrochloride, also known as Bestatin, is a potent, competitive, and reversible inhibitor of several metalloproteases.[1][2][3] Isolated from Streptomyces olivoreticuli, it has garnered significant interest in cancer research and immunology due to its ability to modulate enzymatic pathways involved in cell proliferation, angiogenesis, and immune responses.[4][5] These application notes provide detailed protocols for utilizing this compound as a tool to study the kinetics of its primary enzyme targets: Aminopeptidase N (CD13), Leukotriene A4 Hydrolase (LTA4H), and Aminopeptidase B (APB).
Ubenimex inhibits the enzymatic degradation of various peptides, including enkephalins, oxytocin, and vasopressin. Its mechanism of action primarily involves the inhibition of key enzymes such as aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N.
Target Enzymes and Biological Significance
-
Aminopeptidase N (APN/CD13): A zinc-dependent metalloprotease expressed on the surface of various cells. It plays a crucial role in tumor cell invasion, angiogenesis, and metastasis.
-
Leukotriene A4 Hydrolase (LTA4H): A bifunctional zinc enzyme that converts leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory mediator. LTB4 is implicated in various inflammatory diseases.
-
Aminopeptidase B (APB): A metalloexopeptidase that preferentially cleaves N-terminal arginine and lysine residues from peptides. It is involved in the processing of peptide hormones and is implicated in inflammatory processes.
Quantitative Inhibition Data
The inhibitory potency of this compound against its target enzymes is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following tables summarize reported values for ubenimex (Bestatin) against its primary targets.
| Enzyme Target | Inhibitor | Parameter | Value | Organism/Cell Line | Reference(s) |
| Aminopeptidase N (CD13) | Ubenimex (Bestatin) | IC50 | 6.3 µM - 16 µM | Total activity/membranes | |
| Ki | 46 µM (non-competitive) | ||||
| Leukotriene A4 Hydrolase (LTA4H) | Ubenimex (Bestatin) | IC50 | 4.0 ± 0.8 µM - 70 µM | Human airway epithelial cells | |
| Ki | 172 nM - 201 µM | Isolated enzyme | |||
| Aminopeptidase B (APB) | Ubenimex (Bestatin) | Potent inhibitor in the nanomolar range | Not specified | K562 human chronic myeloid leukemia cells |
Experimental Protocols
Aminopeptidase N (CD13) Inhibition Assay
This protocol describes a continuous spectrophotometric rate determination assay to measure the inhibition of Aminopeptidase N by this compound using L-leucine-p-nitroanilide as a substrate.
Materials:
-
Purified Aminopeptidase N (CD13)
-
This compound (Bestatin)
-
L-leucine-p-nitroanilide (substrate)
-
Tricine buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-leucine-p-nitroanilide in methanol.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of Aminopeptidase N in Tricine buffer.
-
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a control well with no inhibitor.
-
Add the Aminopeptidase N enzyme solution to each well and incubate for 15 minutes at 25°C to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the L-leucine-p-nitroanilide substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The product, p-nitroaniline, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
To determine the Ki and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on the epoxide hydrolase activity of LTA4H by measuring the production of Leukotriene B4 (LTB4).
Materials:
-
Purified human recombinant Leukotriene A4 Hydrolase (LTA4H)
-
This compound (Bestatin)
-
Leukotriene A4 (LTA4) methyl ester (substrate precursor)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Methanol
-
LTB4 ELISA kit or LC-MS/MS system
-
96-well plate or microcentrifuge tubes
Procedure:
-
Substrate Preparation:
-
Prepare fresh LTA4 by hydrolyzing the LTA4 methyl ester in an alkaline solution (e.g., 50 mM NaOH) on ice in the dark. Neutralize the solution to the desired pH just before use.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add increasing concentrations of this compound. Include a control with no inhibitor.
-
Add the LTA4H enzyme solution to each well/tube and pre-incubate for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the freshly prepared LTA4 substrate.
-
Incubate for a short, precise time (e.g., 30-60 seconds) on ice to minimize non-enzymatic degradation of LTA4.
-
Terminate the reaction by adding 2 volumes of ice-cold methanol.
-
-
LTB4 Quantification:
-
Centrifuge the samples to pellet precipitated protein.
-
Quantify the amount of LTB4 in the supernatant using a competitive ELISA kit or by LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the percentage of LTA4H inhibition for each ubenimex concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For Ki determination, perform the assay with varying concentrations of LTA4 and ubenimex and analyze the data using appropriate kinetic models.
-
Aminopeptidase B (APB) Inhibition Assay
This protocol describes a method to measure the inhibition of Aminopeptidase B by this compound using a chromogenic or fluorogenic substrate.
Materials:
-
Purified Aminopeptidase B
-
This compound (Bestatin)
-
Arginine-β-naphthylamide or Arginine-7-amido-4-methylcoumarin (substrates)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing NaCl)
-
DMSO
-
96-well plate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in DMSO or an appropriate solvent.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of Aminopeptidase B in the assay buffer.
-
-
Assay Setup:
-
Add increasing concentrations of this compound to the wells of a 96-well plate. Include a no-inhibitor control.
-
Add the Aminopeptidase B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the increase in absorbance or fluorescence over time using a microplate reader. The cleavage of the substrate releases a chromophore or fluorophore.
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the signal vs. time plots.
-
Calculate the percentage of inhibition for each concentration of ubenimex.
-
Determine the IC50 and Ki values as described in the previous protocols.
-
Signaling Pathways and Experimental Workflows
Leukotriene B4 (LTB4) Signaling Pathway
Ubenimex inhibits LTA4H, thereby reducing the production of LTB4. LTB4 is a potent chemoattractant that signals through its G protein-coupled receptors, BLT1 and BLT2, leading to the activation of downstream signaling cascades involved in inflammation.
References
Troubleshooting & Optimization
Troubleshooting Ubenimex Hydrochloride Solubility: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common solubility challenges encountered with Ubenimex hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1][2] Some sources state it is also soluble in ethanol and methanol.[3] It is sparingly soluble in propylene glycol and practically insoluble in ether, chloroform, and benzene.[3] The free base form, Ubenimex (also known as Bestatin), is reported to be less soluble or even insoluble in water and ethanol.[4]
Q2: I am having trouble dissolving this compound in water. What could be the issue?
A2: If you are experiencing difficulty dissolving this compound in water, consider the following:
-
Warming the solution: Gently warming the solution to 60°C can aid dissolution.
-
Sonication: Using an ultrasonic bath can help to break down particles and enhance solubility.
-
pH of the solvent: The solubility of salts of weakly basic compounds like Ubenimex can be pH-dependent. Ensure your water is not alkaline.
Q3: My this compound solution in DMSO appears cloudy or precipitates. What should I do?
A3: Cloudiness or precipitation in DMSO solutions can occur. Here are some troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound. Always use freshly opened, anhydrous DMSO.
-
Apply heat and sonication: Gently warming the tube at 37°C for 10 minutes and/or shaking it in an ultrasonic bath can help to achieve a clear solution.
-
Check for concentration limits: Exceeding the solubility limit will result in precipitation. Refer to the solubility data table below for maximum concentrations.
Q4: How should I prepare stock solutions of this compound?
A4: For preparing stock solutions, it is recommended to dissolve this compound in DMSO. A general protocol is provided in the Experimental Protocols section. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q5: What is the stability of this compound solutions?
A5: Stock solutions of this compound in DMSO can be stored at -20°C for at least one month, or at -80°C for up to a year. Aqueous working dilutions are reported to be stable for only one day and should be prepared fresh. It is not recommended to store aqueous solutions for long periods.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Note that variations can occur due to factors like the crystalline form of the compound, residual solvent content, and the degree of hydration.
| Solvent | Concentration | Method/Notes |
| Water | ~10 mg/mL | - |
| Water | 20 mg/mL (58.00 mM) | Requires sonication and warming to 60°C. |
| Water | 25 mg/mL | Results in a clear solution. |
| DMSO | 233.33 mg/mL (676.65 mM) | Requires sonication. Use of hygroscopic DMSO can significantly impact solubility. |
| DMSO | ≥12.34 mg/mL | May require incubation at 37°C and ultrasonic shaking for full solubilization. |
| DMSO | 4-7 mg/mL | Moisture-absorbing DMSO reduces solubility; fresh DMSO is recommended. |
| Ethanol | Soluble | - |
| Methanol | Soluble | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid does not completely dissolve, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C and continue to vortex until a clear solution is obtained.
-
Once fully dissolved, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visual Guides
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Optimizing Ubenimex Hydrochloride Activity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo activity of Ubenimex hydrochloride. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vivo?
A1: this compound is a competitive, reversible inhibitor of several aminopeptidases, most notably aminopeptidase N (CD13) and leukotriene A4 hydrolase (LTA4H).[1][2][3] Its in vivo activity stems from two main functions:
-
Immunomodulation: By inhibiting aminopeptidases, Ubenimex can enhance the immune response. It has been shown to activate T lymphocytes, macrophages, and bone marrow stem cells, as well as stimulate the release of interleukins.[4] This leads to the generation of cytotoxic T cells and Natural Killer (NK) cells that can target tumor cells.[1]
-
Direct Antitumor Effects: Ubenimex can directly inhibit the proliferation of cancer cells. It may also interfere with tumor cell invasion and angiogenesis.
Q2: What are the typical dosage ranges for this compound in preclinical in vivo studies?
A2: Dosage in preclinical models can vary depending on the animal model and the disease being studied. For instance, in a choriocarcinoma-xenografted nude mouse model, daily intraperitoneal administration of 2 mg/kg and 20 mg/kg significantly inhibited tumor growth. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental setup.
Q3: What is the recommended route of administration for in vivo experiments?
A3: this compound is orally active and is often administered orally in clinical settings. However, for preclinical animal studies, intraperitoneal (i.p.) injection is also a common and effective route of administration. The choice of administration route may depend on the experimental design and the formulation of the compound.
Q4: How is this compound typically formulated for in vivo administration?
A4: Ubenimex is soluble in acetic acid, DMSO, and methanol, but less soluble in water. For in vivo studies, it is often dissolved in a vehicle suitable for the chosen administration route. It is essential to establish a formulation that ensures bioavailability and minimizes toxicity. Novel drug delivery systems, such as poly(ethylene glycol)–poly(lysine) block copolymer conjugates, have been explored to enhance delivery to target cells.
Q5: What are the key considerations for designing an in vivo efficacy study with this compound?
A5: A well-designed in vivo study is critical for obtaining reliable results. Key considerations include:
-
Animal Model Selection: The choice of animal model should be relevant to the human disease being studied. Xenograft models with human cancer cell lines in immunodeficient mice are commonly used to assess direct antitumor effects, while syngeneic models in immunocompetent mice are suitable for evaluating immunomodulatory activity.
-
Timing of Treatment: The timing of Ubenimex administration can be crucial. For example, in some tumor models, treatment was initiated seven days after tumor inoculation.
-
Outcome Measures: Efficacy can be assessed through various parameters, including tumor volume, survival rate, and analysis of immune cell populations in the spleen and tumor microenvironment.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor in vivo efficacy despite in vitro activity | 1. Suboptimal dosage: The dose administered may be too low to achieve a therapeutic concentration at the target site. 2. Poor bioavailability: The formulation may not be adequately absorbed or may be rapidly metabolized. 3. Inappropriate animal model: The chosen animal model may not accurately reflect the human disease or the mechanism of action of Ubenimex. 4. Timing of administration: Treatment may be initiated too late in the disease progression. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose and the optimal effective dose. 2. Optimize the formulation. Consider using a different vehicle or a drug delivery system to improve solubility and bioavailability. 3. Re-evaluate the animal model. For immunomodulatory effects, ensure an immunocompetent model is used. 4. Initiate treatment at an earlier stage of the disease. The timing of administration was a key consideration in the design of some preclinical studies. |
| High variability in tumor growth or other endpoints | 1. Inconsistent tumor cell implantation: Variation in the number of viable cells injected or the injection site can lead to inconsistent tumor growth. 2. Animal health status: Underlying health issues in the animals can affect their response to treatment. 3. Inconsistent drug administration: Variations in the volume or concentration of the drug administered. | 1. Standardize the tumor cell implantation procedure. Ensure consistent cell viability and injection technique. 2. Closely monitor animal health. Exclude animals that show signs of illness before the start of the experiment. 3. Ensure accurate and consistent drug administration. Use calibrated equipment and follow a strict dosing schedule. |
| Unexpected toxicity or adverse effects | 1. High dosage: The administered dose may be above the maximum tolerated dose. 2. Vehicle toxicity: The vehicle used to dissolve Ubenimex may be causing adverse effects. 3. Off-target effects: Ubenimex may have unintended effects in the specific animal model. | 1. Perform a dose-escalation study to determine the maximum tolerated dose. 2. Conduct a vehicle-only control group to assess the toxicity of the vehicle. 3. Carefully observe and record all adverse events. Consider necropsy and histopathology to investigate the cause of toxicity. |
| Difficulty in assessing immunomodulatory effects | 1. Inappropriate assays: The chosen assays may not be sensitive enough to detect changes in the immune response. 2. Timing of analysis: Immune responses can be transient, and analysis may be performed at a suboptimal time point. 3. Use of immunodeficient animals: These models are not suitable for evaluating immune-mediated effects. | 1. Use a panel of immune monitoring assays, such as flow cytometry to analyze immune cell populations (T cells, NK cells) in the spleen and tumor, and functional assays like the WINN assay or carbon clearance test. 2. Perform kinetic studies to determine the optimal time to assess immune responses after treatment. 3. Use immunocompetent animal models (e.g., syngeneic tumor models) to study immunomodulatory effects. |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the direct antitumor activity of this compound in a nude mouse model xenografted with human cancer cells.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., NaUCC-4 choriocarcinoma cells)
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cell culture medium and reagents
-
Sterile PBS
-
Vehicle for Ubenimex formulation (e.g., saline, DMSO/saline mixture)
-
Calipers for tumor measurement
Methodology:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle at the desired concentrations (e.g., 2 mg/kg and 20 mg/kg).
-
Administer Ubenimex or vehicle to the respective groups daily via intraperitoneal injection for a specified duration (e.g., 4 weeks).
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Optional: Perform histological analysis or molecular analysis on the tumor tissue.
-
Protocol 2: Assessment of Immunomodulatory Activity in a Syngeneic Mouse Model
This protocol describes a method to evaluate the immunomodulatory effects of this compound in an immunocompetent mouse model.
Materials:
-
This compound
-
Syngeneic murine tumor cell line (e.g., IMC carcinoma)
-
Immunocompetent mice (e.g., BALB/c mice)
-
Reagents for flow cytometry (antibodies against T cell and NK cell markers)
-
Reagents for WINN assay or other functional immune assays
Methodology:
-
Tumor Cell Implantation:
-
Inject the syngeneic tumor cells subcutaneously into the flank of the mice.
-
-
Treatment:
-
Begin Ubenimex administration at a predetermined time point (e.g., 7 days after tumor inoculation).
-
Administer Ubenimex or vehicle to the respective groups at the desired dose and schedule.
-
-
Immune Cell Analysis:
-
At the end of the treatment period, harvest spleens from the mice.
-
Prepare single-cell suspensions from the spleens.
-
Perform flow cytometry to analyze the populations of T cells (CD4+, CD8+) and NK cells.
-
-
Functional Immune Assays:
-
WINN Assay: Mix spleen cells from treated and control mice with tumor cells and inject the mixture into naive recipient mice. Monitor tumor growth to assess the antitumor activity of the spleen cells.
-
Carbon Clearance Test: To assess macrophage phagocytic activity, inject a colloidal carbon suspension intravenously and measure the clearance of carbon from the blood over time.
-
Visualizations
References
- 1. Antitumor cells found in tumor-bearing mice given ubenimex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase inhibitor ubenimex (bestatin) inhibits the growth of human choriocarcinoma in nude mice through its direct cytostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ubenimex Hydrochloride Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Ubenimex hydrochloride (also known as Bestatin) in experimental settings.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
General Troubleshooting
Question: My experimental results with Ubenimex are inconsistent or unexpected. What are the initial troubleshooting steps?
Answer: When encountering unexpected results with Ubenimex, it is crucial to systematically rule out common experimental variables before considering off-target effects.
-
Verify Compound Integrity:
-
Confirm the purity and stability of your this compound stock. Degradation can lead to loss of potency or the emergence of confounding artifacts.
-
Ensure proper storage conditions (typically -20°C).
-
-
Optimize Experimental Conditions:
-
Solubility: Ubenimex is soluble in acetic acid, DMSO, and methanol, but less soluble in water. Ensure complete solubilization in your vehicle and that the final vehicle concentration is consistent and non-toxic to your experimental system.
-
Concentration Range: Perform a dose-response curve to ensure you are working within a relevant and effective concentration range for your specific cell line or model system.
-
-
Control Experiments:
-
Include appropriate positive and negative controls in every experiment. For on-target activity, this could be a known substrate for aminopeptidase N (APN/CD13) or leukotriene A4 hydrolase (LTA4H).
-
Vehicle controls are essential to rule out any effects of the solvent.
-
-
Cell Line/Model System Characterization:
-
Confirm the expression of the intended targets (e.g., CD13) in your cell line.
-
Be aware that the cellular context, including the expression of other potential off-target proteins, can significantly influence the observed effects.
-
Off-Target Effect Investigation: Signaling Pathways
Question: I am observing changes in Akt phosphorylation in my Ubenimex-treated cells. Is this a known off-target effect and how can I investigate it further?
Answer: Yes, several studies have reported that Ubenimex can inhibit the Akt signaling pathway, which is likely an off-target effect.[1][2][3] This can lead to downstream consequences such as the induction of apoptosis and autophagy.
Troubleshooting & Investigation Workflow:
References
- 1. Ubenimex Combined with Pemetrexed Upregulates SOCS1 to Inhibit Lung Adenocarcinoma Progression via the JAK2-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD13 downregulation mediated by ubenimex inhibits autophagy to overcome 5-FU resistance by disturbing the EMP3/FAK/NF-κB pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubenimex induces apoptotic and autophagic cell death in rat GH3 and MMQ cells through the ROS/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ubenimex Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for experiments involving ubenimex hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Bestatin, is a competitive protease inhibitor.[1] Its primary mechanism involves the inhibition of several aminopeptidases, most notably aminopeptidase N (also known as CD13), and leukotriene A4 hydrolase.[1][2][3] By inhibiting these enzymes, ubenimex can modulate various physiological processes, including immune response, inflammation, and cancer cell proliferation.[2]
Q2: What are the known cellular targets of this compound?
A2: The main cellular targets of this compound are:
-
Aminopeptidase N (CD13): A zinc-dependent metalloprotease expressed on the surface of various cells, including many tumor cells.
-
Leukotriene A4 (LTA4) hydrolase: An enzyme involved in the synthesis of leukotriene B4, a potent inflammatory mediator.
-
Aminopeptidase B and Leucine Aminopeptidases: Ubenimex also competitively inhibits these enzymes.
Q3: What are the expected downstream effects of this compound treatment in cancer cell lines?
A3: Treatment of cancer cell lines with this compound can lead to a variety of downstream effects, including:
-
Inhibition of cell proliferation: Ubenimex has been shown to inhibit the growth of various leukemic and solid tumor cell lines.
-
Induction of apoptosis: The anti-tumor effect is often mediated through the induction of programmed cell death (apoptosis), which can involve DNA fragmentation and activation of caspases like caspase-3.
-
Modulation of signaling pathways: Ubenimex can suppress signaling pathways crucial for cancer cell survival and metastasis, such as the MAPK, Hedgehog, and JAK2/STAT3 pathways.
-
Synergistic effects with chemotherapy: It can enhance the anti-tumor effects of conventional chemotherapy agents like cisplatin and pemetrexed.
Q4: Is there a correlation between CD13 expression and sensitivity to this compound?
A4: While CD13 is a primary target, a clear correlation between the level of CD13 expression and a cell line's sensitivity to ubenimex is not always observed. Some cell lines with high CD13 expression are sensitive, but other factors also appear to influence the drug's efficacy.
Q5: What are the typical concentrations of this compound used in cell culture experiments?
A5: The effective concentration of this compound can vary significantly depending on the cell line. IC50 values (the concentration required to inhibit 50% of cell growth) have been reported to range from the low micromolar (e.g., ~16 µM) to several hundred micromolar (e.g., >500 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Quantitative Data: this compound Cytotoxicity in Cell Lines
The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| A549 | Lung Adenocarcinoma | 512.9 | MTT Assay | |
| A549 (with 5-FU) | Lung Adenocarcinoma | 15.93 | MTT Assay | |
| P39/TSU | Leukemia | Close to peak serum conc. | Growth Inhibition | |
| HL60 | Leukemia | Close to peak serum conc. | Growth Inhibition | |
| U937 | Leukemia | Close to peak serum conc. | Growth Inhibition | |
| SQ-5 | Squamous Cell Carcinoma | Dose-dependent inhibition | Growth Inhibition | |
| EBC-1 | Squamous Cell Carcinoma | Dose-dependent inhibition | Growth Inhibition | |
| ABC-1 | Adenocarcinoma | Dose-dependent inhibition | Growth Inhibition | |
| RERF-LC-OK | Adenocarcinoma | Dose-dependent inhibition | Growth Inhibition | |
| MKN-28 | Gastric Cancer | Not specified | N/A | |
| MGC-803 | Gastric Cancer | Not specified | N/A | |
| BGC-823 | Gastric Cancer | Not specified | N/A | |
| SGC-7901 | Gastric Cancer | Not specified | N/A |
Note: "Close to peak serum conc." refers to the concentration achieved in patients orally administered a 30 mg dose, as stated in the source.
Troubleshooting Guide
Problem: Inconsistent or no inhibitory effect on cell proliferation.
-
Possible Cause 1: Sub-optimal Drug Concentration. The sensitivity of cell lines to ubenimex varies greatly.
-
Solution: Perform a dose-response curve (e.g., from 1 µM to 1000 µM) to determine the IC50 for your specific cell line.
-
-
Possible Cause 2: Cell Line Resistance. Some cell lines, like KG1 and RERF-LC-MS, have shown resistance to ubenimex.
-
Solution: Verify the sensitivity of your cell line from published literature if possible. Consider using a positive control cell line known to be sensitive, such as U937 or HL60.
-
-
Possible Cause 3: Drug Instability. Improper storage or handling can lead to degradation.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., water or DMSO) and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Problem: High variability between replicate wells in a cell viability assay (e.g., MTT, XTT).
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. Calibrate your multichannel pipette and use a consistent seeding technique.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, leading to increased drug concentration and altered cell growth.
-
Solution: Avoid using the outer wells of the microplate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Incomplete Reagent Solubilization. In MTT assays, formazan crystals must be fully dissolved for accurate readings.
-
Solution: Ensure complete solubilization of the formazan product by incubating with the solubilization buffer for a sufficient time and mixing thoroughly before reading the absorbance.
-
Problem: Unexpectedly high cytotoxicity in control cell lines.
-
Possible Cause 1: Solvent Toxicity. High concentrations of solvents like DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and that all experimental wells, including the vehicle control, contain the same final solvent concentration.
-
-
Possible Cause 2: Contamination. Mycoplasma or bacterial contamination can affect cell health and response to treatment.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Practice good aseptic technique.
-
Problem: Difficulty in observing downstream signaling changes (e.g., via Western Blot).
-
Possible Cause 1: Inappropriate Time Point. Signaling events can be transient.
-
Solution: Perform a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) after ubenimex treatment to identify the optimal time point for observing changes in your target protein's expression or phosphorylation status.
-
-
Possible Cause 2: Low Protein Expression. The target protein may be expressed at low levels in your cell line.
-
Solution: Ensure you are loading a sufficient amount of total protein onto the gel. Use a sensitive detection method and validate your antibody to confirm it recognizes the target protein specifically.
-
Experimental Protocols
1. Cell Viability (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on cell proliferation.
-
Materials: 96-well plates, this compound, complete cell culture medium, MTT reagent (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of ubenimex (and a vehicle control) to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials: 6-well plates, this compound, Annexin V-FITC/PI apoptosis detection kit, binding buffer, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of ubenimex for the determined time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing Ubenimex toxicity.
Caption: Signaling pathways modulated by Ubenimex.
References
Ubenimex Hydrochloride and Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ubenimex hydrochloride in cell viability assays. Find answers to frequently asked questions and troubleshoot common issues to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as bestatin, is a competitive protease inhibitor.[1] Its main mechanism of action is the inhibition of several aminopeptidases, including aminopeptidase N (APN/CD13), aminopeptidase B, and leukotriene A4 hydrolase.[1][2] By inhibiting these enzymes, ubenimex can modulate various cellular processes, including immune responses, inflammation, and tumor cell proliferation and invasion.[2]
Q2: How does this compound affect cancer cells?
A2: this compound has been shown to have anti-tumor effects in a variety of cancer cell lines. It can inhibit cell proliferation, induce cell cycle arrest, and promote programmed cell death through both apoptosis and autophagy.[3] The specific effects can be cell-line dependent.
Q3: Does this compound interfere with common cell viability assays (MTT, XTT, CCK-8)?
A3: Currently, there is no direct evidence in the reviewed literature to suggest that this compound chemically interferes with the tetrazolium salts (MTT, XTT, WST-8) or the enzymatic reactions central to these colorimetric assays. However, as with any experimental compound, it is crucial to include proper controls to rule out any unforeseen interactions. This includes wells with this compound in cell-free media to check for any direct reduction of the assay reagents.
Q4: I am observing an increase in the signal of my viability assay at low concentrations of this compound. Is this expected?
A4: While ubenimex is primarily known for its cytotoxic and cytostatic effects at higher concentrations, some compounds can have hormetic effects, where low doses stimulate cell proliferation while high doses are inhibitory. Additionally, some studies have noted that ubenimex can have immunomodulatory effects, which could potentially influence cell behavior in complex ways. However, a more likely explanation for unexpected increases in viability signals could be experimental artifacts. It is recommended to carefully review your experimental setup, including cell seeding density and drug dilution accuracy.
Q5: Which cell viability assay is most appropriate for use with this compound?
A5: The choice of assay depends on your specific research question and cell type.
-
MTT and CCK-8 (WST-8) assays are widely used and measure metabolic activity as an indicator of cell viability. CCK-8 has the advantage of being a one-step assay with a water-soluble formazan product, making it generally more convenient than the MTT assay.
-
LDH cytotoxicity assays measure the release of lactate dehydrogenase from damaged cells, providing a direct measure of cell membrane integrity loss.
-
ATP-based luminescent assays quantify the amount of ATP in metabolically active cells.
It is often recommended to use two different types of assays that measure distinct cellular parameters to confirm your results.
Troubleshooting Guide for Cell Viability Assays with this compound
Issue 1: High Variability Between Replicates
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure your cell suspension is homogenous before and during seeding.
-
Calibrate your pipettes regularly and use fresh tips for each replicate.
-
To avoid edge effects, do not use the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Issue 2: Low Signal or No Dose-Dependent Effect
-
Possible Cause: Incorrect drug concentration, insufficient incubation time, or cell line resistance.
-
Troubleshooting Steps:
-
Verify the concentration of your this compound stock solution and prepare fresh dilutions for each experiment.
-
Perform a time-course experiment to determine the optimal incubation time for your cell line. Effects of ubenimex on cell viability are often observed after 24, 48, or 72 hours.
-
The sensitivity to ubenimex can vary significantly between cell lines. Consider testing a higher concentration range or using a different cell line known to be sensitive to ubenimex.
-
Issue 3: Negative Control (Vehicle-Treated) Wells Show Low Viability
-
Possible Cause: Vehicle toxicity, poor cell health, or contamination.
-
Troubleshooting Steps:
-
Ensure the final concentration of your vehicle (e.g., DMSO) is not toxic to your cells (typically below 0.5%).
-
Use cells that are in the exponential growth phase and have a low passage number.
-
Regularly check your cell cultures for microbial contamination.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value |
| P39/TSU | Leukemia | Not specified | Not specified | Close to max. serum conc. at 30 mg oral dose |
| HL60 | Leukemia | Not specified | Not specified | Close to max. serum conc. at 30 mg oral dose |
| U937 | Leukemia | Not specified | Not specified | Close to max. serum conc. at 30 mg oral dose |
| A549 | Lung Adenocarcinoma | MTT | 48 hours | 15.93 µM (in the presence of 5-FU) |
| A549 | Lung Adenocarcinoma | Not specified | Not specified | 512.9 µM |
Table 2: Effect of this compound on Apoptosis and Autophagy Markers
| Cell Line | Cancer Type | Treatment | Effect |
| GH3 & MMQ | Pituitary Adenoma | Ubenimex (dose-dependent) | Increased proportion of early and late apoptotic cells. |
| GH3 & MMQ | Pituitary Adenoma | Ubenimex (dose-dependent) | Increased expression of cleaved caspase-3, cleaved caspase-9, and cleaved PARP. |
| GH3 & MMQ | Pituitary Adenoma | Ubenimex (dose-dependent) | Increased formation of double-membrane autophagosomes. |
| GH3 & MMQ | Pituitary Adenoma | Ubenimex (dose-dependent) | Increased expression of LC3B-II. |
| SGC-7901/5-FU | Gastric Cancer | Ubenimex (0.06, 0.12 mg/mL) | Decreased levels of LC3B, Beclin-1, and ATG5; increased levels of P62. |
| RT112 & 5637 | Bladder Cancer | Ubenimex (0.25, 0.5, 1 mg/ml) | Increased expression of LC-3, Beclin 1, and cleaved caspase-3; decreased expression of P62. |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
-
Materials:
-
Cells in culture
-
96-well clear flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
2. CCK-8 (WST-8) Cell Viability Assay
This protocol measures the amount of formazan produced by the reduction of WST-8 by cellular dehydrogenases, which is an indicator of metabolically active cells.
-
Materials:
-
Cells in culture
-
96-well clear flat-bottom plates
-
This compound
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add various concentrations of this compound to the wells. Include control wells (untreated cells and vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Signaling Pathways and Visualizations
This compound has been shown to impact several key signaling pathways involved in cell survival, proliferation, and death.
Caption: A typical experimental workflow for conducting a cell viability assay with ubenimex.
Caption: Ubenimex induces apoptosis and autophagy via the ROS/ERK pathway.
References
- 1. Ubenimex inhibits cell proliferation, migration and invasion in renal cell carcinoma: the effect is autophagy-associated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubenimex Combined with Pemetrexed Upregulates SOCS1 to Inhibit Lung Adenocarcinoma Progression via the JAK2-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ubenimex Hydrochloride Resistance Mechanisms: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding ubenimex hydrochloride resistance in cancer cells.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments investigating this compound efficacy and resistance.
Issue 1: Reduced or no cytotoxic effect of ubenimex on cancer cells.
-
Question: My cancer cell line, which was previously sensitive to ubenimex, is now showing reduced sensitivity or resistance. What are the potential causes?
Answer: Resistance to ubenimex can be multifactorial. Key areas to investigate include:
-
Target Alteration (CD13/Aminopeptidase N): Ubenimex primarily functions by inhibiting CD13.[1][2][3][4][5] A primary resistance mechanism can be the downregulation or altered expression of its target, CD13. It is advisable to verify the expression level of CD13 in your resistant cell line compared to the sensitive parental line.
-
Increased Drug Efflux: Cancer cells can develop resistance by upregulating ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove drugs from the cell. While ubenimex has been shown to suppress some of these pumps, resistant clones may have developed alternative or overexpressed efflux mechanisms.
-
Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to survive, bypassing the inhibitory effects of ubenimex. Pathways to investigate include PI3K/Akt/mTOR, MAPK, and Hedgehog signaling.
-
-
Question: How can I experimentally verify if reduced CD13 expression is the cause of resistance?
Answer: You can assess CD13 expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): Compare the mRNA expression of the ANPEP gene (which codes for CD13) in your resistant and sensitive cell lines.
-
Western Blotting: This is the most direct way to measure the amount of CD13 protein. A significant decrease in the protein level in the resistant line is a strong indicator of this resistance mechanism.
-
Flow Cytometry: This can be used to quantify the number of CD13-positive cells and the intensity of CD13 expression on the cell surface.
-
Issue 2: Ubenimex fails to re-sensitize resistant cells to another chemotherapeutic agent.
-
Question: I am using ubenimex to overcome resistance to cisplatin, but I am not observing a synergistic effect. Why might this be?
Answer: Ubenimex has been shown to reverse cisplatin resistance by inhibiting the CD13/EMP3/PI3K/AKT/NF-κB axis, which in turn suppresses autophagy and epithelial-mesenchymal transition (EMT). If you are not observing this effect, consider the following:
-
Dominant Alternative Resistance Mechanism: The cisplatin resistance in your cell line may be driven by a mechanism that is not modulated by the pathways ubenimex influences. For example, enhanced DNA repair mechanisms or alterations in drug transport specific to cisplatin that are independent of CD13 activity.
-
Pathway-Specific Alterations: There might be mutations or alterations downstream of CD13 in the signaling cascade that render the pathway constitutively active, even when CD13 is inhibited by ubenimex.
-
-
Question: What signaling pathways should I investigate if ubenimex is not overcoming resistance to drugs like 5-FU or oxaliplatin?
Answer: For 5-fluorouracil (5-FU) and oxaliplatin, ubenimex has been shown to reverse multidrug resistance (MDR) by downregulating P-glycoprotein (P-gp) and MRP1 via the PI3K/AKT/mTOR pathway. It also promotes apoptosis through caspase-3 activation. Key investigative steps include:
-
Check Efflux Pump Expression: Use qPCR and Western blotting to determine the expression levels of ABCB1 (P-gp) and ABCC1 (MRP1).
-
Assess PI3K/Akt Pathway Activation: Measure the phosphorylation status of Akt and mTOR. Persistent high levels of phosphorylation in the presence of ubenimex could indicate a block in its mechanism of action.
-
Evaluate Apoptosis: Use assays like TUNEL or Annexin V staining to see if the combination of ubenimex and the chemotherapeutic agent is inducing apoptosis as expected.
-
Data Summary Tables
Table 1: IC50 Values of Chemotherapeutic Agents in Sensitive vs. Resistant Gastric Cancer Cells and the Effect of Ubenimex
| Cell Line | Treatment | IC50 (µg/mL) | Fold Resistance |
| SGC7901 | 5-FU | 4.32 ± 0.21 | - |
| SGC7901/5-FU | 5-FU | 28.14 ± 1.53 | 6.51 |
| SGC7901/5-FU | 5-FU + Ubenimex (0.12 mg/mL) | 11.26 ± 0.88 | 2.61 |
Data synthesized from studies on 5-FU resistance in gastric cancer.
Table 2: Effect of Ubenimex on Sorafenib IC50 in Renal Cell Carcinoma Cells
| Cell Line | Treatment | IC50 (µM) |
| 786-O-R | Sorafenib | > 20 |
| 786-O-R | Sorafenib + Ubenimex (0.25 mg/ml) | ~ 10 |
| ACHN-R | Sorafenib | > 20 |
| ACHN-R | Sorafenib + Ubenimex (0.25 mg/ml) | ~ 12 |
Data extracted from studies on acquired sorafenib resistance.
Key Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key molecular pathways involved in ubenimex action and resistance, as well as a typical experimental workflow for generating resistant cell lines.
Caption: Ubenimex inhibits CD13, suppressing the PI3K/Akt/mTOR pathway to reduce efflux pump expression and promote apoptosis.
Caption: Ubenimex overcomes chemoresistance by inhibiting the CD13/EMP3/FAK/NF-κB pathway, leading to the suppression of autophagy.
References
- 1. Ubenimex induces autophagy inhibition and EMT suppression to overcome cisplatin resistance in GC cells by perturbing the CD13/EMP3/PI3K/AKT/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CD13 inhibitor, ubenimex, synergistically enhances the effects of anticancer drugs in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubenimex attenuates acquired sorafenib resistance in renal cell carcinoma by inhibiting Akt signaling in a lipophagy associated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ubenimex (Bestatin) on the cell growth and phenotype of HL-60 and HL-60R cell lines: up-and down-regulation of CD13/aminopeptidase N [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Ubenimex Derivative as a First-in-Class Dual CD13/Proteasome Inhibitor for the Treatment of Cancer [mdpi.com]
Technical Support Center: Enhancing Ubenimex Hydrochloride Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Ubenimex hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: this compound, a dipeptide-like molecule, generally exhibits good absorption characteristics. However, its bioavailability can be influenced by factors such as its hydrophilic nature, potential for enzymatic degradation in the gastrointestinal tract, and its interaction with efflux transporters. For researchers looking to optimize its delivery, challenges may include achieving consistent and high plasma concentrations, and overcoming inter-individual variability in absorption.
Q2: What are the most promising strategies for enhancing the bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to improve the oral bioavailability of this compound. These include:
-
Solid Dispersions: To enhance dissolution rate and solubility.
-
Lipid-Based Formulations (e.g., Liposomes): To protect the drug from degradation and improve absorption via the lymphatic pathway.
-
Nanoparticle Delivery Systems: To increase surface area for dissolution and potentially target specific absorption pathways.
-
Prodrug Approach: To modify the physicochemical properties of Ubenimex to favor absorption, with the active drug being released in vivo.
Q3: Are there any known excipients that can negatively impact this compound bioavailability?
A3: While specific excipient incompatibility studies for this compound are not extensively published, general principles suggest that certain excipients could pose challenges. For instance, excipients that promote drug degradation, or those that might interfere with intestinal transporters involved in Ubenimex uptake, could negatively impact bioavailability. It is crucial to conduct compatibility studies with chosen excipients during formulation development.
Q4: What is the known oral bioavailability of standard this compound formulations?
A4: Pharmacokinetic studies in healthy volunteers have been conducted on standard capsule formulations of Ubenimex. The data provides a baseline for comparison when developing enhanced formulations. One study reported a relative bioavailability of a test capsule to a reference capsule of 98.0% (94.2%~101.9%).[1]
Troubleshooting Guides
Low In Vitro Dissolution Rate
| Problem | Potential Cause | Troubleshooting Steps |
| Poor dissolution of this compound from a novel formulation. | Inadequate solubility of the drug in the dissolution medium. | - Modify the pH of the dissolution medium to reflect different segments of the GI tract.- Incorporate surfactants in the dissolution medium to improve wetting. |
| Agglomeration of drug particles. | - Consider particle size reduction techniques like micronization.- Evaluate the use of wetting agents in the formulation. | |
| Ineffective carrier in a solid dispersion. | - Screen different hydrophilic carriers (e.g., PEGs, PVPs, HPMC).- Optimize the drug-to-carrier ratio. |
High Variability in In Vivo Pharmacokinetic Data
| Problem | Potential Cause | Troubleshooting Steps |
| Significant inter-subject variability in plasma concentrations. | Food effects on drug absorption. | - Conduct pharmacokinetic studies under both fasted and fed conditions to assess the impact of food. |
| Formulation instability in the GI tract. | - For lipid-based systems, assess the impact of bile salts and enzymes on formulation integrity.- For nanoparticle systems, evaluate their stability in simulated gastric and intestinal fluids. | |
| Saturation of intestinal transporters. | - Investigate dose-dependent absorption by conducting studies at different dose levels. |
Poor In Vivo Bioavailability Despite Good In Vitro Dissolution
| Problem | Potential Cause | Troubleshooting Steps |
| Low plasma concentrations despite rapid drug release in vitro. | First-pass metabolism. | - Investigate the metabolic profile of this compound.- Consider formulation strategies that promote lymphatic absorption (e.g., lipid-based systems) to bypass the liver. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | - Co-administer with a known P-gp inhibitor in preclinical models to assess the role of efflux.- Design formulations with excipients that can inhibit efflux transporters. | |
| Poor membrane permeability. | - Consider the prodrug approach to increase the lipophilicity of Ubenimex for enhanced passive diffusion. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of a standard 30 mg Ubenimex capsule formulation from a study in healthy male volunteers.[1] This data can serve as a benchmark for evaluating the performance of enhanced bioavailability formulations.
| Pharmacokinetic Parameter | Test Preparation (Mean ± SD) | Reference Preparation (Mean ± SD) |
| Tmax (h) | 0.72 ± 0.28 | 0.80 ± 0.15 |
| Cmax (µg/L) | 2416.83 ± 379.56 | 2291.57 ± 418.92 |
| AUC0-t (µg·h/L) | 3950.66 ± 589.84 | 4012.93 ± 521.49 |
| AUC0-∞ (µg·h/L) | 3957.04 ± 590.19 | 4016.23 ± 520.60 |
| t1/2 (h) | 3.49 ± 1.91 | 2.80 ± 1.51 |
| Relative Bioavailability | \multicolumn{2}{c | }{98.0% (94.2% - 101.9%)} |
Experimental Protocols
Disclaimer: The following are generalized protocols and may require optimization for this compound.
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC)) in a suitable solvent (e.g., a mixture of methanol and dichloromethane) at various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove residual solvent.
-
Sieving: Gently grind the resulting solid dispersion and sieve it to obtain a uniform particle size.
-
In Vitro Dissolution Study:
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Sampling: Withdraw aliquots at predetermined time intervals and analyze for this compound concentration by a validated analytical method (e.g., HPLC).
-
Formulation of this compound Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature to form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Characterization:
-
Determine particle size and zeta potential using dynamic light scattering.
-
Calculate encapsulation efficiency by separating the unencapsulated drug from the liposomes using techniques like dialysis or ultracentrifugation and quantifying the drug in the liposomal fraction.
-
-
In Vitro Release Study:
-
Use a dialysis bag method. Place the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off and immerse it in a release medium.
-
Sample the release medium at different time points and analyze for the concentration of released this compound.
-
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations.
Caption: Simplified signaling pathway of Ubenimex as a CD13 inhibitor.
References
Ubenimex hydrochloride interference with laboratory assays
Welcome to the technical support center for ubenimex hydrochloride (also known as bestatin). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential interference of this compound in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the salt form of ubenimex, a competitive and reversible inhibitor of several aminopeptidases, most notably aminopeptidase N (APN/CD13), aminopeptidase B, and leukotriene A4 hydrolase.[1][2] Its primary mechanism involves binding to the active site of these enzymes, preventing the cleavage of N-terminal amino acids from peptides.[3] This inhibition affects various biological processes, including immune response modulation, inflammation, and tumor cell proliferation and invasion.[1][4]
Q2: What are the basic chemical properties of this compound?
A2: this compound is a dipeptide derivative with the following properties:
-
Molecular Formula: C₁₆H₂₄N₂O₄・HCl
-
Molecular Weight: 344.84 g/mol
-
Appearance: White to off-white crystalline powder.
-
Solubility: Soluble in DMSO (up to ~125 mg/mL), water (up to ~34.2 mg/mL), and ethanol (up to ~68 mg/mL). It is also soluble in methanol and acetic acid, but less soluble in water and insoluble in solvents like ethyl acetate and benzene. Aqueous solutions are not recommended for storage for more than one day.
Q3: Can this compound interfere with my laboratory assays?
A3: While specific reports on this compound causing direct assay interference are not widely documented, its chemical properties and biological activities suggest potential for interference in several common assay types. Potential interferences can be broadly categorized as:
-
Biological Effects vs. Assay Artifacts: Ubenimex is biologically active and can alter cell health and metabolism (e.g., inhibit proliferation, induce apoptosis). These real biological effects can sometimes be mistaken for assay artifacts.
-
Chemical Interference: As a chemical compound, ubenimex could potentially interact with assay reagents. This is more likely in assays that are sensitive to reducing agents, pH changes, or have colorimetric/fluorometric readouts.
Q4: How can I differentiate between a true biological effect of ubenimex and assay interference?
A4: The most effective method is to run a cell-free control . This involves setting up your assay with all components (media, buffers, assay reagents) and adding this compound at the same concentrations used in your experiment, but without any cells. If you observe a signal change in the cell-free wells that correlates with the ubenimex concentration, it strongly suggests direct interference with the assay components.
Troubleshooting Guides
This section provides troubleshooting for specific assays where users might encounter unexpected results.
Cell Viability & Cytotoxicity Assays (e.g., MTT, XTT, WST-1, LDH)
Issue: Unexpectedly high or low cell viability readings that do not match phenotypic observations.
Potential Cause of Interference:
Many common cell viability assays rely on cellular metabolic activity, specifically the reduction of a reporter molecule (e.g., tetrazolium salts like MTT, XTT, WST-1) into a colored formazan product. Compounds with reducing properties can directly reduce these reagents, leading to a false-positive signal (apparent high viability). Conversely, ubenimex's known biological effects include inhibiting proliferation and inducing apoptosis, which would be expected to decrease viability readings.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Objective: To determine if ubenimex directly reacts with the assay reagent.
-
Protocol: See "Experimental Protocol 1: Cell-Free Interference Assay" below. If the absorbance increases with ubenimex concentration in the absence of cells, interference is confirmed.
-
-
Analyze Culture Medium Components:
-
Phenol Red: This common pH indicator has been shown to have estrogenic effects and can influence cell growth, potentially masking or enhancing the effects of test compounds. Consider using a phenol red-free medium for your experiments to eliminate this variable.
-
High Reductant Content: Some media contain components that can accelerate the spontaneous reduction of tetrazolium salts.
-
-
Switch to an Alternative Assay Method:
-
If interference is confirmed, use an assay with a different detection principle that is not based on a reduction reaction.
-
Recommended Alternatives:
-
ATP-based assays (e.g., CellTiter-Glo®): Measure intracellular ATP as an indicator of metabolically active cells. These luciferase-based assays are generally not susceptible to interference from colored or reducing compounds.
-
Protein quantification assays (e.g., Sulforhodamine B - SRB): This assay measures total cellular protein content, which correlates with the number of viable cells, and is not based on a reduction reaction.
-
Real-time cell analysis: Impedance-based assays can monitor cell proliferation and viability over time without relying on chemical reporters.
-
-
Table 1: Summary of Ubenimex Effects on Cell Viability
| Cell Line(s) | Assay Type | Observed Effect | Concentration Range | Reference |
| A375, A2058 (Melanoma) | CCK-8 | Inhibition of cell proliferation | Not specified | |
| PC-9, A549 (Lung Adenocarcinoma) | MTT | Inhibition of cell proliferation | Concentration-dependent | |
| A375, A2058 (Melanoma) | Flow Cytometry | Induction of apoptosis | Not specified | |
| A375 (Melanoma) | Transwell Assay | Reduced invasion and migration | Concentration-dependent |
Immunoassays (e.g., ELISA)
Issue: High background, low signal, or inconsistent results in an ELISA.
Potential Cause of Interference:
While less common for a small molecule like ubenimex, interference in immunoassays can occur. Potential, though hypothetical, mechanisms include:
-
Enzyme Inhibition: If the ELISA uses an enzyme conjugate (like HRP or AP) that is sensitive to ubenimex, the signal could be suppressed.
-
pH Alteration: this compound is acidic. If added at high concentrations without adequate buffering, it could alter the local pH, affecting antibody-antigen binding or enzyme activity.
-
Non-specific Binding: High concentrations of any compound can sometimes lead to non-specific binding interactions.
Troubleshooting Steps:
-
Check for Enzyme Inhibition:
-
Run a control where you add ubenimex directly to a well containing only the enzyme conjugate and its substrate. If the signal is lower compared to the control without ubenimex, it may be inhibiting the enzyme.
-
-
Ensure Proper Buffering:
-
Verify that your assay and dilution buffers have sufficient capacity to maintain a stable pH after the addition of your ubenimex stock solution.
-
-
Optimize Blocking and Washing:
-
Increase the stringency of your blocking and washing steps to reduce any potential non-specific binding. This can be done by increasing the duration of the blocking step or adding a mild detergent like Tween-20 to the wash buffer.
-
Enzymatic Assays
Issue: Inhibition of an enzyme that is not a known target of ubenimex.
Potential Cause of Interference:
Ubenimex is a competitive inhibitor of specific aminopeptidases. If your enzyme of interest is not one of these, but you still observe inhibition, consider the following:
-
Off-Target Effects: Ubenimex may have inhibitory activity against other, uncharacterized metalloproteases.
-
Assay Signal Interference: The compound may be interfering with the detection method (e.g., absorbing light at the same wavelength as the product, quenching fluorescence).
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that sequester the enzyme, leading to apparent inhibition.
Troubleshooting Steps:
-
Run a Counter-Screen:
-
Objective: To check for interference with the assay's detection system.
-
Protocol: Add the compound to the reaction after the enzyme has been allowed to generate the product. If the signal is still reduced, the compound is likely interfering with the detection method itself (e.g., light absorbance or fluorescence).
-
-
Test for Aggregation:
-
Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory effect of ubenimex is significantly reduced, it may be due to compound aggregation.
-
Experimental Protocols
Protocol 1: Cell-Free Interference Assay for Tetrazolium-Based Viability Assays (e.g., MTT, WST-1)
-
Plate Setup: In a 96-well plate, prepare wells containing only cell culture medium (the same type used in your experiments, including serum). Do not add any cells.
-
Compound Addition: Create a serial dilution of this compound in the cell-free medium, matching the exact concentrations used in your cellular experiments. Include a "medium only" well as a negative control.
-
Reagent Incubation: Add the tetrazolium reagent (e.g., MTT, WST-1) to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO₂) as your cellular assay.
-
Readout: If using MTT, add the solubilization solution (e.g., DMSO) and mix thoroughly. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Plot the absorbance values against the concentration of this compound. A dose-dependent increase in absorbance indicates a direct reaction between ubenimex and the assay reagent, confirming interference.
Visualizations
Logical Workflow for Troubleshooting Assay Interference
Caption: A logical workflow for diagnosing potential assay interference.
Known Signaling Pathways Modulated by Ubenimex
Caption: Known signaling pathways modulated by ubenimex.
References
Preventing degradation of Ubenimex hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ubenimex hydrochloride in solution during their experiments.
Troubleshooting Guide
Encountering issues with your this compound solutions? Consult the table below for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous solution upon storage | - Low solubility in aqueous buffers, especially at neutral pH.- Solution concentration is too high.- Instability of the aqueous solution. | - Prepare fresh aqueous solutions for each experiment and use them promptly.[1]- For stock solutions, use DMSO or methanol, in which this compound is more soluble and stable.[1]- If using aqueous buffers, ensure the pH is slightly acidic, and consider the solubility limits. The solubility in PBS at pH 7.2 is approximately 0.15 mg/mL.[2] |
| Loss of biological activity in experiments | - Degradation of this compound in the working solution.- Multiple freeze-thaw cycles of stock solutions.- Improper storage temperature. | - Prepare working dilutions from a fresh stock solution immediately before use. Aqueous working solutions are reported to be stable for only one day.[3]- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C for up to one month or at -80°C for longer-term storage (up to one year in solvent). |
| Inconsistent experimental results | - Inconsistent solution preparation methods.- Degradation of the compound over the course of a long experiment. | - Standardize your solution preparation protocol. Always use high-purity solvents and freshly prepared buffers.- For lengthy experiments, consider the stability of this compound under your specific experimental conditions (e.g., temperature, pH of media). It may be necessary to add the compound at different time points. |
| Visible discoloration of the solution | - Oxidation of the compound.- Contamination of the solution. | - Use deoxygenated solvents for solution preparation. Purging the solvent with an inert gas like nitrogen or argon can help.- Store solutions in tightly sealed vials to minimize exposure to atmospheric oxygen.- Ensure sterile filtration of aqueous solutions for long-term experiments to prevent microbial growth. |
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: What is the best solvent for preparing this compound stock solutions?
A1: For long-term stability, it is recommended to prepare stock solutions in dry DMSO or methanol. This compound is soluble in DMSO at approximately 2.5 mg/mL and in water at 25 mg/mL. However, aqueous solutions are less stable.
Q2: How should I store this compound stock solutions?
A2: Stock solutions should be aliquoted into single-use vials to avoid multiple freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year in solvent). The lyophilized powder is stable for at least four years when stored at -20°C.
Q3: How long are aqueous working solutions of this compound stable?
A3: Aqueous working solutions are reported to be stable for only one day. It is highly recommended to prepare fresh dilutions from your stock solution for each experiment.
Degradation and Stability
Q4: What are the likely degradation pathways for this compound in solution?
A4: As a dipeptide, this compound is susceptible to common peptide degradation pathways. The most likely pathways are:
-
Hydrolysis: Cleavage of the peptide bond, particularly under strongly acidic or basic conditions.
-
Oxidation: While Ubenimex does not contain the most susceptible amino acids like methionine or cysteine, oxidation can still occur over time with exposure to atmospheric oxygen.
Q2: What is a forced degradation study?
A2: A forced degradation study is an experimental procedure where a drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability testing. These conditions typically include high and low pH, high temperature, light, and oxidizing agents. The purpose is to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule. This information is crucial for developing and validating stability-indicating analytical methods.
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, follow these best practices:
-
pH Control: Maintain the pH of your aqueous solutions in the slightly acidic to neutral range. Avoid strongly acidic or basic conditions.
-
Temperature Control: Keep solutions chilled when not in use. Avoid prolonged exposure to elevated temperatures.
-
Minimize Oxygen Exposure: Use deoxygenated solvents and store solutions in tightly sealed containers.
-
Use Fresh Solutions: Always prepare working solutions fresh from a properly stored stock solution for each experiment.
Experimental Protocols & Data
Experimental Protocol: Forced Degradation Study
A forced degradation study can be performed to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Data Presentation: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Storage Duration | Reference |
| Water (Aqueous Buffer) | Room Temperature | Not Recommended (Stable for ~1 day) | |
| DMSO | -20°C | Up to 1 month | |
| Methanol | -20°C | Up to 1 month | |
| Any Solvent | -80°C | Up to 1 year | |
| Lyophilized Powder | -20°C | ≥ 4 years |
Visualizations
Hypothetical Degradation Pathway of this compound
A potential degradation pathway for this compound.
Experimental Workflow for Assessing Solution Stability
References
Validation & Comparative
A Comparative Analysis of Ubenimex Hydrochloride and Other Aminopeptidase Inhibitors for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics and immunological research, aminopeptidase inhibitors have emerged as a significant class of molecules. This guide provides a detailed comparison of Ubenimex hydrochloride (also known as Bestatin) with other notable aminopeptidase inhibitors, including Tosedostat, Amastatin, and Actinonin. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Mechanism of Action and Target Specificity
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their inhibition can disrupt essential cellular processes, including protein turnover, antigen presentation, and the generation of bioactive peptides, making them attractive targets for therapeutic intervention, particularly in oncology.
Ubenimex (Bestatin) , originally isolated from Streptomyces olivoreticuli, is a competitive, reversible inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13), aminopeptidase B (APB), and leukotriene A4 hydrolase (LTA4H).[1][2] Its therapeutic effects are attributed to both direct cytostatic and immunomodulatory activities.[3]
Tosedostat (CHR-2797) is an orally bioavailable inhibitor of the M1 family of aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA) and leucine aminopeptidase (LAP).[4] It is a prodrug that is converted intracellularly to its active form, CHR-79888, leading to amino acid deprivation and subsequent apoptosis in cancer cells.[4]
Amastatin is a competitive and reversible inhibitor of aminopeptidase A (APA), leucyl/cystinyl aminopeptidase (LNPEP), and APN. It is known to potentiate the effects of certain peptides in the central nervous system by preventing their degradation.
Actinonin is a naturally occurring hydroxamic acid-containing peptide that exhibits broad inhibitory activity against various aminopeptidases, including APN and peptide deformylase (PDF).
Comparative Performance: Inhibition Constants
The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the available data for Ubenimex and its comparators against various aminopeptidases. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. Ki values, however, provide a more absolute measure of binding affinity.
| Inhibitor | Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |
| Ubenimex (Bestatin) | Aminopeptidase M (AP-M/APN) | - | 4,100 | |
| Leucine Aminopeptidase (LAP) | - | - | ||
| Aminopeptidase B (APB) | - | 60 | ||
| Leukotriene A4 Hydrolase (LTA4H) | - | - | ||
| Porcine CD13 | 10,140 | - | ||
| Human CD13 | 2,028 | - | ||
| Tosedostat (CHR-2797) | Leucine Aminopeptidase (LAP) | 100 | - | |
| Puromycin-Sensitive Aminopeptidase (PuSA) | 150 | - | ||
| Aminopeptidase N (APN) | 220 | - | ||
| Amastatin | Aminopeptidase M (AP-M/APN) | - | 19 | |
| Aminopeptidase A (APA) | - | 250 | ||
| Actinonin | Aminopeptidase N (APN) | - | 170 | |
| Peptide Deformylase (PDF) | - | 0.28 |
Signaling Pathways and Cellular Effects
The downstream cellular consequences of aminopeptidase inhibition are a critical aspect of their therapeutic potential.
Ubenimex: Induction of Apoptosis via ROS/ERK Pathway
Ubenimex has been shown to induce apoptosis in various cancer cell lines. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS) and the subsequent activation of the Extracellular signal-regulated kinase (ERK) pathway. This signaling cascade ultimately leads to the activation of caspases and programmed cell death.
Tosedostat: Amino Acid Deprivation Response
Tosedostat's mechanism of action centers on inducing an amino acid deprivation response in cancer cells. By inhibiting aminopeptidases, Tosedostat blocks the recycling of amino acids from degraded proteins. This leads to the activation of the GCN2/ATF4 pathway, which upregulates genes involved in amino acid synthesis and transport, but also pro-apoptotic factors, ultimately causing cell death.
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is crucial. Below are detailed protocols for common in vitro assays used to determine the inhibitory activity of aminopeptidase inhibitors.
Fluorometric Aminopeptidase Activity Assay
This assay provides a sensitive method to measure aminopeptidase activity using a fluorogenic substrate.
Materials:
-
96-well black microplate
-
Fluorometric microplate reader
-
Aminopeptidase enzyme
-
Aminopeptidase inhibitor (e.g., Ubenimex)
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in Assay Buffer.
-
Prepare a working solution of the enzyme in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
Add 20 µL of each inhibitor dilution to the wells of the microplate. Include a vehicle control (buffer with solvent).
-
Add 60 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Colorimetric Aminopeptidase Activity Assay
This method utilizes a chromogenic substrate to measure enzyme activity.
Materials:
-
96-well clear microplate
-
Spectrophotometric microplate reader
-
Aminopeptidase enzyme
-
Aminopeptidase inhibitor
-
Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop Solution (e.g., 1 M HCl)
Procedure:
-
Prepare Reagents:
-
Prepare inhibitor dilutions, enzyme solution, and substrate solution as described for the fluorometric assay.
-
-
Assay Setup:
-
Add 20 µL of each inhibitor dilution and 60 µL of the enzyme solution to the wells.
-
Pre-incubate at 37°C for 15 minutes.
-
-
Reaction Initiation and Termination:
-
Start the reaction by adding 20 µL of the substrate solution.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Conclusion
This compound and other aminopeptidase inhibitors like Tosedostat, Amastatin, and Actinonin represent a diverse group of compounds with distinct target specificities and mechanisms of action. While Ubenimex has a broader inhibitory profile and demonstrates immunomodulatory effects, newer agents like Tosedostat show high potency and a specific mechanism of inducing amino acid deprivation. The choice of inhibitor for research or therapeutic development will depend on the specific aminopeptidase target and the desired cellular outcome. The experimental protocols provided herein offer standardized methods for the comparative evaluation of these and other novel aminopeptidase inhibitors. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative assessment of their performance.
References
Validating Ubenimex Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Ubenimex hydrochloride (also known as Bestatin). Ubenimex is a competitive inhibitor of metalloproteases, primarily targeting Aminopeptidase N (CD13) and Leukotriene A4 Hydrolase (LTA4H).[1][2] Understanding and confirming the interaction of Ubenimex with these targets within a cellular context is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document outlines quantitative comparisons with alternative inhibitors, detailed experimental protocols for target validation, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro and cellular potency of Ubenimex and alternative inhibitors against its primary targets, CD13 and LTA4H. The data, presented as IC50 values, has been collated from various public sources. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Comparison of Inhibitors Targeting Aminopeptidase N (CD13)
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 | Reference |
| Ubenimex (Bestatin) | Human CD13 | Enzymatic Assay | - | 2.03 µM | [3] |
| Porcine CD13 | Enzymatic Assay | - | 4.88 µM | [3] | |
| Human Leukemia Cells (HL-60) | Proliferation Assay | HL-60 | Growth Inhibition at 0.1 µg/ml | [4] | |
| Tosedostat (CHR-2797) | Aminopeptidase N | Enzymatic Assay | - | 220 nM | |
| Human Leukemia Cells (U-937) | Proliferation Assay | U-937 | 10 nM | ||
| Human Leukemia Cells (HL-60) | Proliferation Assay | HL-60 | 30 nM | ||
| BC-05 (Ubenimex Derivative) | Human CD13 | Enzymatic Assay | - | 0.13 µM | |
| Multiple Myeloma Cells (MM.1S) | Proliferation Assay | MM.1S | 1.53 µM |
Table 2: Comparison of Inhibitors Targeting Leukotriene A4 Hydrolase (LTA4H)
| Inhibitor | Target | Assay Type | Cell Line/System | IC50/Ki | Reference |
| Ubenimex (Bestatin) | LTA4H | Enzymatic Assay (Hydrolase) | Isolated Enzyme | Ki = 201 µM | |
| LTA4H | Enzymatic Assay (Aminopeptidase) | Isolated Enzyme | Ki = 172 nM | ||
| Acebilustat (CTX-4430) | LTA4H | Human Whole Blood Assay (LTB4 production) | Human Whole Blood | 31 ng/mL (~64 nM) | |
| JNJ-40929837 | LTA4H | Enzymatic Assay | - | 1 nM | |
| SC-57461A | Recombinant Human LTA4H | Enzymatic Assay (Hydrolase) | - | IC50: 2.5 nM, Ki: 23 nM | |
| Recombinant Human LTA4H | Enzymatic Assay (Aminopeptidase) | - | IC50: 27 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate Ubenimex target engagement in a cellular context.
Cellular Aminopeptidase N (CD13) Activity Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of cell surface CD13.
Materials:
-
Human cancer cell line expressing CD13 (e.g., HeLa, U-937)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
This compound
-
L-alanine-p-nitroanilide hydrochloride (substrate)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed 1 x 10^5 cells per well in a 96-well plate and incubate overnight.
-
Wash the cells once with PBS.
-
Treat the cells with varying concentrations of Ubenimex (or other inhibitors) in 50 µl of PBS with 10% FBS and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Add the substrate, L-alanine-p-nitroanilide hydrochloride, to a final concentration of 6 mM.
-
Incubate the plate for 1 hour at 37°C.
-
Pellet the cells by centrifugation.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Calculate the percentage of CD13 activity relative to the vehicle-treated control cells.
Leukotriene B4 (LTB4) Production Assay in Human Whole Blood
This protocol outlines an ex vivo method to assess the inhibitory effect of compounds on LTA4H by measuring the production of its downstream product, LTB4.
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
This compound or other LTA4H inhibitors
-
Calcium ionophore A23187
-
Methanol or other suitable organic solvent for extraction
-
LTB4 ELISA kit or LC-MS/MS system for quantification
Procedure:
-
Pre-incubate aliquots of whole blood with various concentrations of Ubenimex or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate LTB4 production by adding calcium ionophore A23187 (e.g., to a final concentration of 50 µM).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding ice-cold methanol to precipitate proteins and extract the lipids.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the extracted LTB4.
-
Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit or by LC-MS/MS.
-
Determine the IC50 value of the inhibitor by plotting the percentage of LTB4 inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.
Materials:
-
Cell line of interest
-
This compound
-
PBS and appropriate lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein (CD13 or LTA4H)
-
Secondary antibody conjugated to HRP or a fluorescent dye
Procedure:
-
Treat cultured cells with Ubenimex or vehicle control for a defined period.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes to denature and precipitate unstable proteins.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble target protein by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of Ubenimex indicates target stabilization and therefore, engagement.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics approach that uses activity-based probes to assess the functional state of enzymes in complex biological samples.
Materials:
-
Cell line or tissue of interest
-
This compound
-
Activity-based probe (ABP) specific for metalloproteases
-
Lysis buffer
-
Click chemistry reagents (if using a two-step probe)
-
Streptavidin beads (for biotinylated probes)
-
SDS-PAGE and in-gel fluorescence scanning or mass spectrometry instrumentation
Procedure:
-
Treat cells with Ubenimex or vehicle control.
-
Lyse the cells and treat the proteome with a metalloprotease-specific ABP. The probe will covalently label the active site of target enzymes.
-
If a two-step probe is used, perform a click chemistry reaction to attach a reporter tag (e.g., biotin or a fluorophore).
-
Analyze the labeled proteins. For fluorescently tagged probes, this can be done by SDS-PAGE and in-gel fluorescence scanning. For biotinylated probes, enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and identification by mass spectrometry.
-
A decrease in the labeling of a specific protein (e.g., CD13) in the Ubenimex-treated sample compared to the control indicates that Ubenimex has engaged the target and blocked the binding of the ABP.
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways involving CD13 and LTA4H.
Caption: CD13 signaling pathway initiated by ligand binding.
Caption: LTA4H in the biosynthesis of the pro-inflammatory mediator LTB4.
Experimental Workflows
The following diagrams outline the workflows for key target engagement assays.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
By employing the methods and comparative data presented in this guide, researchers can effectively validate the cellular target engagement of this compound and its analogs, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Discovery of a Novel Ubenimex Derivative as a First-in-Class Dual CD13/Proteasome Inhibitor for the Treatment of Cancer [mdpi.com]
- 2. Aminopeptidase N (APN)/CD13 inhibitor, Ubenimex, enhances radiation sensitivity in human cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ubenimex Hydrochloride and Actinonin for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Ubenimex hydrochloride and Actinonin, two promising compounds in cancer research. By presenting experimental data, detailed protocols, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their studies.
At a Glance: this compound vs. Actinonin
| Feature | This compound (Bestatin) | Actinonin |
| Primary Targets | Aminopeptidase N (CD13), Leukotriene A4 Hydrolase, Aminopeptidase B[1][2] | Peptide Deformylase (PDF), Aminopeptidase N (CD13), Aminopeptidase M, Leucine Aminopeptidase[3][4] |
| Mechanism of Action | Inhibits aminopeptidases, leading to immunomodulation and anti-tumor effects.[1] | Primarily inhibits PDF, disrupting mitochondrial protein synthesis and leading to apoptosis and cell cycle arrest. Also inhibits other aminopeptidases. |
| Primary Applications | Adjuvant in cancer therapy, immunomodulator. | Preclinical anti-tumor and antibacterial agent. |
| Origin | Isolated from Streptomyces olivoreticuli. | Isolated from Actinomyces species. |
Performance Data: A Quantitative Comparison
The following tables summarize the inhibitory activities of this compound and Actinonin from various experimental studies.
Table 1: Comparative Antiproliferative Activity (IC50 in µM)
| Cell Line | Ubenimex (Bestatin) | Actinonin | Reference |
| U937 (Human histiocytic lymphoma) | ~150 | ~13 | |
| K562 (Human myelogenous leukemia) | ~580 | ~26 | |
| Raji (Human Burkitt's lymphoma) | - | 4 | |
| MDA-MB-468 (Human breast cancer) | - | 6.9 | |
| PC3 (Human prostate cancer) | - | 12.8 | |
| SK-LC-19 (Human lung cancer) | - | 16.6 | |
| HeLa (Human cervical cancer) | - | 27.4 | |
| HT-1080 (Human fibrosarcoma) | - | 15.7 | |
| AL67 (Human ovarian cancer) | - | 49.3 | |
| HL-60 (Human promyelocytic leukemia) | 0.1 µg/mL (~0.32 µM) | 5.3 µM (LC50) | |
| Daudi (Human Burkitt's lymphoma) | - | 8.8 µM (LC50) |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Table 2: Comparative Enzyme Inhibition (IC50)
| Enzyme | Ubenimex (Bestatin) | Actinonin | Reference |
| Aminopeptidase N (CD13) - Porcine | 4.88 µM | - | |
| Aminopeptidase N (CD13) - Human | 2.03 µM | - | |
| Cell Surface Aminopeptidases (U937 cells) | 2.5 µM (AlaMCA) | 0.5 µM (AlaMCA) | |
| Cell Surface Aminopeptidases (K562 cells) | 1.0 µM (ArgMCA) | 0.8 µM (ArgMCA) | |
| Human Mitochondrial Peptide Deformylase (HsPDF) | - | 43 nM | |
| E. coli Peptide Deformylase (Ni-PDF) | - | 3 nM | |
| E. coli Peptide Deformylase (Fe-PDF) | - | 0.8 nM | |
| S. aureus Peptide Deformylase (Ni-PDF) | - | 11 nM |
Signaling Pathways and Mechanisms of Action
This compound: Targeting CD13 and Modulating Key Cancer Pathways
Ubenimex primarily exerts its anti-tumor effects by inhibiting Aminopeptidase N (CD13). This inhibition leads to the modulation of downstream signaling pathways critical for cancer cell survival, proliferation, and invasion. The diagram below illustrates the key signaling cascades affected by Ubenimex.
Caption: Ubenimex inhibits CD13, leading to downregulation of Akt and Hedgehog signaling.
Ubenimex has been shown to suppress the Akt signaling pathway, a central regulator of cell survival and proliferation. By inhibiting Akt, Ubenimex can induce apoptosis and autophagic cell death in cancer cells. Furthermore, Ubenimex has been found to inhibit the Hedgehog signaling pathway by targeting CD13, which in turn suppresses glycolysis in liver cancer cells.
Actinonin: A Potent Inhibitor of Peptide Deformylase
Actinonin's primary anti-tumor mechanism is the inhibition of mitochondrial peptide deformylase (PDF). PDF is crucial for processing newly synthesized mitochondrial proteins. Inhibition of this enzyme disrupts mitochondrial function, leading to cell cycle arrest and apoptosis. The following diagram outlines this proposed mechanism.
Caption: Actinonin inhibits PDF, causing mitochondrial dysfunction and inducing cell death.
Inhibition of PDF by Actinonin leads to the accumulation of unprocessed mitochondrial proteins, resulting in mitochondrial membrane depolarization and ATP depletion. This mitochondrial dysfunction is a key trigger for the induction of G1 phase cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Actinonin on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and Actinonin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Actinonin and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Aminopeptidase N (CD13) Inhibition Assay
This assay measures the ability of this compound and Actinonin to inhibit the enzymatic activity of Aminopeptidase N.
Materials:
-
Purified Aminopeptidase N or cell lysate containing CD13
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate: L-Leucine-p-nitroanilide (L-pNA)
-
This compound and Actinonin stock solutions
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme source, and various concentrations of the inhibitors.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the L-pNA substrate.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.
Peptide Deformylase (PDF) Inhibition Assay
This protocol is used to determine the inhibitory activity of Actinonin against Peptide Deformylase.
Materials:
-
Purified Peptide Deformylase (e.g., from E. coli)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM NaCl)
-
Substrate: formyl-Met-Ala-Ser (fMAS)
-
Coupling enzyme: Formate Dehydrogenase (FDH)
-
NAD+
-
Actinonin stock solution
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, combine the assay buffer, PDF enzyme, FDH, NAD+, and various concentrations of Actinonin.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Start the reaction by adding the fMAS substrate.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rates and determine the IC50 value for Actinonin.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound or Actinonin.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine changes in protein expression.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the anti-tumor activities of this compound and Actinonin.
Caption: A typical workflow for comparing Ubenimex and Actinonin in cancer research.
Conclusion
Both this compound and Actinonin demonstrate significant anti-tumor potential through distinct mechanisms of action. Ubenimex acts as an immunomodulator and directly affects cancer cell signaling by inhibiting aminopeptidases, particularly CD13. Actinonin, on the other hand, primarily targets the essential mitochondrial enzyme, peptide deformylase, leading to mitochondrial dysfunction and cell death.
The choice between these two compounds for a particular research application will depend on the specific cancer type, the signaling pathways of interest, and the desired therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of these promising anti-cancer agents.
References
- 1. Investigation of cell cycle arrest effects of actinomycin D at G1 phase using proteomic methods in B104-1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actinonin induces apoptosis in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Ubenimex Hydrochloride vs. Bestatin: A Detailed Scientific Comparison
An in-depth guide for researchers, scientists, and drug development professionals.
In the realm of enzyme inhibition and cancer research, the names ubenimex and bestatin frequently appear, often leading to questions about their relationship. This guide provides a comprehensive comparison, clarifying their identity, and presenting supporting experimental data, detailed protocols, and relevant signaling pathways to aid researchers in their work.
At a Glance: Are They the Same?
Yes, ubenimex and bestatin are fundamentally the same chemical entity. Ubenimex is the International Nonproprietary Name (INN) for the compound more commonly known as bestatin.[1][2][3] Ubenimex hydrochloride is the hydrochloride salt form of this compound, which is often used in pharmaceutical formulations for improved solubility and stability.[4][5]
Both names refer to the dipeptide N-((2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine, a competitive and reversible protease inhibitor. It was originally isolated from the culture filtrate of Streptomyces olivoreticuli. This guide will use the terms "ubenimex" and "bestatin" interchangeably, while specifying "this compound" when referring to the salt form.
Chemical and Physical Properties
While ubenimex and bestatin refer to the same active molecule, this compound has distinct properties due to the addition of hydrogen chloride.
| Property | Ubenimex / Bestatin | This compound / Bestatin Hydrochloride |
| Synonyms | Bestatin, Ubenimex, NK-421, NSC-265489 | Bestatin hydrochloride, Ubenimex HCl |
| Molecular Formula | C₁₆H₂₄N₂O₄ | C₁₆H₂₅ClN₂O₄ |
| Molecular Weight | 308.37 g/mol | 344.84 g/mol |
| CAS Number | 58970-76-6 | 65391-42-6 |
| Appearance | Solid | White to off-white powder/crystal |
| Solubility | Insoluble in H₂O; Insoluble in EtOH; ≥12.34 mg/mL in DMSO | Soluble in water to 50 mM, Soluble in DMSO |
Mechanism of Action
Ubenimex (bestatin) is a potent inhibitor of several aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins and peptides. Its biological effects are primarily attributed to the inhibition of:
-
Aminopeptidase N (APN/CD13): This is a key target involved in tumor growth, angiogenesis, and metastasis.
-
Leukotriene A4 (LTA4) Hydrolase: By inhibiting this enzyme, ubenimex blocks the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator.
-
Aminopeptidase B (APB): Inhibition of APB contributes to the immunomodulatory effects of ubenimex.
-
Other Aminopeptidases: It also shows inhibitory activity against other aminopeptidases, such as leucine aminopeptidase.
The inhibition of these enzymes leads to a range of biological activities, including anti-cancer effects, immunomodulation, and anti-inflammatory responses.
Caption: Mechanism of action of Ubenimex (Bestatin).
Performance Data: In Vitro Efficacy
The inhibitory potency of ubenimex/bestatin has been quantified against its primary enzyme targets and its effects on various cancer cell lines have been evaluated.
Enzyme Inhibition
| Enzyme Target | Inhibitor | Assay Type | Kᵢ (Inhibition Constant) | IC₅₀ (Half-maximal Inhibitory Concentration) | Reference |
| Aminopeptidase M (AP-M) | Bestatin | Kinetic Assay | 4.1 x 10⁻⁶ M | - | |
| Arginine Aminopeptidase | Bestatin Analog | Kinetic Assay | Kᵢs = 66 nM, Kᵢi = 10 nM | - | |
| Leukotriene A4 Hydrolase | Bestatin | Kinetic Assay | 201 ± 95 mM | - | |
| Aminopeptidase N (APN) | Bestatin | Kinetic Assay | 2.31 µM | 7 µM | |
| Aminopeptidase N (APN) | Betulinic Acid | Kinetic Assay | - | 7.3 µM | |
| Aminopeptidase N (APN) | Bestatin | Kinetic Assay | - | 16.9 µM |
Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | Assay | IC₅₀ | Reference |
| A549 | Human Lung Carcinoma | Bestatin | MTT Assay (48h) | 512.9 µM | |
| A549 (in presence of 5-FU) | Human Lung Carcinoma | Bestatin | MTT Assay (48h) | 15.93 µM | |
| P39/TSU, HL60, U937 | Human Leukemia | Bestatin | Growth Inhibition Assay | Close to max. serum concentration at 30 mg oral dose | |
| MCF-7 | Breast Cancer | Bestatin | Dose-response curve | 2.412 ± 0.373 mM | |
| SKBR3 | Breast Cancer | Bestatin | Dose-response curve | 3.078 ± 0.453 mM |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are protocols for assays commonly used to evaluate the efficacy of ubenimex/bestatin.
Aminopeptidase N (APN) Inhibition Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a compound against APN.
Materials:
-
Porcine Kidney Microsomal Aminopeptidase N (Sigma)
-
L-leucine-p-nitroanilide (substrate)
-
Ubenimex/Bestatin (or other inhibitors)
-
50 mmol/l PBS, pH 7.2
-
96-well microplate
-
UV-visible spectrophotometer
Procedure:
-
Prepare stock solutions of the inhibitors in the assay buffer (PBS), adjusting the pH to 7.2.
-
Pre-incubate the inhibitors with the APN enzyme solution for 30 minutes at room temperature.
-
Prepare the assay mixture in a 96-well plate containing the inhibitor solution (at various concentrations), substrate, and enzyme solution. The final volume should be adjusted to 200 µl.
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance at 405 nm using a spectrophotometer.
-
Calculate the IC₅₀ value from the dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of ubenimex/bestatin on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Ubenimex/Bestatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of ubenimex/bestatin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100-150 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for a cell viability (MTT) assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis induced by ubenimex/bestatin.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with ubenimex/bestatin for a specified time. Include an untreated control.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways
Ubenimex/bestatin influences several signaling pathways, primarily through its inhibition of aminopeptidases.
LTA4 Hydrolase and the Leukotriene B4 Pathway
Ubenimex inhibits LTA4 hydrolase, thereby blocking the conversion of LTA4 to LTB4. LTB4 is a potent chemoattractant for neutrophils and other immune cells and plays a significant role in inflammation. By reducing LTB4 levels, ubenimex exerts anti-inflammatory effects.
Caption: Inhibition of the LTB4 pathway by Ubenimex.
Conclusion
Ubenimex and bestatin are the same potent, reversible inhibitor of multiple aminopeptidases. This compound is the salt form commonly used in research and clinical settings. Their ability to modulate key enzymatic pathways has established them as valuable tools in cancer and inflammation research. While clinical trial results have been mixed for some indications, the preclinical data strongly support their anti-tumor and immunomodulatory activities. The experimental data and protocols provided in this guide offer a solid foundation for researchers investigating the therapeutic potential of this multifaceted compound.
References
Ubenimex Hydrochloride: A Comparative Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Ubenimex hydrochloride, also known as Bestatin, is a competitive, reversible protease inhibitor that has garnered significant interest in oncology and immunology. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data. We delve into its primary targets, the methodologies used for their validation, and the signaling pathways it modulates.
Target Profile of this compound
Ubenimex primarily targets zinc-dependent metallopeptidases, playing a crucial role in various physiological and pathological processes. Its main validated targets are:
-
Aminopeptidase N (APN/CD13): A transmembrane ectoenzyme involved in tumor cell invasion, angiogenesis, and immune response modulation.[1][2]
-
Leukotriene A4 Hydrolase (LTA4H): A bifunctional enzyme that catalyzes the final step in the synthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[3][4][5]
-
Aminopeptidase B: Involved in the processing of peptides with N-terminal arginine and lysine residues.
Comparative Efficacy of Ubenimex and Alternatives
The inhibitory potency of ubenimex and other compounds against its key targets is a critical measure of its efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values from various studies.
Aminopeptidase N (APN/CD13) Inhibition
| Inhibitor | IC50/Ki | Cell Line/Enzyme Source | Reference |
| Ubenimex (Bestatin) | IC50: 0.13 µM | Human CD13 | |
| IC50: 0.65 µM | Porcine CD13 | ||
| Ki: 4.1 x 10⁻⁶ M | Aminopeptidase M (AP-M) | ||
| BC-05 (Ubenimex Derivative) | IC50: 0.13 µM | Human CD13 | |
| IC50: 0.65 µM | Porcine CD13 | ||
| Actinonin | IC50: Similar to Bestatin | Leukemia cell lines | |
| Amastatin | Ki: 1.9 x 10⁻⁸ M | Aminopeptidase M (AP-M) |
Leukotriene A4 Hydrolase (LTA4H) Inhibition
| Inhibitor | Potency (IC50/Ki) | Assay Type | Reference |
| Ubenimex (Bestatin) | Ki: 23 nM | Recombinant Human LTA4H (hydrolase activity) | |
| IC50: 27 nM | Recombinant Human LTA4H (aminopeptidase activity) | ||
| LYS006 | IC50: 2 nM | Human LTA4H (hydrolase activity) | |
| IC50: 167 nM | Human Whole Blood Assay (LTB4 biosynthesis) | ||
| SC-57461A | IC50: 2.5 nM, Ki: 23 nM | Recombinant Human LTA4H (hydrolase activity) |
Signaling Pathways Modulated by Ubenimex
Ubenimex exerts its therapeutic effects by interfering with key signaling cascades. The following diagrams illustrate the pathways associated with its primary targets.
CD13-Mediated Signaling in Angiogenesis
Caption: CD13 signaling in angiogenesis, inhibited by ubenimex.
LTA4H-Mediated Inflammatory Pathway
Caption: LTA4H pathway in inflammation, targeted by ubenimex.
Experimental Protocols for Target Validation
Accurate and reproducible experimental methods are fundamental to target validation. Below are summarized protocols for key assays used to evaluate ubenimex and its alternatives.
Aminopeptidase N (APN/CD13) Inhibition Assay
This assay colorimetrically measures the inhibition of APN activity.
Workflow Diagram:
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Leukotriene A4 Hydrolase Suppressed Cartilage Degradation and Synovial Inflammation in a Mouse Model of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Ubenimex Hydrochloride: A Comparative Analysis of its Cross-Reactivity with Other Peptidases
For Researchers, Scientists, and Drug Development Professionals
Ubenimex hydrochloride, also known as Bestatin, is a potent, competitive, and reversible inhibitor of several peptidases. Originally isolated from Streptomyces olivoreticuli, it has garnered significant interest for its therapeutic potential, including its use as an adjunct in cancer therapy and its immunomodulatory effects. A thorough understanding of its cross-reactivity profile is crucial for elucidating its mechanism of action and predicting potential off-target effects. This guide provides a comparative analysis of this compound's inhibitory activity against various peptidases, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of Ubenimex is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the reported values for Ubenimex against a range of peptidases, providing a clear comparison of its relative affinity for these enzymes.
| Peptidase | Alternative Name(s) | Ubenimex IC50/Ki | Source |
| Aminopeptidase N | APN, CD13 | IC50: 1.4 µM, 5.55 µM, 16.9 µM | [1][2] |
| Aminopeptidase B | APB | Ki: 60 nM, 66 nM | [3][4] |
| Leucine Aminopeptidase | LAP | Ki: 20 nM | [3] |
| Leukotriene A4 Hydrolase | LTA4H | IC50: 4.0 µM; Ki: 172 nM, 201 nM | |
| Cytosol Aminopeptidase | IC50: 0.5 nM | ||
| Zinc Aminopeptidase | IC50: 0.28 µM |
Experimental Protocols
The determination of IC50 and Ki values is critical for characterizing enzyme inhibitors. Below are detailed methodologies for key enzyme inhibition assays used to evaluate the cross-reactivity of this compound.
Aminopeptidase N (APN/CD13) Inhibition Assay
This assay quantifies the inhibitory effect of Ubenimex on the enzymatic activity of Aminopeptidase N using a chromogenic substrate.
Materials:
-
Porcine kidney Aminopeptidase N (microsomal)
-
This compound (Bestatin)
-
L-Leucine-p-nitroanilide (substrate)
-
Assay Buffer: 50 mM PBS, pH 7.2 or 0.02 mol/L TRIS-HCl buffer, pH 7.5
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Enzyme Preparation: Prepare a solution of Aminopeptidase N in the assay buffer to a final concentration of 4 mg/mL.
-
Pre-incubation: In a 96-well plate, add the Aminopeptidase N solution to each well containing the different concentrations of Ubenimex. Incubate at room temperature for 5-30 minutes.
-
Reaction Initiation: Add the substrate, L-Leucine-p-nitroanilide, to each well to initiate the enzymatic reaction. The final reaction volume is typically 200 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of each well at 405 nm. The absorbance is proportional to the amount of p-nitroaniline produced by the enzymatic hydrolysis of the substrate.
-
Data Analysis: The IC50 value, the concentration of Ubenimex that inhibits 50% of the enzyme's activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Leukotriene A4 Hydrolase (LTA4H) Epoxide Hydrolase Activity Assay
This protocol measures the inhibition of the epoxide hydrolase activity of LTA4H by quantifying the production of Leukotriene B4 (LTB4).
Materials:
-
Recombinant human Leukotriene A4 Hydrolase (LTA4H)
-
This compound (Bestatin)
-
Leukotriene A4 (LTA4) methyl ester
-
Assay Buffer: 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA
-
DMSO (for dissolving compounds)
-
Reaction termination solution
-
LTB4 ELISA kit or HTRF assay kit
Procedure:
-
Substrate Preparation: Freshly prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed, ice-cold solution of 50 mM NaOH in acetone/water under an inert atmosphere. Neutralize the solution to the desired pH.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO and then further dilute in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a microplate, incubate 300 ng of LTA4H with the various concentrations of Ubenimex for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared LTA4 substrate to a final concentration of 150 nM.
-
Reaction Incubation: Incubate the reaction mixture for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a termination solution or by diluting the reaction mixture 20-fold in the assay buffer.
-
LTB4 Quantification: Measure the amount of LTB4 produced using a commercially available LTB4 ELISA or HTRF assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each Ubenimex concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the dose-response data to a suitable model.
Aminopeptidase B (APB) Inhibition Assay
This assay determines the inhibitory effect of Ubenimex on Aminopeptidase B activity using a fluorogenic substrate.
Materials:
-
Recombinant or purified Aminopeptidase B
-
This compound (Bestatin)
-
L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) or other suitable substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well black microplate
-
Fluorometer (plate reader)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Ubenimex and a working solution of Arg-AMC in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well black microplate, pre-incubate the Aminopeptidase B enzyme with varying concentrations of Ubenimex for a specified time at a controlled temperature.
-
Reaction Initiation: Initiate the reaction by adding the Arg-AMC substrate to each well.
-
Measurement: Monitor the increase in fluorescence over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence versus time plots. Calculate the percentage of inhibition for each Ubenimex concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways Modulated by this compound
Ubenimex's therapeutic effects, particularly in cancer, are not solely due to the inhibition of a single peptidase but are also linked to its ability to modulate intracellular signaling pathways.
Inhibition of the PI3K/Akt Signaling Pathway
Ubenimex has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis. By inhibiting this pathway, Ubenimex can induce apoptosis and autophagy in cancer cells.
Modulation of the JAK2/STAT3 Signaling Pathway
Ubenimex can upregulate the expression of Suppressor of Cytokine Signaling 1 (SOCS1), a negative regulator of the JAK/STAT pathway. This leads to the inhibition of JAK2 and STAT3 phosphorylation, thereby suppressing pro-tumorigenic signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubenimex, an APN inhibitor, could serve as an anti-tumor drug in RT112 and 5637 cells by operating in an Akt-associated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Ubenimex Hydrochloride: A Synergistic Partner for Targeted Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Ubenimex hydrochloride (also known as Bestatin) is an immunomodulator that has demonstrated a promising synergistic effect when combined with various cancer therapies. This guide provides an objective comparison of this compound's performance in combination with targeted cancer therapies, supported by experimental data and detailed protocols. The focus is on providing a clear, data-driven overview for researchers and professionals in the field of oncology drug development.
Synergistic Potential of Ubenimex with Targeted Therapies
Ubenimex, an inhibitor of aminopeptidase N (APN/CD13), has been shown to enhance the efficacy of certain targeted therapies.[1] While extensive clinical data on combinations with specific targeted agents like EGFR inhibitors is still emerging, preclinical studies highlight its potential to augment anti-cancer effects. A notable example is the observed synergy with Akt inhibitors in melanoma.
Ubenimex and Akt Inhibitor Synergy in Melanoma
A study by Wang et al. (2018) investigated the combination of ubenimex with an Akt inhibitor in A375 and A2058 human melanoma cell lines. The study found that while ubenimex alone can induce apoptosis and autophagic cell death, its combination with an Akt inhibitor significantly enhances tumor cell death.[1][2] Ubenimex treatment was observed to induce a protective Akt activation in melanoma cells, suggesting that co-administration with an Akt inhibitor could be a potent therapeutic strategy.[1][2]
Quantitative Data Summary
The following table summarizes the key findings from the study on the combination of ubenimex and an Akt inhibitor in melanoma cell lines.
| Cell Line | Treatment | Observation | Reference |
| A375 & A2058 | Ubenimex (0.5 mg/mL and 1 mg/mL) | Inhibition of cell proliferation in a dose-dependent manner. | |
| A375 & A2058 | Ubenimex (1 mg/mL) | Induction of apoptosis and autophagic cell death. | |
| A375 & A2058 | Ubenimex (1 mg/mL) + Akt Inhibitor | Significantly increased cell death rate compared to ubenimex alone. |
Signaling Pathways and Mechanisms of Action
Ubenimex's synergistic effects are rooted in its multi-faceted mechanism of action. As an inhibitor of aminopeptidase N, it can modulate several cellular processes. Furthermore, studies have shown that ubenimex can induce the generation of reactive oxygen species (ROS) and activate the ROS/ERK and JNK signaling pathways, which are involved in apoptosis and autophagy.
When combined with an Akt inhibitor, ubenimex helps to overcome the protective feedback loop initiated by the inhibition of the PI3K/Akt/mTOR pathway. This dual targeting of critical survival pathways leads to a more potent anti-tumor effect.
Caption: Synergistic mechanism of Ubenimex and an Akt inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols utilized in the study of ubenimex and Akt inhibitor synergy.
Cell Viability Assay (CCK-8)
This assay is used to assess cell proliferation and cytotoxicity.
Protocol:
-
Cell Seeding: Harvest A375 and A2058 cells in the exponential growth phase and seed them into 96-well plates at a density of 6,000 cells/well.
-
Treatment: Add varying concentrations of ubenimex and/or the Akt inhibitor to the wells.
-
Incubation: Incubate the plates for the desired time periods (e.g., 48 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for an additional 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Caption: Workflow for the Cell Viability Assay (CCK-8).
Western Blot for Apoptosis Markers
Western blotting is employed to detect and quantify specific proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-JNK, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western Blot analysis.
Conclusion and Future Directions
The available preclinical data strongly suggests that this compound has the potential to act as a powerful synergistic agent when combined with targeted cancer therapies, particularly with inhibitors of the PI3K/Akt/mTOR pathway. The ability of ubenimex to induce apoptotic and autophagic cell death, coupled with its capacity to counteract resistance mechanisms, makes it a compelling candidate for further investigation in combination regimens.
Future research should focus on:
-
Conducting in-depth preclinical studies to quantify the synergy of ubenimex with a broader range of targeted therapies, including EGFR, BRAF, and MEK inhibitors, using methodologies such as the Chou-Talalay method to determine Combination Index (CI) values.
-
Elucidating the detailed molecular mechanisms underlying the observed synergistic effects through comprehensive pathway analysis.
-
Translating these preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of these combination therapies in cancer patients.
By systematically exploring these avenues, the full potential of this compound as a synergistic partner in targeted cancer therapy can be realized, ultimately offering new and more effective treatment options for patients.
References
Ubenimex Hydrochloride: A Comparative Analysis of Efficacy Against Standard Chemotherapy
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Ubenimex hydrochloride (also known as Bestatin) with standard chemotherapy in the treatment of various cancers. The analysis is based on a review of published clinical and preclinical studies, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, an inhibitor of multiple aminopeptidases, has demonstrated promising anti-tumor effects. While direct head-to-head clinical trials comparing Ubenimex monotherapy to standard chemotherapy are limited, extensive research has evaluated its efficacy as an adjuvant therapy. When used in combination with standard chemotherapy regimens, Ubenimex has been shown to significantly improve survival rates and clinical outcomes in various cancers, including lung cancer and acute myeloid leukemia (AML). Its mechanism of action, which involves the inhibition of enzymes like aminopeptidase N (APN/CD13) and leukotriene A4 hydrolase (LTA4H), leads to the induction of apoptosis, inhibition of tumor cell invasion, and modulation of the tumor microenvironment.
Efficacy Data: Ubenimex in Combination with Standard Treatments
A meta-analysis of five randomized controlled trials, encompassing 1,372 patients with malignant tumors, demonstrated a significant improvement in survival rates when Ubenimex was combined with standardized treatments compared to standard treatments alone. The odds ratios (OR) for survival at one, two, and three years consistently favored the Ubenimex combination therapy.[1][2]
| Time Point | Odds Ratio (95% CI) | Significance |
| 1-Year Survival | 1.40 (1.06 - 1.85) | Statistically Significant |
| 2-Year Survival | 1.43 (1.08 - 1.89) | Statistically Significant |
| 3-Year Survival | 1.39 (1.07 - 1.81) | Statistically Significant |
Squamous Cell Lung Cancer
In a multicenter, double-blind, placebo-controlled study of patients with unresectable advanced squamous cell carcinoma of the lung, the addition of Ubenimex to standard chemotherapy and radiotherapy resulted in a significant prolongation of survival time.
| Treatment Group | 50% Survival Time | Response Rate |
| Ubenimex + Chemo/Radiotherapy | 449 days | 60.9% |
| Placebo + Chemo/Radiotherapy | 363 days | 50.0% |
The survival time was significantly longer in the Ubenimex group (p=0.0473).[3]
Acute Myeloid Leukemia (AML) in the Elderly
A study involving 18 elderly patients with acute myelocytic leukemia (AML) evaluated the efficacy of Ubenimex administered concurrently with a dose-reduced chemotherapy protocol. The treatment resulted in a complete remission (CR) rate of 67% and a three-year survival rate of 32%.
Mechanism of Action: Signaling Pathways
Ubenimex exerts its anti-tumor effects through the inhibition of key enzymes, primarily aminopeptidase N (APN/CD13) and leukotriene A4 hydrolase (LTA4H).
Aminopeptidase N (APN/CD13) Inhibition
Inhibition of APN/CD13 by Ubenimex has been shown to induce an "amino acid deprivation response" within cancer cells, leading to the activation of stress-related signaling pathways such as NF-κB. This can ultimately trigger apoptosis (programmed cell death). Furthermore, APN/CD13 inhibition has been linked to the modulation of the PI3K/Akt/mTOR and MAPK signaling cascades, which are critical for cell proliferation and survival.[4][5]
Leukotriene A4 Hydrolase (LTA4H) Inhibition
By inhibiting LTA4H, Ubenimex blocks the conversion of leukotriene A4 to leukotriene B4 (LTB4). LTB4 is a pro-inflammatory molecule that can promote cancer cell growth and proliferation. Reducing LTB4 levels can therefore create a less favorable tumor microenvironment and inhibit cancer progression.
Experimental Protocols
Study Design for Meta-Analysis on Malignant Tumors
The meta-analysis included five randomized controlled trials. The general protocol for these studies involved:
-
Patient Population: Patients with various malignant tumors.
-
Intervention Group: Standardized treatment (chemotherapy, radiotherapy, etc.) combined with oral Ubenimex.
-
Control Group: Standardized treatment alone.
-
Endpoints: 1-year, 2-year, and 3-year survival rates.
-
Statistical Analysis: Odds ratios and 95% confidence intervals were calculated using fixed-effects models.
Protocol for Squamous Cell Lung Cancer Study
This was a placebo-controlled, double-blind study.
-
Patient Population: Patients with unresectable advanced squamous cell carcinoma of the lung.
-
Treatment Protocol:
-
All patients received chemotherapy followed by radiotherapy (≥40 Gy to the thorax).
-
Patients were randomized to receive either oral Ubenimex or a placebo.
-
-
Endpoints: 50% survival time and tumor response rate.
Conclusion
The available evidence strongly suggests that this compound is an effective anti-cancer agent when used in combination with standard chemotherapy and radiotherapy. Its ability to enhance survival rates in various malignancies, including lung cancer and AML, is supported by clinical data. The mechanisms of action, involving the inhibition of key enzymes and the subsequent induction of apoptosis and modulation of the tumor microenvironment, provide a solid rationale for its therapeutic use. Further large-scale, randomized controlled trials are warranted to explore the full potential of Ubenimex, including its efficacy as a monotherapy and its role in other cancer types.
References
- 1. benthamscience.com [benthamscience.com]
- 2. A Phase Ⅱ Study of Ubenimex Combined With Pembrolizumab, Nab-Paclitaxel, and Carboplatin for Previously Untreated Advanced Squamous Non-Small-Cell Lung Cancer: TORG2241 (UBE-Q) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of LTA4H by bestatin in human and mouse colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Ubenimex Hydrochloride: A Comparative Guide to its Effect on Cytokine Profiling
For researchers, scientists, and drug development professionals, understanding the nuanced effects of immunomodulatory agents on cytokine expression is paramount. This guide provides a detailed comparison of ubenimex hydrochloride's (also known as Bestatin) impact on cytokine profiles, supported by experimental data and protocols. Ubenimex, a dipeptide isolated from Streptomyces olivoreticuli, is a potent inhibitor of aminopeptidases, including aminopeptidase N (CD13), and has demonstrated significant immunomodulatory and anti-tumor activities.[1][2]
Quantitative Analysis of Cytokine Modulation
This compound exhibits a distinct pattern of cytokine modulation, characterized by the suppression of pro-inflammatory cytokines and the enhancement of certain anti-inflammatory and T-cell stimulating cytokines. The following table summarizes the quantitative effects of ubenimex on various cytokines from in vitro studies.
| Cytokine | Cell Type | Stimulus | Ubenimex Concentration | Effect | Reference |
| Interleukin-6 (IL-6) | Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | 50 µg/mL | 71.2% inhibition | [3] |
| CXCL8/IL-8 | Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | 50 µg/mL | 29.7% inhibition | [3] |
| CCL3/MIP-1α | Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | 50 µg/mL | 61.0% inhibition | [3] |
| Interleukin-10 (IL-10) | Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | Not specified | Increased production and mRNA expression | |
| Interleukin-1 (IL-1) | Mouse Peritoneal Macrophages | None | 1.0 µg/mL and 100 µg/mL | Enhanced release | |
| Interleukin-2 (IL-2) | Rat Spleen Cells | Concanavalin A (Con A) | 0.1 and 10 µg/mL | Enhanced release |
Comparison with Other Immunomodulators
Direct head-to-head comparative studies detailing the cytokine profiles of this compound against other common immunomodulators are limited. However, by examining their individual effects, we can infer comparative distinctions.
Corticosteroids (e.g., Dexamethasone): Corticosteroids are broad-spectrum anti-inflammatory agents that suppress the transcription of numerous pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. While ubenimex also suppresses certain pro-inflammatory cytokines, its action appears more selective. Furthermore, dexamethasone does not typically enhance the production of anti-inflammatory cytokines like IL-10 in the same manner as ubenimex.
Calcineurin Inhibitors (e.g., Cyclosporine A, Tacrolimus): These agents primarily target T-cell activation by inhibiting calcineurin, which in turn suppresses the transcription of IL-2 and other T-cell-derived cytokines. Ubenimex, in contrast, has been shown to enhance IL-2 release, suggesting a different mechanism of T-cell modulation.
Methotrexate: This disease-modifying antirheumatic drug (DMARD) has complex anti-inflammatory effects, including the potential inhibition of pro-inflammatory cytokine production. However, its primary mechanism involves purine and pyrimidine synthesis inhibition, which is distinct from the aminopeptidase inhibition of ubenimex.
Signaling Pathway of this compound
This compound's immunomodulatory effects on cytokine production are, in part, mediated through the upregulation of Suppressor of Cytokine Signaling 1 (SOCS1). SOCS1 is a negative regulator of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. By increasing the expression of SOCS1, ubenimex can inhibit the JAK2-STAT3 signaling pathway, which is a critical downstream cascade for many pro-inflammatory cytokine receptors. This leads to a reduction in the expression of target genes involved in inflammation.
Caption: this compound signaling pathway.
Experimental Protocols
The following is a generalized protocol for the quantification of cytokines in cell culture supernatants following treatment with this compound, based on standard enzyme-linked immunosorbent assay (ELISA) procedures.
1. Cell Culture and Treatment:
-
Cell Lines: Human peripheral blood monocytes or other relevant immune cell lines.
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, 37°C, 5% CO2).
-
Stimulation: If required, stimulate cells with an inflammatory agent such as Lipopolysaccharide (LPS) at a predetermined concentration (e.g., 1 µg/mL) for a specified duration.
-
Ubenimex Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µg/mL) concurrently with or prior to stimulation. Include a vehicle control.
-
Supernatant Collection: After the incubation period (e.g., 24 hours), centrifuge the cell cultures and collect the supernatants. Store at -80°C until analysis.
2. Cytokine Quantification by ELISA:
-
Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Allow the color to develop.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
Caption: Experimental workflow for cytokine profiling.
References
- 1. Effect of ubenimex (Bestatin) on the cell growth and phenotype of HL-60 and HL-60R cell lines: up-and down-regulation of CD13/aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bestatin, an inhibitor for aminopeptidases, modulates the production of cytokines and chemokines by activated monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Ubenimex Hydrochloride: A Comparative Analysis of Biomarker-Guided Treatment Response
For Researchers, Scientists, and Drug Development Professionals
Ubenimex hydrochloride (bestatin) is a competitive protease inhibitor that has been investigated for its therapeutic potential in various conditions, including lymp-hedema, pulmonary arterial hypertension (PAH), and acute myeloid leukemia (AML). This guide provides a comparative analysis of biomarker studies related to Ubenimex treatment response, alongside alternative therapeutic approaches and their respective biomarkers. While clinical trials investigating Ubenimex for lymphedema and PAH did not meet their primary endpoints, an examination of the underlying biomarker strategies offers valuable insights for future research and drug development.
This compound: Mechanism of Action and Key Biomarkers
Ubenimex exerts its effects through the inhibition of several key enzymes, primarily leukotriene A4 hydrolase (LTA4H) and aminopeptidase N (CD13).
-
Leukotriene A4 Hydrolase (LTA4H) Inhibition: Ubenimex blocks the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Elevated levels of LTB4 have been implicated in the pathophysiology of inflammatory conditions such as lymphedema.[1][2] Therefore, Leukotriene B4 (LTB4) has been the primary biomarker of interest for assessing the pharmacodynamic effect of Ubenimex.
-
Aminopeptidase N (CD13) Inhibition: Ubenimex also inhibits aminopeptidase N, also known as CD13, a cell surface enzyme overexpressed in various cancers, including AML. CD13 plays a role in tumor cell growth, invasion, and angiogenesis. The expression level of CD13 on cancer cells is a potential biomarker for predicting response to Ubenimex, particularly in the context of AML.
Ubenimex in Lymphedema: The ULTRA Clinical Trial
The ULTRA trial (NCT02700529) was a Phase 2, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Ubenimex in patients with primary and secondary lymphedema of the lower limbs.[3][4][5] The trial, however, failed to demonstrate a significant improvement in the primary endpoint of skin thickness or the secondary endpoints of limb volume and bioimpedance.
Biomarker Focus: Leukotriene B4 (LTB4)
Preclinical studies in mouse models of lymphedema showed that targeted reduction of LTB4 with ubenimex reversed edema, improved lymphatic function, and restored lymphatic architecture. The ULTRA trial aimed to translate these findings to a clinical setting, with LTB4 levels being a key exploratory biomarker. Unfortunately, specific quantitative data from the trial detailing the modulation of LTB4 levels in the Ubenimex versus placebo groups and its correlation with clinical outcomes have not been publicly released.
Ubenimex in Pulmonary Arterial Hypertension (PAH): The LIBERTY Clinical Trial
The LIBERTY trial (NCT02664558) was a Phase 2 study investigating the efficacy of Ubenimex in patients with PAH. This trial also failed to meet its primary endpoint, showing no improvement in pulmonary vascular resistance.
Biomarker Focus: Leukotriene B4 (LTB4)
Similar to the lymphedema trial, the rationale for the LIBERTY trial was based on the role of LTB4 in the inflammatory processes contributing to PAH. The trial intended to analyze biomarkers, but specific results on LTB4 modulation have not been detailed in publicly available sources.
Ubenimex in Acute Myeloid Leukemia (AML)
Ubenimex has been used in Japan as an adjunct to chemotherapy for AML. Its mechanism in this context is thought to involve the inhibition of CD13 on leukemia cells and immunomodulatory effects.
Biomarker Focus: CD13 Expression
The expression of CD13 on AML blasts is a potential predictive biomarker for Ubenimex response. Studies have shown a correlation between CD13 expression levels and patient outcomes. Flow cytometry is the standard method for quantifying CD13 expression on leukemia cells.
Comparison with Alternative Treatments and Their Biomarkers
A comprehensive understanding of Ubenimex's potential requires a comparison with alternative treatments and their associated biomarkers for the targeted indications.
Lymphedema
| Treatment Alternative | Biomarker(s) | Quantitative Data Highlights |
| Complete Decongestive Therapy (CDT) | Limb volume, Bioimpedance Spectroscopy (BIS), Imaging (MRI, Lymphoscintigraphy) | Reductions in limb volume and extracellular fluid are primary endpoints. Imaging can quantify structural changes. |
| Ketoprofen | Leukotriene B4 (LTB4), Inflammatory markers (e.g., G-CSF) | A non-randomized trial showed decreased expression of systemic inflammatory markers. |
Pulmonary Arterial Hypertension
| Treatment Alternative | Biomarker(s) | Quantitative Data Highlights |
| Tyrosine Kinase Inhibitors (e.g., Imatinib) | Hemodynamic parameters (mPAP, PVR), Cardiac function (cardiac index), FGF23 | Clinical trials have shown improvements in hemodynamic measures. High FGF23 levels are associated with poorer hemodynamics. |
| Endothelin Receptor Antagonists | Endothelin-1 (ET-1) levels, BNP/NT-proBNP | Correlate with disease severity and response to therapy. |
Acute Myeloid Leukemia
| Treatment Alternative | Biomarker(s) | Quantitative Data Highlights |
| Standard Chemotherapy (e.g., Cytarabine + Anthracycline) | Minimal Residual Disease (MRD) by flow cytometry or PCR, Gene mutations (e.g., NPM1, FLT3, CEBPA) | MRD negativity is a strong predictor of lower relapse risk and improved survival. Specific gene mutations guide risk stratification and treatment decisions. |
| Targeted Therapies (e.g., Venetoclax, IDH inhibitors) | BCL-2 expression, IDH1/2 mutations, 2-hydroxyglutarate (2-HG) levels | High BCL-2 expression is associated with sensitivity to Venetoclax. IDH inhibitors lead to a reduction in the oncometabolite 2-HG. |
Experimental Protocols
Measurement of Leukotriene B4 (LTB4) in Plasma by ELISA
1. Sample Collection and Processing:
-
Collect whole blood in tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure (Competitive ELISA):
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standard or sample to each well of a microplate pre-coated with an anti-LTB4 antibody.
-
Immediately add 50 µL of HRP-conjugated LTB4.
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm. The concentration of LTB4 is inversely proportional to the signal.
Measurement of CD13 Expression on AML Blasts by Flow Cytometry
1. Sample Preparation:
-
Obtain a bone marrow aspirate or peripheral blood sample.
-
Isolate mononuclear cells using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
2. Antibody Staining:
-
Resuspend cells to a concentration of 1x10^6 cells/100 µL.
-
Add a fluorochrome-conjugated anti-CD13 antibody and other antibodies for blast identification (e.g., CD45, CD34).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the blast population based on forward and side scatter properties and CD45 expression.
-
Determine the percentage of CD13-positive cells and the mean fluorescence intensity (MFI) within the blast gate.
Signaling Pathways and Experimental Workflows
dot
Caption: Ubenimex inhibits LTA4H and CD13 pathways.
dot
Caption: Workflow for LTB4 measurement by ELISA.
dot
Caption: Workflow for CD13 analysis by flow cytometry.
References
- 1. lymphmanitoba.ca [lymphmanitoba.ca]
- 2. Eiger BioPharmaceuticals Completes Enrollment of Phase 2 LIBERTY Study of Ubenimex in Pulmonary Arterial Hypertension [prnewswire.com]
- 3. torontophysiotherapy.ca [torontophysiotherapy.ca]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Ubenimex in Adult Patients With Lymphedema of The Lower Limb (ULTRA) [ctv.veeva.com]
Safety Operating Guide
Navigating the Safe Disposal of Ubenimex Hydrochloride: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Ubenimex hydrochloride, also known as bestatin hydrochloride, is an inhibitor of multiple enzymes including aminopeptidase N, and is utilized in cancer research.[1][2] Adherence to strict disposal protocols is essential to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Properties of this compound
A thorough understanding of the compound's properties is foundational to its safe handling and disposal.
| Property | Value |
| Synonyms | Bestatin hydrochloride, N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine Hydrochloride |
| Molecular Formula | C16H25ClN2O4 |
| Molecular Weight | 344.8 g/mol [3] |
| Appearance | White to off-white powder[2] |
| Solubility | Soluble in acetic acid, DMSO, and methanol. Less soluble in water. Insoluble in ethyl acetate, benzene, hexane, and chloroform.[2] |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol for this compound
The following procedures are synthesized from safety data sheets and general guidelines for the disposal of chemotherapy-related waste. It is imperative to consult and adhere to all local, state, and federal regulations, as these may vary.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, personnel must be equipped with appropriate PPE. This includes:
-
Gloves: Wear protective gloves tested for use with hazardous drugs.
-
Gown: An impervious gown should be worn to protect from skin contact.
-
Eye Protection: Safety goggles or a face shield are necessary to prevent eye exposure.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator is required.
2. Waste Segregation and Collection:
Proper segregation of waste is crucial to ensure it is handled by the correct disposal stream.
-
Grossly Contaminated Waste ("Bulk" Waste): This includes unused or expired this compound powder, solutions with a concentration greater than 3% of the residual drug, and heavily contaminated items (e.g., beakers, flasks).
-
This waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Hazardous: Chemotherapy Waste".
-
-
Trace Contaminated Waste: This category includes items with minimal residual contamination (less than 3%), such as empty vials, syringes, gloves, gowns, and bench paper.
-
This waste should be placed in a designated "yellow bag" or a yellow sharps container for sharps, to be sent for incineration.
-
3. Decontamination of Work Surfaces:
Following any handling or disposal activities, all potentially contaminated surfaces must be decontaminated.
-
Use a suitable decontamination solution, such as a high-pH cleaning agent, followed by a thorough rinse with water.
-
All cleaning materials (wipes, paper towels) should be disposed of as trace-contaminated waste.
4. Final Disposal:
-
All collected waste, both "bulk" and "trace," must be disposed of through a licensed hazardous waste management company.
-
Never dispose of this compound down the drain or in the regular trash.
-
Ensure all waste containers are securely sealed and properly labeled before being handed over for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ubenimex Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Ubenimex hydrochloride. It is intended for all researchers, scientists, and drug development professionals to ensure a safe laboratory environment and prevent occupational exposure. Adherence to these procedures is mandatory to mitigate risks associated with this potent pharmaceutical compound.
This compound is an inhibitor of multiple aminopeptidases and is utilized in cancer research.[1][2] Due to its cytotoxic potential, stringent safety measures are necessary during its handling, storage, and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. All personnel must be trained in the proper donning and doffing of PPE to avoid contamination.[3]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves (ASTM D6978-05 tested)[4][5] | Prevents skin contact and absorption. The outer glove is removed immediately after handling, and the inner glove is removed after de-gowning. |
| Gown | Disposable, lint-free, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) | Protects against splashes and particulate contamination of clothing. |
| Respiratory Protection | NIOSH-certified N95 or higher respirator | Minimizes inhalation of aerosolized powder, especially during weighing and transferring. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and airborne particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plans: Step-by-Step Handling Procedures
These protocols are designed to minimize exposure and ensure the integrity of the experimental process. All handling of this compound powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.
Protocol 1: Weighing this compound Powder
-
Preparation of the Containment Area:
-
Ensure the BSC or powder containment hood is certified and functioning correctly.
-
Cover the work surface with a plastic-backed absorbent pad.
-
Gather all necessary equipment (e.g., weigh paper, spatula, microbalance, waste container) and place them within the containment area before starting.
-
-
Donning PPE:
-
Don all required PPE as specified in the table above in the correct order (shoe covers, inner gloves, gown, respirator, eye protection, outer gloves).
-
-
Weighing the Compound:
-
Carefully open the this compound container inside the BSC.
-
Using a dedicated, clean spatula, transfer the desired amount of powder onto weigh paper on the microbalance.
-
Avoid generating dust. If any powder is spilled, clean it immediately with a damp absorbent pad.
-
Close the primary container tightly after weighing.
-
-
Post-Weighing:
-
Carefully fold the weigh paper containing the powder.
-
Place all disposable items that came into contact with the powder (e.g., weigh paper, contaminated wipes) into a designated "Trace Chemotherapy Waste" bag within the BSC.
-
Wipe down the spatula and any reusable equipment with a suitable deactivating agent (e.g., 70% ethanol), followed by sterile water.
-
Wipe down the interior surfaces of the BSC.
-
Protocol 2: Preparation of a Stock Solution
This compound has the following solubility characteristics:
| Solvent | Solubility |
| Water | ~10 mg/mL |
| DMSO | ~7 mg/mL |
| Methanol | Soluble |
| Ethanol | Soluble |
-
Preparation:
-
Perform this procedure within a certified BSC.
-
Have the weighed this compound, the chosen solvent, sterile conical tubes, and pipettes ready inside the BSC.
-
-
Dissolution:
-
Carefully transfer the weighed powder into a sterile conical tube.
-
Add the desired volume of solvent to the tube.
-
Cap the tube securely and vortex or sonicate until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
-
Label the tube clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution at the recommended temperature. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. Waste must be segregated into two categories: trace and bulk chemotherapy waste.
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items contaminated with less than 3% of the original drug weight (e.g., empty vials, used PPE, contaminated labware). | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste". |
| Bulk Chemotherapy Waste | Unused or expired this compound, grossly contaminated materials, and spill cleanup materials. | Black, RCRA-approved hazardous waste container labeled "Bulk Chemotherapy Waste". |
All waste must be handled by a licensed hazardous waste disposal company in accordance with federal, state, and local regulations.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key processes for handling this compound.
Caption: this compound Handling Workflow
Caption: Personal Protective Equipment Decision Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. escotapestlerx.com [escotapestlerx.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
